molecular formula C33H58N7O18P3S B15549826 (S)-3-Hydroxylauroyl-CoA

(S)-3-Hydroxylauroyl-CoA

Cat. No.: B15549826
M. Wt: 965.8 g/mol
InChI Key: IJFLXRCJWPKGKJ-LXIXEQKWSA-N
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Description

(S)-3-hydroxylauroyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxydodecanoic acid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a (S)-3-hydroxyacyl-CoA, a 3-hydroxy fatty acyl-CoA and a medium-chain fatty acyl-CoA. It is functionally related to a lauroyl-CoA and a (S)-3-hydroxylauric acid. It is a conjugate acid of a this compound(4-).
(S)-3-Hydroxydodecanoyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Homo sapiens with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

Molecular Formula

C33H58N7O18P3S

Molecular Weight

965.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydodecanethioate

InChI

InChI=1S/C33H58N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t21-,22+,26+,27+,28-,32+/m0/s1

InChI Key

IJFLXRCJWPKGKJ-LXIXEQKWSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Function of (S)-3-Hydroxylauroyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxylauroyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of lauric acid, a 12-carbon saturated fatty acid. Its primary biological function is to serve as a substrate for the enzyme 3-hydroxyacyl-CoA dehydrogenase, which catalyzes its oxidation to 3-oxododecanoyl-CoA. This reaction is a critical step in the catabolism of medium-chain fatty acids, a process essential for energy production, particularly during periods of fasting or prolonged exercise. Deficiencies in the enzymes responsible for the metabolism of this compound can lead to a group of inherited metabolic disorders with severe clinical manifestations. This technical guide provides an in-depth overview of the biological significance of this compound, including its metabolic context, enzymatic processing, relevant quantitative data, and detailed experimental protocols for its study.

Introduction

Coenzyme A (CoA) and its derivatives are central to numerous metabolic pathways, including the synthesis and degradation of fatty acids.[1] this compound is a specific acyl-CoA thioester that emerges during the beta-oxidation of lauroyl-CoA. The stereospecificity of this intermediate is crucial for its recognition by the subsequent enzyme in the pathway. The metabolism of this compound is a key step in the complete oxidation of lauric acid to acetyl-CoA, which can then enter the citric acid cycle for ATP production.

The Role of this compound in Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is a cyclical process that shortens fatty acyl-CoA molecules by two carbons in each cycle. This compound is formed in the third cycle of lauric acid oxidation. The pathway leading to and from this compound is as follows:

  • Dehydrogenation: Lauroyl-CoA is oxidized by a long-chain acyl-CoA dehydrogenase (LCAD) to trans-2-dodecenoyl-CoA.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of trans-2-dodecenoyl-CoA to form this compound.[2]

  • Dehydrogenation: this compound is then oxidized by a 3-hydroxyacyl-CoA dehydrogenase to 3-oxododecanoyl-CoA. This step is NAD+-dependent.

  • Thiolysis: 3-oxododecanoyl-CoA is cleaved by a beta-ketoacyl-CoA thiolase, yielding decanoyl-CoA and acetyl-CoA.

The decanoyl-CoA molecule then re-enters the beta-oxidation spiral for further degradation.

Beta_Oxidation_Lauroyl_CoA Lauroyl_CoA Lauroyl-CoA (C12) trans_2_Dodecenoyl_CoA trans-2-Dodecenoyl-CoA Lauroyl_CoA->trans_2_Dodecenoyl_CoA S_3_Hydroxylauroyl_CoA This compound trans_2_Dodecenoyl_CoA->S_3_Hydroxylauroyl_CoA _3_Oxododecanoyl_CoA 3-Oxododecanoyl-CoA S_3_Hydroxylauroyl_CoA->_3_Oxododecanoyl_CoA Decanoyl_CoA Decanoyl-CoA (C10) _3_Oxododecanoyl_CoA->Decanoyl_CoA Acetyl_CoA Acetyl-CoA _3_Oxododecanoyl_CoA->Acetyl_CoA CoA-SH Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase _3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Thiolase β-Ketoacyl-CoA Thiolase

Fig. 1: Beta-oxidation of Lauroyl-CoA.

Enzymology of this compound Metabolism

The primary enzyme acting on this compound is 3-hydroxyacyl-CoA dehydrogenase . There are several isozymes with varying substrate specificities. For medium-chain substrates like lauroyl-CoA, both long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) can exhibit activity. However, LCHAD is generally more active with longer chain length substrates, while SCHAD has a broader substrate specificity.[3]

These dehydrogenases are NAD+-dependent enzymes that catalyze the conversion of a hydroxyl group to a keto group.[4] Deficiencies in these enzymes, particularly LCHAD, are associated with severe metabolic diseases characterized by hypoketotic hypoglycemia, cardiomyopathy, and rhabdomyolysis.

Quantitative Data

Substrate (S-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
Butyryl-CoAC425.014.3
Hexanoyl-CoAC65.025.0
Octanoyl-CoAC82.533.3
Decanoyl-CoAC102.028.6
Dodecanoyl-CoA (Lauroyl)C122.020.0
Tetradecanoyl-CoAC142.012.5
Hexadecanoyl-CoAC162.08.3

Table 1: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for substrates of varying chain lengths. Data from He et al. (1989).[2]

Experimental Protocols

Coupled Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This method allows for the determination of 3-hydroxyacyl-CoA dehydrogenase activity by coupling the reaction to the cleavage of the product by 3-ketoacyl-CoA thiolase. The assay monitors the reduction of NAD+ to NADH at 340 nm.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ solution (10 mM in water)

  • Coenzyme A (CoA-SH) solution (10 mM in water)

  • This compound substrate solution (1 mM in water)

  • Purified 3-ketoacyl-CoA thiolase (e.g., from pig heart)

  • Purified or partially purified 3-hydroxyacyl-CoA dehydrogenase enzyme sample

  • UV-Vis spectrophotometer capable of reading at 340 nm, with temperature control

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL of 100 mM potassium phosphate buffer, pH 7.3

    • 50 µL of 10 mM NAD+ solution

    • 50 µL of 10 mM CoA-SH solution

    • Sufficient amount of 3-ketoacyl-CoA thiolase (to ensure it is not rate-limiting)

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the this compound substrate solution.

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • To determine the specific activity, also measure the protein concentration of the enzyme sample using a standard method (e.g., Bradford assay).

  • Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Reagents Prepare reagents: - Buffer - NAD+ - CoA-SH - Thiolase - Substrate Mixture Prepare reaction mixture in cuvette Reagents->Mixture Incubate Incubate at 37°C for 5 min Mixture->Incubate Add_Substrate Add this compound Incubate->Add_Substrate Monitor_A340 Monitor absorbance at 340 nm Add_Substrate->Monitor_A340 Calculate Calculate enzyme activity Monitor_A340->Calculate

Fig. 2: Experimental workflow for the coupled assay.
Purification of Recombinant 3-Hydroxyacyl-CoA Dehydrogenase

For detailed kinetic studies, a purified enzyme is required. A common approach is the expression of a tagged recombinant protein in E. coli followed by affinity chromatography.

Brief Protocol Outline:

  • Cloning: The gene encoding the 3-hydroxyacyl-CoA dehydrogenase is cloned into an expression vector (e.g., pET vector with an N-terminal His-tag).

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced (e.g., with IPTG).

  • Lysis: Bacterial cells are harvested and lysed (e.g., by sonication) in a suitable buffer.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA).

  • Elution: After washing the column to remove unbound proteins, the His-tagged dehydrogenase is eluted with an imidazole (B134444) gradient.

  • Dialysis and Storage: The purified protein is dialyzed against a storage buffer and stored at -80°C.

Regulation and Clinical Significance

The beta-oxidation pathway is tightly regulated by the energy status of the cell. High ratios of NADH/NAD+ and acetyl-CoA/CoA inhibit the activity of 3-hydroxyacyl-CoA dehydrogenase and other enzymes in the pathway.

Inherited deficiencies of LCHAD are serious metabolic disorders that often present in infancy with hypoketotic hypoglycemia, lethargy, and cardiomyopathy. These conditions highlight the critical role of the metabolic pathway in which this compound is an intermediate.

Conclusion

This compound is a key, stereospecific intermediate in the mitochondrial beta-oxidation of lauric acid. Its efficient conversion to 3-oxododecanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase is essential for energy homeostasis. The study of this metabolite and its associated enzymes is crucial for understanding fatty acid metabolism and for the development of diagnostics and therapeutics for related metabolic disorders. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in this field.

References

The Role of Medium-Chain Acyl-CoA Dehydrogenase in Fatty Acid Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial fatty acid β-oxidation is a critical pathway for energy production, particularly during periods of fasting. Medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the initial dehydrogenation step for fatty acids with chain lengths of 6 to 12 carbons. This guide provides an in-depth examination of MCAD, its enzymatic mechanism, structure, and its role in the metabolism of medium-chain fatty acids, including the pathway involving lauroyl-CoA and its subsequent metabolite, (S)-3-hydroxylauroyl-CoA. We present quantitative data on MCAD's substrate specificity, detailed experimental protocols for assessing its activity, and diagrams of the relevant biochemical pathways and experimental workflows to support researchers and professionals in drug development.

Introduction

Medium-chain acyl-CoA dehydrogenase (MCAD) is a flavoprotein essential for the mitochondrial β-oxidation of medium-chain fatty acids (C6-C12).[1] It catalyzes the first step in this spiral pathway, introducing a double bond between the α and β carbons of the fatty acyl-CoA substrate.[2] Deficiencies in MCAD are the most common inherited disorders of fatty acid oxidation, leading to serious clinical manifestations such as hypoketotic hypoglycemia, liver dysfunction, and in some cases, sudden infant death.[3][4] Understanding the structure, function, and kinetics of MCAD is therefore of paramount importance for the development of diagnostics and therapeutics for these metabolic disorders.

This document will explore the intricacies of MCAD, with a particular focus on its interaction with substrates like lauroyl-CoA and the context of its product's subsequent transformation into this compound by the next enzyme in the pathway.

MCAD: Structure and Function

MCAD is a homotetrameric protein located in the mitochondrial matrix.[2][5] Each subunit contains a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for its catalytic activity.[1] The active site of MCAD is a hydrophobic pocket specifically shaped to accommodate medium-chain fatty acyl-CoAs.[1]

The catalytic mechanism involves the abstraction of a proton from the α-carbon of the substrate by a glutamate (B1630785) residue (Glu376) and the transfer of a hydride from the β-carbon to the FAD cofactor.[2][5] This results in the formation of a trans-2-enoyl-CoA product and reduced FAD (FADH₂).[5] The FADH₂ is then reoxidized by the electron transfer flavoprotein (ETF), which shuttles the electrons to the electron transport chain for ATP production.[6]

The Fatty Acid β-Oxidation Pathway

The β-oxidation of fatty acids is a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂. The pathway involving a 12-carbon fatty acid like lauric acid is illustrated below.

Fatty_Acid_Beta_Oxidation cluster_mitochondrion Mitochondrial Matrix Lauryl_CoA Lauroyl-CoA (C12) MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Lauryl_CoA->MCAD Trans_2_Enoyl_CoA trans-2-Dodecenoyl-CoA MCAD->Trans_2_Enoyl_CoA FAD -> FADH₂ Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase S_3_Hydroxylauroyl_CoA This compound Enoyl_CoA_Hydratase->S_3_Hydroxylauroyl_CoA H₂O HAD 3-Hydroxyacyl-CoA Dehydrogenase (HAD) S_3_Hydroxylauroyl_CoA->HAD Ketoacyl_CoA 3-Ketolauroyl-CoA HAD->Ketoacyl_CoA NAD⁺ -> NADH + H⁺ Thiolase Thiolase Ketoacyl_CoA->Thiolase Decanoyl_CoA Decanoyl-CoA (C10) Thiolase->Decanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA CoA-SH Decanoyl_CoA->MCAD Next cycle

Caption: The mitochondrial β-oxidation of lauroyl-CoA.

As depicted, MCAD catalyzes the conversion of lauroyl-CoA to trans-2-dodecenoyl-CoA. Subsequently, enoyl-CoA hydratase hydrates this intermediate to form this compound.[1] It is this molecule that serves as the substrate for the next enzyme, 3-hydroxyacyl-CoA dehydrogenase (HAD), not MCAD.

Quantitative Data: MCAD Substrate Specificity

MCAD exhibits a preference for medium-chain acyl-CoAs. The substrate specificity is dictated by the shape and size of its active site pocket.[1] While specific kinetic parameters for this compound with MCAD are not applicable as it is not a direct substrate, the following table summarizes the relative activity of MCAD with various straight-chain acyl-CoA substrates.

Substrate (Acyl-CoA)Carbon Chain LengthRelative Activity (%)Reference
Butyryl-CoAC4Low[7]
Hexanoyl-CoAC6Moderate[1]
Octanoyl-CoA C8 100 [2][7]
Decanoyl-CoAC10High[8]
Lauroyl-CoAC12Moderate[1]
Myristoyl-CoAC14Low[7]
Palmitoyl-CoAC16Very Low[7]

Note: Relative activities are compiled from various sources and normalized to octanoyl-CoA, which is generally considered the optimal substrate.

Experimental Protocols

Accurate measurement of MCAD activity is crucial for both basic research and clinical diagnostics. The most common method is the ETF fluorescence reduction assay.

MCAD Activity Assay: ETF Fluorescence Reduction

This assay measures the decrease in ETF fluorescence as it accepts electrons from the FADH₂ produced by MCAD activity.[6]

Materials:

  • Purified or recombinant MCAD

  • Purified or recombinant electron transfer flavoprotein (ETF)[6]

  • Acyl-CoA substrate (e.g., octanoyl-CoA)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.6, containing 0.5 mM EDTA)

  • Anaerobic environment (glove box or enzymatic oxygen scavenging system)[6][9]

  • Cuvette-based or microplate fluorometer[6]

Protocol:

  • Prepare the assay mixture in the anaerobic environment. The mixture should contain the assay buffer, ETF, and the acyl-CoA substrate.

  • Initiate the reaction by adding a known amount of MCAD to the assay mixture.

  • Monitor the decrease in ETF fluorescence over time. The excitation wavelength is typically around 380 nm and the emission wavelength is around 495 nm.

  • The rate of fluorescence decrease is proportional to the MCAD activity.

  • Calculate the specific activity based on the rate of reaction, the concentration of MCAD, and the molar fluorescence change of ETF upon reduction.

ETF_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Assay Buffer, ETF, and Acyl-CoA Substrate Anaerobic Establish Anaerobic Environment Reagents->Anaerobic Mix Mix Reagents in Cuvette/Microplate Anaerobic->Mix Add_MCAD Initiate with MCAD Mix->Add_MCAD Monitor Monitor Fluorescence Decrease (Ex: 380nm, Em: 495nm) Add_MCAD->Monitor Calculate Calculate Specific Activity Monitor->Calculate

Caption: Workflow for the ETF fluorescence reduction assay.

Diagnosis of MCAD Deficiency

In a clinical setting, MCAD deficiency is often diagnosed through newborn screening using tandem mass spectrometry (MS/MS) to detect elevated levels of octanoylcarnitine (B1202733) (C8) and other medium-chain acylcarnitines in blood spots.[10][11] Confirmatory testing may include:

  • Plasma Acylcarnitine Profile: Shows a characteristic elevation of C8, C6, and C10 acylcarnitines.[11]

  • Urine Organic Acid Analysis: Reveals dicarboxylic aciduria and elevated levels of hexanoylglycine.[12]

  • Molecular Genetic Testing: Identifies mutations in the ACADM gene.[10][11]

  • Fibroblast Enzyme Assay: Measures MCAD activity directly in cultured patient fibroblasts.[11]

Logical Relationships in MCAD Function and Dysfunction

The functional consequences of MCAD deficiency can be understood through a logical relationship diagram.

MCAD_Deficiency_Logic ACADM_Mutation ACADM Gene Mutation Reduced_MCAD Reduced or Absent MCAD Activity ACADM_Mutation->Reduced_MCAD Impaired_Oxidation Impaired β-Oxidation of Medium-Chain Fatty Acids Reduced_MCAD->Impaired_Oxidation Accumulation Accumulation of Medium-Chain Acyl-CoAs and Acylcarnitines Impaired_Oxidation->Accumulation Energy_Deficiency Energy Deficiency (↓ Acetyl-CoA, ↓ Ketones) Impaired_Oxidation->Energy_Deficiency Clinical_Symptoms Clinical Symptoms: Hypoketotic Hypoglycemia, Lethargy, Coma Accumulation->Clinical_Symptoms Toxicity Energy_Deficiency->Clinical_Symptoms

Caption: Pathophysiological cascade in MCAD deficiency.

Conclusion

Medium-chain acyl-CoA dehydrogenase is a cornerstone of fatty acid metabolism, and its proper function is essential for maintaining energy homeostasis. While this compound is a key intermediate in the β-oxidation of lauric acid, it is the substrate for 3-hydroxyacyl-CoA dehydrogenase, not MCAD. A thorough understanding of the distinct roles of each enzyme in the β-oxidation spiral is critical for researchers and clinicians. The experimental protocols and data presented herein provide a valuable resource for the study of MCAD and the development of interventions for related metabolic disorders. Continued research into the structure-function relationships of MCAD and other enzymes in this pathway will undoubtedly pave the way for novel therapeutic strategies.

References

The Metabolic Conversion of Lauric Acid to (S)-3-Hydroxylauroyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core metabolic pathway responsible for the conversion of lauric acid, a 12-carbon saturated fatty acid, to (S)-3-Hydroxylauroyl-CoA. This pathway is a critical segment of mitochondrial fatty acid β-oxidation, a fundamental process for energy production from lipids. Understanding the intricacies of this pathway, including its enzymatic components, kinetics, and the experimental methods used for its study, is essential for research in metabolic diseases, drug discovery, and nutritional science.

Metabolic Pathway Overview

The conversion of lauric acid to this compound is a two-step enzymatic process that occurs within the mitochondrial matrix. This pathway is a part of the larger β-oxidation spiral, which systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH for cellular energy production.

The initial step involves the activation of lauric acid to its coenzyme A (CoA) derivative, lauroyl-CoA, a reaction that takes place on the outer mitochondrial membrane. Subsequently, lauroyl-CoA is transported into the mitochondrial matrix where it enters the β-oxidation cycle. The first two reactions of this cycle constitute the conversion to this compound.

The two key enzymes facilitating this transformation are:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): This flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme catalyzes the α,β-dehydrogenation of lauroyl-CoA to form a trans-double bond between the C2 and C3 carbons, yielding trans-2-dodecenoyl-CoA.[1][2]

  • Enoyl-CoA Hydratase (ECH): This enzyme catalyzes the stereospecific hydration of the double bond in trans-2-dodecenoyl-CoA to produce this compound.[3][4]

Below is a diagram illustrating this metabolic pathway.

Metabolic_Pathway cluster_activation Mitochondrial Outer Membrane cluster_matrix Mitochondrial Matrix Lauric_Acid Lauric Acid Lauroyl_CoA_Synthase Long-Chain Acyl-CoA Synthetase Lauric_Acid->Lauroyl_CoA_Synthase Lauroyl_CoA_OM Lauroyl-CoA Lauroyl_CoA_Synthase->Lauroyl_CoA_OM Lauroyl_CoA Lauroyl-CoA Lauroyl_CoA_OM->Lauroyl_CoA Transport into Mitochondrial Matrix MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Lauroyl_CoA->MCAD trans_2_Dodecenoyl_CoA trans-2-Dodecenoyl-CoA MCAD->trans_2_Dodecenoyl_CoA FAD -> FADH₂ ECH Enoyl-CoA Hydratase (ECH) trans_2_Dodecenoyl_CoA->ECH S_3_Hydroxylauroyl_CoA This compound ECH->S_3_Hydroxylauroyl_CoA H₂O Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_substrate_prep Substrate Preparation cluster_assay Enzyme Activity Assays Source Source Material (e.g., Porcine Liver, E. coli) Homogenization Homogenization/ Cell Lysis Source->Homogenization Purification Multi-step Chromatography Homogenization->Purification Purity_Check Purity Assessment (SDS-PAGE) Purification->Purity_Check MCAD_Assay MCAD Activity Assay (Spectrophotometric) Purity_Check->MCAD_Assay Purified MCAD ECH_Assay ECH Activity Assay (Spectrophotometric) Purity_Check->ECH_Assay Purified ECH Lauric_Acid_Source Lauric Acid CoA_Activation Activation to Lauroyl-CoA Lauric_Acid_Source->CoA_Activation Lauroyl_CoA_Source Lauroyl-CoA CoA_Activation->Lauroyl_CoA_Source Dodecenoyl_CoA_Source Synthesis of trans-2-Dodecenoyl-CoA Lauroyl_CoA_Source->Dodecenoyl_CoA_Source via MCAD (optional) Lauroyl_CoA_Source->MCAD_Assay Substrate Dodecenoyl_CoA_Source->ECH_Assay Substrate Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) MCAD_Assay->Kinetic_Analysis ECH_Assay->Kinetic_Analysis

References

The Cellular Choreography of (S)-3-Hydroxylauroyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of (S)-3-Hydroxylauroyl-CoA, a key intermediate in the beta-oxidation of lauric acid (a medium-chain fatty acid), is a critical process in cellular energy homeostasis. Its precise subcellular localization dictates its metabolic fate and has significant implications for both physiological and pathological states. This technical guide provides an in-depth exploration of the cellular compartments and enzymatic machinery governing this compound metabolism, with a focus on the distinct and cooperative roles of mitochondria and peroxisomes. We present a comprehensive overview of the quantitative data, detailed experimental protocols for studying its localization, and visual representations of the metabolic pathways and experimental workflows involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Introduction

Lauric acid (C12:0), a saturated medium-chain fatty acid, is a significant source of energy for various tissues. Its catabolism occurs primarily through the beta-oxidation pathway, a cyclical series of enzymatic reactions that sequentially shortens the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2. A pivotal intermediate in this pathway is this compound. The cellular location where this compound is generated and processed is not singular; instead, it is dynamically partitioned between two key organelles: the mitochondria and the peroxisomes. This dual localization underscores a complex interplay and division of labor between these organelles in fatty acid metabolism. Understanding the specifics of this subcellular organization is crucial for elucidating the regulation of fatty acid oxidation and for identifying potential therapeutic targets in metabolic diseases.

Cellular Localization of this compound Metabolism

The breakdown of lauroyl-CoA to this compound and its subsequent metabolism are compartmentalized within the cell, primarily occurring in the mitochondria and peroxisomes.

Mitochondrial Beta-Oxidation

Mitochondria are the primary sites for the beta-oxidation of short, medium, and long-chain fatty acids to generate ATP. The entry of lauroyl-CoA into the mitochondrial matrix is a critical regulatory step. While it has been suggested that medium-chain fatty acids may not strictly require the carnitine shuttle, evidence indicates that carnitine can still play a role in their mitochondrial transport and utilization[1]. Once inside the mitochondrial matrix, lauroyl-CoA undergoes a series of reactions catalyzed by a set of specialized enzymes.

The key mitochondrial enzymes involved in the conversion of lauroyl-CoA to and from this compound are:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): This enzyme catalyzes the first step, the dehydrogenation of lauroyl-CoA to trans-Δ2-enoyl-CoA.

  • Enoyl-CoA Hydratase (ECHS1): This enzyme hydrates the double bond of trans-Δ2-enoyl-CoA to form this compound.

  • (S)-3-Hydroxyacyl-CoA Dehydrogenase (HADH): Also known as medium- and short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD), this enzyme catalyzes the NAD+-dependent oxidation of this compound to 3-ketolauroyl-CoA[2][3].

Peroxisomal Beta-Oxidation

Peroxisomes are also equipped with a beta-oxidation pathway that handles very-long-chain fatty acids, branched-chain fatty acids, and a portion of medium and long-chain fatty acids[4]. Peroxisomal beta-oxidation of lauric acid serves not only in its degradation but also in the generation of signaling molecules and as a complementary pathway when mitochondrial function is compromised.

The key peroxisomal enzymes in the metabolism of lauroyl-CoA and this compound include:

  • Acyl-CoA Oxidase 1 (ACOX1): This is the first and rate-limiting enzyme of peroxisomal beta-oxidation. It catalyzes the oxidation of lauroyl-CoA to trans-Δ2-enoyl-CoA, producing H2O2 in the process.

  • Multifunctional Enzyme 1 (MFE-1 or EHHADH): This enzyme possesses both enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase activities. It hydrates trans-Δ2-enoyl-CoA to this compound and subsequently oxidizes it to 3-ketolauroyl-CoA[2].

Quantitative Data on Enzyme Activity and Substrate Preference

The distribution of beta-oxidation of lauroyl-CoA between mitochondria and peroxisomes is influenced by the kinetic properties of the respective enzymes.

OrganelleEnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Mitochondria L-3-Hydroxyacyl-CoA Dehydrogenase (pig heart)3-Hydroxydecanoyl-CoA (C10)~5High[1]
L-3-Hydroxyacyl-CoA Dehydrogenase (pig heart)3-Hydroxypalmitoyl-CoA (C16)~5Moderate[1]
Peroxisomes Beta-oxidation system (rat brown adipose tissue)Lauroyl-CoA (C12:0)-Highest oxidation rates[5]
Beta-oxidation system (rat brown adipose tissue)Medium-chain acyl-CoAs (C9:0-C10:0)Lowest Km-[5]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Lauric Acid Beta-Oxidation

The following diagram illustrates the parallel pathways for the initial steps of lauric acid beta-oxidation in mitochondria and peroxisomes, highlighting the formation and conversion of this compound.

Lauric_Acid_Beta_Oxidation cluster_Mitochondria Mitochondrial Matrix cluster_Peroxisome Peroxisome LauroylCoA_M Lauroyl-CoA EnoylCoA_M trans-Δ2-Enoyl-CoA LauroylCoA_M->EnoylCoA_M MCAD S3OHLauroylCoA_M This compound EnoylCoA_M->S3OHLauroylCoA_M ECHS1 KetoLauroylCoA_M 3-Ketolauroyl-CoA S3OHLauroylCoA_M->KetoLauroylCoA_M HADH (SCHAD) AcetylCoA_M Acetyl-CoA + Decanoyl-CoA KetoLauroylCoA_M->AcetylCoA_M Thiolase LauroylCoA_P Lauroyl-CoA EnoylCoA_P trans-Δ2-Enoyl-CoA LauroylCoA_P->EnoylCoA_P ACOX1 S3OHLauroylCoA_P This compound EnoylCoA_P->S3OHLauroylCoA_P MFE-1 (Hydratase) KetoLauroylCoA_P 3-Ketolauroyl-CoA S3OHLauroylCoA_P->KetoLauroylCoA_P MFE-1 (Dehydrogenase) AcetylCoA_P Acetyl-CoA + Decanoyl-CoA KetoLauroylCoA_P->AcetylCoA_P Thiolase LauroylCoA Lauroyl-CoA (Cytosol) LauroylCoA->LauroylCoA_M Carnitine Shuttle (CPT1/CACT/CPT2) LauroylCoA->LauroylCoA_P ABCD Transporters Experimental_Workflow start Start: Hypothesis on Enzyme Localization subcellular_fractionation Subcellular Fractionation of Liver Tissue start->subcellular_fractionation immunofluorescence Immunofluorescence Microscopy of Cells start->immunofluorescence epitope_tagging Epitope Tagging and Live-Cell Imaging start->epitope_tagging western_blot Western Blot Analysis of Fractions subcellular_fractionation->western_blot Validate fraction purity with organelle markers data_analysis Data Analysis and Interpretation western_blot->data_analysis immunofluorescence->data_analysis epitope_tagging->data_analysis conclusion Conclusion on Subcellular Localization data_analysis->conclusion

References

(S)-3-Hydroxylauroyl-CoA: A Core Intermediate in Medium-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Hydroxylauroyl-CoA , systematically known as (S)-3-hydroxydodecanoyl-CoA, is a crucial intermediate in the mitochondrial beta-oxidation of lauric acid (C12), a medium-chain saturated fatty acid. Its discovery and characterization are intrinsically linked to the broader elucidation of the fatty acid oxidation pathway, a cornerstone of cellular energy metabolism. This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Metabolic Context

The existence of this compound as a distinct molecular entity was not the result of a singular discovery but rather was inferred from the foundational work on the sequential enzymatic reactions of beta-oxidation. This catabolic process, occurring within the mitochondrial matrix, systematically shortens fatty acyl-CoA molecules by two-carbon units, generating acetyl-CoA, NADH, and FADH2.[1][2][3] The conversion of lauroyl-CoA to this compound is a key hydration step within this spiral.

The metabolic significance of this compound lies in its role as the specific substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH).[4][5] This enzyme catalyzes the third step in each cycle of beta-oxidation for medium and short-chain fatty acids.[1] The efficient processing of this compound is vital for the complete oxidation of lauric acid and the subsequent production of ATP.

Biochemical Characterization

While specific quantitative data for the isolated this compound molecule is not extensively documented in dedicated studies, its biochemical properties can be reliably inferred from the well-characterized enzymes that act upon it and from studies on analogous 3-hydroxyacyl-CoA molecules.

Table 1: Inferred Biochemical Properties of this compound and Associated Enzyme Kinetics
ParameterValue/PropertyNotes
Molecular Formula C33H58N7O18P3SAs (S)-3-hydroxydodecanoyl-CoA.[6]
Molecular Weight 965.8 g/mol As (S)-3-hydroxydodecanoyl-CoA.[6]
Precursor Molecule Lauroyl-CoAFormed during the beta-oxidation of lauric acid.[7]
Producing Enzyme Enoyl-CoA HydrataseCatalyzes the hydration of trans-Δ2-dodecenoyl-CoA.[1]
Consuming Enzyme L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)Catalyzes the oxidation to 3-ketododecanoyl-CoA.[5]
HADH Substrate Specificity Medium-chain 3-hydroxyacyl-CoAsHADH exhibits high activity with medium-chain substrates.[8]
HADH Cofactor NAD+Acts as the electron acceptor in the oxidation reaction.[5]

Signaling and Metabolic Pathways

This compound is a central component of the mitochondrial fatty acid beta-oxidation pathway. Its formation and subsequent conversion are tightly regulated by the energy status of the cell.

Beta_Oxidation_of_Lauroyl_CoA Lauroyl_CoA Lauroyl-CoA (C12) trans_D2_Dodecenoyl_CoA trans-Δ2-Dodecenoyl-CoA Lauroyl_CoA->trans_D2_Dodecenoyl_CoA S_3_Hydroxylauroyl_CoA This compound trans_D2_Dodecenoyl_CoA->S_3_Hydroxylauroyl_CoA _3_Ketododecanoyl_CoA 3-Ketododecanoyl-CoA S_3_Hydroxylauroyl_CoA->_3_Ketododecanoyl_CoA Decanoyl_CoA Decanoyl-CoA (C10) _3_Ketododecanoyl_CoA->Decanoyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA _3_Ketododecanoyl_CoA->Acetyl_CoA CoA-SH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Functional Analysis Start Start: trans-2-Dodecenoyl-CoA Reaction Enzymatic Hydration (Enoyl-CoA Hydratase) Start->Reaction Purification Purification (SPE-HPLC) Reaction->Purification Product Product: This compound Purification->Product Assay Enzymatic Assay (L-3-Hydroxyacyl-CoA Dehydrogenase) Product->Assay Detection Spectrophotometric Detection (NADH at 340 nm) Assay->Detection Analysis Kinetic Analysis (Km, Vmax) Detection->Analysis Logical_Relationship Enzyme L-3-Hydroxyacyl-CoA Dehydrogenase Product1 3-Ketododecanoyl-CoA Enzyme->Product1 Product2 NADH Enzyme->Product2 Substrate This compound Substrate->Enzyme Cofactor NAD+ Cofactor->Enzyme

References

(S)-3-Hydroxylauroyl-CoA as a Biomarker for Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of (S)-3-Hydroxylauroyl-CoA, an intermediate in the mitochondrial fatty acid β-oxidation pathway. Dysregulation in this pathway, often due to inherited enzyme deficiencies, leads to the accumulation of this compound and related acyl-CoA species, positioning them as critical biomarkers for a class of metabolic disorders. This document details the metabolic context, associated pathologies, quantitative analytical methodologies, and the application of this biomarker in research and clinical settings. Detailed experimental protocols, comparative data tables, and pathway visualizations are provided to serve as a practical resource for professionals in the field.

Introduction: The Significance of Acyl-CoA Intermediates

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the Krebs cycle and the synthesis and oxidation of fatty acids.[1] this compound is a specific medium-chain acyl-CoA intermediate formed during the β-oxidation of lauric acid (C12). In healthy individuals, it is rapidly converted in the subsequent step of the oxidation spiral. However, in certain metabolic disorders, its accumulation serves as a direct indicator of a dysfunctional metabolic pathway, making it a valuable biomarker for diagnosis and therapeutic monitoring.[2] Altered acyl-CoA metabolism is linked to a variety of diseases, including fatty acid oxidation disorders (FAODs), diabetes, and obesity.[2]

Metabolic Context: The Mitochondrial Fatty Acid β-Oxidation Pathway

Mitochondrial fatty acid β-oxidation is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, FADH₂, and NADH, which are essential for cellular energy production.[2][3] The pathway consists of a cycle of four enzymatic reactions. This compound is the substrate for the third enzyme in this cycle, 3-hydroxyacyl-CoA dehydrogenase.

The process begins with the transport of long-chain fatty acids into the mitochondria via the carnitine shuttle.[4][5] Once inside the mitochondrial matrix, the β-oxidation spiral proceeds as follows:

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond.

  • Hydration: Enoyl-CoA hydratase adds a water molecule.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group. This is the step where this compound is converted to 3-ketolauroyl-CoA.

  • Thiolysis: Thiolase cleaves the molecule, releasing acetyl-CoA and a shortened acyl-CoA chain.

Fatty_Acid_Oxidation Mitochondrial Fatty Acid β-Oxidation Pathway cluster_enzymes Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA FAD → FADH₂ ACAD Acyl-CoA Dehydrogenase S_3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->S_3_Hydroxyacyl_CoA + H₂O ECH Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA S_3_Hydroxyacyl_CoA->Ketoacyl_CoA NAD⁺ → NADH + H⁺ HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA + CoA-SH Acetyl_CoA Acetyl-CoA (to TCA Cycle) Ketoacyl_CoA->Acetyl_CoA KAT β-Ketoacyl-CoA Thiolase Shortened_Acyl_CoA->Fatty_Acyl_CoA Re-enters Cycle

Caption: The mitochondrial fatty acid β-oxidation spiral.

This compound in Metabolic Disorders

The clinical relevance of this compound as a biomarker stems from its accumulation in Fatty Acid Oxidation Disorders (FAODs). These are inherited conditions where the body cannot properly convert fat into energy.[6]

Key Associated Disorders
  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: Caused by mutations in the HADHA gene, LCHAD deficiency impairs the processing of long-chain fatty acids.[7] This leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, including this compound. Symptoms can include hypoglycemia, lethargy, liver problems, and cardiomyopathy.[7][8]

  • Medium/Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD) Deficiency: Caused by mutations in the HADH gene, this disorder prevents the body from metabolizing medium- and short-chain fatty acids.[6][9] It is often associated with hyperinsulinism.[3][4] The accumulation of medium-chain 3-hydroxyacyl-CoAs, such as this compound, is a characteristic finding.

  • Mitochondrial Trifunctional Protein (TFP) Deficiency: This disorder involves the deficiency of all three enzymatic activities of the TFP complex, including LCHAD.[4] It results from mutations in either the HADHA or HADHB genes and presents with severe symptoms similar to LCHAD deficiency.[4]

The buildup of this compound and related metabolites can be toxic, damaging the liver, heart, and muscles.[6][7] This pathological accumulation underscores its importance as a diagnostic marker.

Pathophysiology Pathophysiology of HADH/LCHAD Deficiency Gene_Mutation Genetic Mutation (e.g., HADHA, HADH genes) Enzyme_Deficiency Enzyme Deficiency (LCHAD or M/SCHAD) Gene_Mutation->Enzyme_Deficiency Pathway_Block Block in β-Oxidation Enzyme_Deficiency->Pathway_Block Biomarker_Accumulation ↑ this compound & other 3-OH-Acyl-CoAs Pathway_Block->Biomarker_Accumulation Leads to Energy_Deficiency Energy Deficiency (↓ Acetyl-CoA, NADH) Pathway_Block->Energy_Deficiency Causes Toxic_Metabolites Toxic Metabolite Accumulation Biomarker_Accumulation->Toxic_Metabolites Contributes to Clinical_Phenotype Clinical Phenotype Energy_Deficiency->Clinical_Phenotype Toxic_Metabolites->Clinical_Phenotype Symptoms • Hypoketotic Hypoglycemia • Cardiomyopathy • Myopathy • Liver Dysfunction Clinical_Phenotype->Symptoms

Caption: Logical flow from genetic defect to clinical outcome.

Analytical Methodologies for Quantification

Accurate quantification of acyl-CoA thioesters is essential for research and diagnosis but challenging due to their low abundance in tissues.[10] Mass spectrometry (MS) has become the gold standard for this purpose.[2]

Comparison of Analytical Methods

Several techniques can be employed to measure 3-hydroxyacyl-CoAs, each with distinct advantages and limitations. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely favored for its superior sensitivity and specificity.[11]

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[11]120 pmol (with derivatization)[11]~50 fmol[11]
Limit of Quantification (LOQ) 5-50 fmol[11]1.3 nmol (LC/MS-based)[11]~100 fmol[11]
Linearity (R²) >0.99[11]>0.99[11]Variable
Precision (RSD%) < 5%[11]< 15%[11]< 20%[11]
Specificity High (Mass-to-charge ratio)[11]Moderate (Co-elution risk)[11]High (Enzyme-specific)[11]
Throughput High[11]Moderate[11]Low to Moderate[11]
Experimental Protocol: LC-MS/MS Quantification

This protocol outlines a robust method for the sensitive and specific quantification of this compound in biological matrices, synthesized from established methodologies.[11][12]

Objective: To quantify this compound levels using solid-phase extraction followed by LC-MS/MS.

A. Sample Preparation (Solid-Phase Extraction)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727), followed by 1 mL of water.[11]

  • Sample Loading: Load 500 µL of the biological sample (e.g., plasma, tissue homogenate) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.[11]

  • Elution: Elute the acyl-CoA analytes with 1 mL of methanol.[11]

  • Drying: Evaporate the eluent to complete dryness under a gentle stream of nitrogen gas at a controlled temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 2% acetonitrile (B52724) in 100 mM ammonium (B1175870) formate (B1220265), pH 5.0).[11][12]

B. Liquid Chromatography (LC)

  • Column: C18 or C8 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).[11][12]

  • Mobile Phase A: 100 mM ammonium formate in water, pH 5.0.[12]

  • Mobile Phase B: 98% acetonitrile in 5 mM ammonium formate, pH 6.3.[12]

  • Flow Rate: 0.3 mL/min.[11]

  • Injection Volume: 5-40 µL.[11][12]

  • Gradient Elution:

    • Start with 0% B for 2 minutes.

    • Increase linearly to 60% B over 6 minutes.

    • Increase to 90% B over 1 minute and hold for 5 minutes.

    • Return to initial conditions and re-equilibrate for 10 minutes.[12]

C. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: Monitor the specific precursor-to-product ion transition for this compound. The product ion typically corresponds to the loss of the phosphopantetheine moiety. For acyl-CoAs, a characteristic neutral loss of 507 Da is often monitored.[12]

  • Source Parameters:

    • Spray Voltage: 5500 V[12]

    • Source Temperature: 500°C[12]

    • Curtain Gas: 30 psi[12]

    • Collision Gas: High[12]

  • Data Analysis: Quantify the analyte by comparing the peak area to that of a stable isotope-labeled internal standard against a standard curve.

Workflow LC-MS/MS Experimental Workflow for Acyl-CoA Analysis Sample Biological Sample (Plasma, Tissue) SPE Solid-Phase Extraction (SPE) (Condition → Load → Wash → Elute) Sample->SPE Dry_Reconstitute Drydown & Reconstitution SPE->Dry_Reconstitute LC Liquid Chromatography (LC) (Reversed-Phase Separation) Dry_Reconstitute->LC Inject MS Tandem Mass Spectrometry (MS/MS) (ESI+, MRM Mode) LC->MS Elute Data Data Acquisition & Analysis (Quantification vs. Standard Curve) MS->Data Result Biomarker Concentration Data->Result

Caption: General workflow for acyl-CoA quantification.

Applications in Research and Drug Development

The ability to accurately measure this compound has significant implications for both basic research and clinical applications.

  • Disease Biomarker Discovery: Analysis of acyl-CoA profiles helps identify metabolic signatures specific to diseases like FAODs, enabling early detection and diagnosis.[2] Urinary analysis of 3-hydroxydicarboxylic acids, derived from 3-hydroxy fatty acids, can also point towards defects in 3-hydroxyacyl-CoA dehydrogenases.[13]

  • Monitoring Disease Progression: Serial monitoring of this compound levels can provide insights into the progression of a metabolic disorder and the patient's response to dietary or medical interventions.

  • Evaluating Therapeutic Interventions: In drug development, this biomarker can serve as a key pharmacodynamic endpoint to assess the efficacy of novel therapies aimed at restoring normal fatty acid metabolism. By measuring the reduction in accumulated toxic metabolites, researchers can quantify a drug's mechanism of action and dose-response.

Conclusion

This compound is a pivotal intermediate in fatty acid metabolism whose accumulation serves as a direct and quantifiable biomarker for several inherited metabolic disorders, most notably LCHAD and M/SCHAD deficiencies. Advances in analytical techniques, particularly LC-MS/MS, have enabled its highly sensitive and specific detection, providing an essential tool for researchers and clinicians. This technical guide offers the foundational knowledge and practical protocols necessary to leverage this compound as a biomarker in the study of metabolic diseases and the development of new therapeutic strategies.

References

An In-depth Technical Guide to the Enzymatic Regulation of (S)-3-Hydroxylauroyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxylauroyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of lauric acid (C12:0), a medium-chain fatty acid. The intracellular concentration of this metabolite is tightly controlled by a delicate balance between its synthesis and degradation, which are catalyzed by enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase, respectively. Dysregulation of this compound levels can have significant implications for cellular energy homeostasis and has been linked to various metabolic disorders. This technical guide provides a comprehensive overview of the enzymatic regulation of this compound, detailing the key enzymes, their kinetics, and the overarching regulatory networks. Furthermore, this guide furnishes detailed experimental protocols for the measurement of relevant enzyme activities and metabolite concentrations, alongside diagrammatic representations of the pertinent metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The catabolism of fatty acids through beta-oxidation is a fundamental process for energy production in most organisms. Medium-chain fatty acids, such as lauric acid, are a significant source of fuel, particularly in tissues with high energy demands like the heart and liver. The enzymatic machinery responsible for the sequential breakdown of these fatty acids is finely tuned to maintain metabolic flexibility and prevent the accumulation of potentially toxic intermediates. This compound is one such intermediate, and its steady-state concentration is a direct reflection of the flux through the beta-oxidation pathway. Understanding the enzymatic control of its levels is paramount for elucidating the pathophysiology of metabolic diseases and for the development of targeted therapeutic interventions.

The Core Pathway: Synthesis and Degradation of this compound

The concentration of this compound is primarily determined by the activities of two key enzymes within the mitochondrial beta-oxidation spiral.

Synthesis: The Role of Enoyl-CoA Hydratase

This compound is synthesized from trans-2-lauroyl-CoA through the action of enoyl-CoA hydratase (also known as crotonase). This enzyme catalyzes the stereospecific hydration of the double bond in the trans-2-enoyl-CoA intermediate.[1][2][3] The reaction is reversible, but the forward reaction is favored under physiological conditions.

  • Enzyme: Enoyl-CoA Hydratase (EC 4.2.1.17)

  • Reaction: trans-2-Lauroyl-CoA + H₂O ⇌ this compound

Enoyl-CoA hydratase exhibits broad substrate specificity, acting on enoyl-CoAs with chain lengths from C4 to at least C16; however, the reaction rate tends to decrease as the acyl chain length increases.[4]

Degradation: The Role of L-3-Hydroxyacyl-CoA Dehydrogenase

The degradation of this compound is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HADH) , a NAD⁺-dependent oxidoreductase.[5][6] This enzyme oxidizes the hydroxyl group at the C3 position to a keto group, forming 3-ketolauroyl-CoA. This is a critical step in the beta-oxidation cycle, generating NADH, which subsequently enters the electron transport chain for ATP production.[7]

  • Enzyme: L-3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35)

  • Reaction: this compound + NAD⁺ ⇌ 3-Ketolauroyl-CoA + NADH + H⁺

Several isoforms of HADH exist, with varying substrate specificities. Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) is particularly relevant for the metabolism of medium and short-chain substrates like lauroyl-CoA.[8][9][10]

Regulatory Mechanisms

The levels of this compound are not regulated in isolation but are controlled by the overall regulation of the fatty acid beta-oxidation pathway. This regulation occurs at multiple levels, from substrate availability to transcriptional control of the involved enzymes.

Substrate Availability and Allosteric Regulation

The rate of this compound turnover is directly influenced by the availability of its precursor, trans-2-lauroyl-CoA, and its own concentration. The enzymes of beta-oxidation can be allosterically regulated by the ratios of key metabolic indicators such as NADH/NAD⁺ and acetyl-CoA/CoA.[11] An increase in these ratios signals high energy status and leads to the inhibition of the beta-oxidation pathway.[11]

Transcriptional Regulation by Peroxisome Proliferator-Activated Receptors (PPARs)

The expression of genes encoding the enzymes of fatty acid oxidation is largely under the control of the peroxisome proliferator-activated receptor alpha (PPARα) .[3][12][13] Lauric acid itself has been shown to act as a natural ligand for PPARα.[14][15] Upon activation by fatty acids or synthetic ligands, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the increased transcription of genes encoding for enzymes involved in fatty acid transport and beta-oxidation, including acyl-CoA synthetase, carnitine palmitoyltransferase I (CPT1), acyl-CoA oxidases, and L-3-hydroxyacyl-CoA dehydrogenase.[11][12]

Signaling Pathways

Recent evidence suggests that lauric acid can also influence cellular metabolism through signaling pathways. One such pathway involves Toll-like receptor 4 (TLR4) . Lauric acid has been shown to activate TLR4 signaling, which can influence metabolic programming, including a shift towards glycolytic metabolism in certain cell types.[14][16][17][18] The interplay between TLR4 signaling and fatty acid oxidation is an active area of research.

Data Presentation

Quantitative data on the kinetic parameters of the key enzymes involved in this compound metabolism are crucial for building accurate metabolic models and for understanding the flux through the beta-oxidation pathway. While specific data for this compound is limited, the following tables summarize available kinetic data for L-3-hydroxyacyl-CoA dehydrogenase with substrates of varying chain lengths, which provides a valuable reference.

Substrate (L-3-hydroxyacyl-CoA)Km (µM)Vmax (µmol/min/mg)Source
C4 (Butyryl)~25~150[2]
C6 (Hexanoyl)~10~200[2]
C8 (Octanoyl)~5~250[2]
C10 (Decanoyl)~5~220[2]
C12 (Lauroyl)~5~180[2]
C14 (Myristoyl)~5~120[2]
C16 (Palmitoyl)~5~80[2]
Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Substrates of Various Chain Lengths. Data adapted from He et al., 1989.[2] The enzyme shows the highest activity with medium-chain substrates.

Experimental Protocols

Accurate measurement of this compound levels and the activity of the enzymes that regulate it is essential for research in this area. The following are detailed protocols for key experiments.

Isolation of Mitochondria for Fatty Acid Oxidation Studies

Mitochondria are the primary site of beta-oxidation. Their isolation is a prerequisite for many in vitro assays.

Materials:

  • Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4, supplemented with 0.5 mg/mL BSA (fatty acid-free).

  • Glass-Teflon homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Excise tissue (e.g., liver) and place it in ice-cold Isolation Buffer I.

  • Mince the tissue finely with scissors and wash several times with Isolation Buffer I to remove blood.

  • Homogenize the tissue in 5 volumes of Isolation Buffer I using a Potter-Elvehjem homogenizer with a Teflon pestle (6-8 passes at low speed).[19]

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[20]

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[20]

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration using a standard method (e.g., BCA assay). Keep the isolated mitochondria on ice.

Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This assay measures the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • 100 mM Tris-HCl buffer, pH 7.0.

  • 10 mM NAD⁺ solution.

  • 1 mM this compound solution (substrate).

  • Isolated mitochondria or purified enzyme.

  • UV-Vis spectrophotometer.

Procedure:

  • In a cuvette, prepare a reaction mixture containing Tris-HCl buffer and NAD⁺ solution.

  • Add the mitochondrial suspension or purified enzyme to the cuvette and mix gently.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • The rate of NADH formation is proportional to the HADH activity. The activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of this compound by HPLC-MS/MS

For precise quantification of intracellular this compound, a highly sensitive and specific method like liquid chromatography-tandem mass spectrometry is required.

Materials:

  • Cell or tissue samples.

  • Acetonitrile (B52724).

  • Formic acid.

  • Internal standard (e.g., ¹³C-labeled acyl-CoA).

  • HPLC system coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase HPLC column.

Procedure:

  • Extraction: Homogenize cell or tissue samples in an acidic acetonitrile solution containing the internal standard to precipitate proteins and extract acyl-CoAs.

  • Centrifuge the homogenate to pellet the precipitated protein and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample onto the HPLC-MS/MS system.

  • Separate the acyl-CoAs using a gradient elution on the C18 column.

  • Detect and quantify this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer. The specific precursor-to-product ion transition for this compound should be determined using a pure standard.

  • Quantify the concentration of this compound by comparing its peak area to that of the internal standard.[21][22]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

To study the transcriptional regulation of enzymes involved in this compound metabolism, qRT-PCR can be used to measure the mRNA levels of genes like HADH and ECHS1.

Materials:

  • RNA extraction kit.

  • Reverse transcription kit.

  • SYBR Green or TaqMan-based qPCR master mix.

  • Primers specific for the target genes (HADH, ECHS1) and a reference gene (e.g., GAPDH, ACTB).

  • Real-time PCR instrument.

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform the qPCR reaction using the cDNA as a template, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the expression of the reference gene, using the ΔΔCt method.[23][24][25]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

fatty_acid_oxidation_pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_regulation Regulation trans-2-Lauroyl-CoA trans-2-Lauroyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase trans-2-Lauroyl-CoA->Enoyl-CoA Hydratase This compound This compound Enoyl-CoA Hydratase->this compound L-3-Hydroxyacyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase This compound->L-3-Hydroxyacyl-CoA Dehydrogenase 3-Ketolauroyl-CoA 3-Ketolauroyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase->3-Ketolauroyl-CoA PPARa PPARa Gene Expression Gene Expression PPARa->Gene Expression Upregulates HADH, Enoyl-CoA Hydratase Lauric Acid Lauric Acid Lauric Acid->PPARa TLR4 TLR4 Lauric Acid->TLR4 Metabolic Reprogramming Metabolic Reprogramming TLR4->Metabolic Reprogramming

Caption: Metabolic pathway of this compound synthesis and degradation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue/Cell Culture Tissue/Cell Culture Mitochondrial Isolation Mitochondrial Isolation Tissue/Cell Culture->Mitochondrial Isolation for enzyme assays Metabolite Extraction Metabolite Extraction Tissue/Cell Culture->Metabolite Extraction for LC-MS/MS RNA Extraction RNA Extraction Tissue/Cell Culture->RNA Extraction for qRT-PCR HADH Activity Assay HADH Activity Assay Mitochondrial Isolation->HADH Activity Assay HPLC-MS/MS HPLC-MS/MS Metabolite Extraction->HPLC-MS/MS Quantification of This compound cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Gene Expression (HADH, ECHS1) Data Interpretation Data Interpretation HADH Activity Assay->Data Interpretation HPLC-MS/MS->Data Interpretation qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Gene Expression (HADH, ECHS1) qRT-PCR->Data Interpretation

Caption: Workflow for studying this compound regulation.

Conclusion and Future Directions

The enzymatic regulation of this compound levels is a cornerstone of medium-chain fatty acid metabolism. The activities of enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase, governed by a multi-layered regulatory network including substrate availability, allosteric control, and transcriptional regulation by PPARα, dictate the flux through this critical metabolic juncture. The provided experimental protocols offer a robust framework for researchers to investigate this pathway in detail.

Future research should focus on obtaining more precise kinetic data for the enzymes with C12 substrates to refine metabolic models. Furthermore, elucidating the detailed crosstalk between signaling pathways, such as TLR4, and the beta-oxidation machinery will provide a more holistic understanding of how lauric acid metabolism is integrated with overall cellular physiology. For drug development professionals, a deeper understanding of these regulatory mechanisms will be instrumental in identifying novel therapeutic targets for the management of metabolic diseases. The development of high-throughput screening assays for inhibitors or activators of the key enzymes will be a crucial next step in translating this fundamental knowledge into clinical applications.

References

(S)-3-Hydroxylauroyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisomal beta-oxidation is a critical metabolic pathway responsible for the degradation of a variety of fatty acids that cannot be efficiently processed by mitochondria, including very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids. (S)-3-Hydroxylauroyl-CoA is a key intermediate in the beta-oxidation of lauric acid (C12), a medium-chain fatty acid that can also be metabolized within peroxisomes. This technical guide provides an in-depth overview of the role of this compound in this pathway, with a focus on the enzymatic reactions, relevant quantitative data, detailed experimental protocols, and the implications for human health and drug development.

Introduction to Peroxisomal Beta-Oxidation

Peroxisomes are ubiquitous subcellular organelles that play a vital role in lipid metabolism and redox balance.[1][2] Unlike mitochondrial beta-oxidation, the peroxisomal pathway is not primarily for ATP production but is crucial for shortening long-chain fatty acids to a length that can be further metabolized in mitochondria.[2] The peroxisomal beta-oxidation of straight-chain fatty acids involves a sequence of four enzymatic reactions catalyzed by acyl-CoA oxidase, a bifunctional enzyme (possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and a thiolase.[1][3][4]

There are two main types of bifunctional enzymes in mammalian peroxisomes: L-bifunctional protein (L-PBE or EHHADH) and D-bifunctional protein (D-PBE or HSD17B4).[1][5] These enzymes exhibit different stereospecificities for their 3-hydroxyacyl-CoA substrates. L-PBE acts on L-3-hydroxyacyl-CoAs, while D-PBE processes D-3-hydroxyacyl-CoAs.[5] The formation of this compound and its subsequent dehydrogenation are central steps in the peroxisomal beta-oxidation of lauric acid.

The Role of this compound in the Pathway

The metabolism of lauroyl-CoA in peroxisomes proceeds through the following core steps:

  • Dehydrogenation: Lauroyl-CoA is first oxidized by acyl-CoA oxidase 1 (ACOX1), introducing a double bond and forming 2-trans-dodecenoyl-CoA.[1]

  • Hydration: The L-bifunctional protein (EHHADH) then catalyzes the hydration of the double bond in 2-trans-dodecenoyl-CoA to form this compound.

  • Dehydrogenation: The this compound is subsequently dehydrogenated by the 3-hydroxyacyl-CoA dehydrogenase activity of the L-bifunctional protein (EHHADH) to produce 3-ketolauroyl-CoA.

  • Thiolytic Cleavage: Finally, peroxisomal 3-ketoacyl-CoA thiolase cleaves 3-ketolauroyl-CoA into decanoyl-CoA and acetyl-CoA.[1]

The resulting decanoyl-CoA can then undergo further rounds of beta-oxidation.

Quantitative Data

Quantitative understanding of the enzymes involved in processing this compound is crucial for metabolic modeling and drug development. While specific kinetic data for this compound is limited in the literature, data for enzymes acting on C12 and related substrates are available.

EnzymeSubstrateOrganismKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Reference
L-Bifunctional Protein (EHHADH) 3-hydroxydecanoyl-CoARat~15Not ReportedNot Reported
D-Bifunctional Protein (HSD17B4) D-3-hydroxy-octanoyl-CoAHuman10Not ReportedNot Reported[6]
Acyl-CoA Oxidase 1 (ACOX1) Lauroyl-CoA (C12:0)Rat>100High activity notedNot Reported

Note: Kinetic parameters can vary significantly based on experimental conditions (pH, temperature, ionic strength) and the specific isoform of the enzyme. The data presented here are for illustrative purposes and should be critically evaluated in the context of the original research.

Experimental Protocols

Purification of Peroxisomal Bifunctional Enzymes

Objective: To isolate L-bifunctional (EHHADH) or D-bifunctional (HSD17B4) protein from tissue homogenates or cell lysates for subsequent characterization.

Protocol Outline (adapted from[7]):

  • Homogenization: Homogenize fresh or frozen tissue (e.g., rat liver) in a buffered solution (e.g., 0.25 M sucrose (B13894), 10 mM Tris-HCl, pH 7.4, 1 mM EDTA) using a Dounce or Potter-Elvehjem homogenizer.

  • Differential Centrifugation: Perform a series of centrifugation steps to isolate a peroxisome-enriched fraction.

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 25,000 x g for 20 min) to pellet a fraction containing peroxisomes and mitochondria.

  • Density Gradient Centrifugation: Resuspend the peroxisome-enriched pellet and layer it onto a density gradient (e.g., sucrose or Percoll gradient) and centrifuge at high speed (e.g., 100,000 x g for 1-2 hours). Collect the fraction corresponding to the density of peroxisomes.

  • Chromatography:

    • Ion-Exchange Chromatography: Load the peroxisomal fraction onto an ion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient to separate proteins based on charge.

    • Affinity Chromatography: Utilize a column with a ligand that specifically binds the bifunctional enzyme (e.g., Blue Sepharose) for further purification.

    • Gel Filtration Chromatography: Use a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size as a final polishing step.

  • Purity Assessment: Analyze the purity of the isolated protein at each step using SDS-PAGE and confirm its identity by Western blotting with specific antibodies against EHHADH or HSD17B4.[8]

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

Objective: To measure the enzymatic activity of the 3-hydroxyacyl-CoA dehydrogenase component of the bifunctional proteins.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing:

    • Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

    • NAD⁺ (e.g., 1 mM)

    • The purified enzyme fraction or cell lysate

  • Substrate: Synthesize or purchase the this compound substrate.

  • Initiation and Measurement: Initiate the reaction by adding the substrate to the reaction mixture. Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH. The rate of NADH formation is directly proportional to the enzyme activity.

  • Calculation: Calculate the specific activity (e.g., in nmol/min/mg of protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of Acyl-CoAs by HPLC-MS/MS

Objective: To accurately measure the concentration of this compound and other acyl-CoA species in biological samples.[9][10][11][12][13]

Protocol Outline:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a cold extraction buffer (e.g., 2.5% sulfosalicylic acid).[11]

    • Centrifuge to precipitate proteins and collect the supernatant.

    • Internal standards (e.g., odd-chain acyl-CoAs or stable isotope-labeled analogs) should be added at the beginning of the extraction for accurate quantification.[10]

  • Solid-Phase Extraction (SPE) (Optional but Recommended): Use a C18 SPE cartridge to clean up the sample and concentrate the acyl-CoAs.

  • HPLC Separation:

  • MS/MS Detection:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[11]

    • Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of the specific acyl-CoA) and a specific product ion generated by its fragmentation.[11]

    • The transition from the precursor to the product ion is unique for each acyl-CoA, allowing for its specific detection and quantification.

  • Data Analysis: Quantify the amount of each acyl-CoA by comparing the peak area of the analyte to that of the internal standard and using a standard curve generated with known amounts of the acyl-CoA standards.[10]

Signaling Pathways and Regulation

The peroxisomal beta-oxidation pathway is transcriptionally regulated, primarily by the peroxisome proliferator-activated receptor alpha (PPARα).[2][14][15][16] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids or hypolipidemic drugs, forms a heterodimer with the retinoid X receptor (RXR).[1][15] This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.[1][15] Genes encoding the enzymes of peroxisomal beta-oxidation, including acyl-CoA oxidase and the bifunctional proteins, are well-established targets of PPARα.[15]

Peroxisomal_Beta_Oxidation_Regulation FattyAcids Fatty Acids / Fibrates PPARa PPARα FattyAcids->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to Transcription Increased Transcription PPRE->Transcription mRNA mRNA Transcription->mRNA Enzymes Peroxisomal β-Oxidation Enzymes (ACOX1, EHHADH, HSD17B4) mRNA->Enzymes Translation Pathway Peroxisomal β-Oxidation Enzymes->Pathway Catalyzes

Caption: PPARα-mediated regulation of peroxisomal beta-oxidation.

Clinical Relevance and Drug Development

Defects in peroxisomal beta-oxidation enzymes can lead to severe, often fatal, inherited metabolic disorders.

  • D-Bifunctional Protein Deficiency (DBPD): Caused by mutations in the HSD17B4 gene, this is one of the most severe peroxisomal disorders, often presenting with neonatal hypotonia, seizures, and severe neurological impairment.[17][18][19][20][21][22][23][24][25] The accumulation of very-long-chain fatty acids and branched-chain fatty acids is a key biochemical hallmark.[18] Currently, there is no cure for DBPD, and treatment is primarily supportive.[20]

  • Zellweger Spectrum Disorders (ZSDs): This group of disorders results from mutations in PEX genes, which are required for the biogenesis of peroxisomes.[26][27][28] Consequently, multiple peroxisomal functions, including beta-oxidation, are impaired. Treatment for ZSDs is also supportive and aims to manage symptoms such as seizures and liver dysfunction.[26][27][29][30] Nutritional support, including supplementation with docosahexaenoic acid (DHA), has been explored.[29]

Drug Development Strategies:

The development of therapies for peroxisomal beta-oxidation disorders is an active area of research. Potential strategies include:

  • Gene Therapy: Aims to deliver a functional copy of the defective gene to affected cells.

  • Enzyme Replacement Therapy (ERT): Involves administering a recombinant form of the deficient enzyme.

  • Small Molecule Chaperones: These are compounds designed to help misfolded mutant proteins to fold correctly and regain some function.

  • Substrate Reduction Therapy: Focuses on reducing the levels of the accumulating toxic substrates. For example, Lorenzo's oil, a mixture of oleic and erucic acids, has been used in X-linked adrenoleukodystrophy to lower VLCFA levels, although its clinical efficacy is debated.[28]

Drug_Development_Strategies Disorder Peroxisomal β-Oxidation Disorder (e.g., DBPD, ZSD) GeneTherapy Gene Therapy (Corrects genetic defect) Disorder->GeneTherapy ERT Enzyme Replacement Therapy (Provides functional enzyme) Disorder->ERT Chaperones Small Molecule Chaperones (Restores protein function) Disorder->Chaperones SRT Substrate Reduction Therapy (Reduces toxic metabolites) Disorder->SRT

Caption: Therapeutic approaches for peroxisomal beta-oxidation disorders.

Conclusion

This compound is a pivotal intermediate in the peroxisomal beta-oxidation of lauric acid. A thorough understanding of its metabolism, the enzymes involved, and the regulation of this pathway is essential for researchers and clinicians working on lipid metabolism and related disorders. While significant progress has been made, further research is needed to fully elucidate the kinetic properties of the enzymes with specific medium-chain acyl-CoA substrates and to develop effective therapies for patients with peroxisomal beta-oxidation defects. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for advancing our knowledge in this critical area of cellular metabolism.

References

Methodological & Application

Application Notes and Protocols for the Purification of (S)-3-Hydroxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxylauroyl-CoA is a crucial intermediate in fatty acid metabolism and is of significant interest in various biomedical research fields, including the study of metabolic disorders and drug development. The availability of highly purified this compound is essential for accurate in vitro studies of enzyme kinetics, screening for potential therapeutic agents, and as a standard for analytical method development. This document provides a detailed protocol for the purification of this compound, synthesized enzymatically. The described method is based on established principles for the purification of acyl-CoA thioesters and can be adapted for similar molecules.

General Purification Strategy

The purification of this compound typically involves a multi-step process that begins with its enzymatic synthesis. Following synthesis, the reaction mixture is subjected to chromatographic techniques to separate the target molecule from substrates, enzymes, and other byproducts. A common approach involves solid-phase extraction (SPE) as an initial cleanup step, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution separation.

Data Presentation

The following table summarizes representative data from a typical purification of this compound, starting from an enzymatic reaction mixture. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purity (%)
Crude Lysate150300.2100< 5
Ammonium Sulfate7525.50.348510-20
Anion Exchange15211.47050-60
RP-HPLC1.5151050> 95

Experimental Protocols

I. Enzymatic Synthesis of this compound

This protocol is based on the enzymatic hydration of 2-lauroyl-CoA, a reaction catalyzed by enoyl-CoA hydratase.

Materials:

  • 2-Lauroyl-CoA

  • Recombinant human short-chain enoyl-CoA hydratase (ECHS1)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Reaction vessel

  • Incubator/shaker

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mM 2-lauroyl-CoA, and a suitable concentration of purified recombinant ECHS1.

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC to observe the formation of this compound.

  • Once the reaction is complete, terminate it by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate the enzyme.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully collect the supernatant containing this compound for the subsequent purification steps.

II. Purification by Solid-Phase Extraction (SPE) and RP-HPLC

This protocol describes the purification of this compound from the supernatant obtained after enzymatic synthesis.[1]

Materials:

  • Oligonucleotide purification cartridge (or similar solid-phase extraction column)[1]

  • Acetonitrile (ACN)[1]

  • 2-Propanol[1]

  • Potassium phosphate buffer (75 mM, pH 4.9)[1]

  • Glacial acetic acid

  • C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Solid-Phase Extraction (SPE):

    • Condition an oligonucleotide purification cartridge by washing it with acetonitrile, followed by equilibration with the initial HPLC mobile phase buffer (see below).

    • Load the supernatant from the enzymatic reaction onto the conditioned cartridge.[1]

    • Wash the cartridge with a low concentration of organic solvent to remove unbound impurities.

    • Elute the bound acyl-CoAs, including this compound, with 2-propanol.[1]

    • Concentrate the eluent under a stream of nitrogen or by vacuum centrifugation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Reconstitute the concentrated sample in the initial mobile phase.

    • Inject the sample onto a C18 HPLC column.

    • Perform the separation using a binary gradient system:

      • Solvent A: 75 mM Potassium phosphate, pH 4.9.[1]

      • Solvent B: Acetonitrile containing 600 mM glacial acetic acid.[1]

    • Employ a suitable gradient program, for example, a linear gradient from 5% to 95% Solvent B over 30 minutes, at a flow rate of 1 mL/min.

    • Monitor the elution profile at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.[1]

    • Collect the fractions corresponding to the this compound peak.

    • Confirm the identity and purity of the collected fractions using techniques such as mass spectrometry.[2][3]

Mandatory Visualization

The following diagrams illustrate the key processes described in this document.

Purification_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification start 2-Lauroyl-CoA + Recombinant ECHS1 reaction Incubation at 37°C start->reaction terminate Terminate with Acetonitrile reaction->terminate centrifuge Centrifugation terminate->centrifuge supernatant Supernatant with this compound centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe hplc RP-HPLC (C18 Column) spe->hplc fractions Fraction Collection hplc->fractions analysis Purity & Identity Analysis (Mass Spectrometry) fractions->analysis pure_product Purified this compound analysis->pure_product

Caption: Workflow for the enzymatic synthesis and purification of this compound.

HPLC_Gradient_Profile cluster_gradient HPLC Gradient Profile t0 0 min t1 5 min t2 25 min t3 30 min t4 35 min b0 5% B b1 5% B b0->b1 Isocratic b2 95% B b1->b2 Gradient b3 95% B b2->b3 Isocratic b4 5% B b3->b4 Re-equilibration

References

Application Note: Quantification of (S)-3-Hydroxylauroyl-CoA using a validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Hydroxylauroyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway, a critical metabolic process for energy production. The accurate quantification of this and other acyl-CoA thioesters is essential for understanding cellular metabolism in both normal physiological and disease states. Dysregulation of fatty acid oxidation is implicated in various metabolic disorders. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices.

Signaling Pathway

This compound is formed during the third step of the fatty acid β-oxidation spiral. The pathway involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle.

fatty_acid_beta_oxidation Lauroyl_CoA Lauroyl-CoA (C12) Enoyl_CoA trans-Δ2-Dodecenoyl-CoA Lauroyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+ H2O) Ketoacyl_CoA 3-Keto-lauroyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Decanoyl_CoA Decanoyl-CoA (C10) Ketoacyl_CoA->Decanoyl_CoA β-Ketothiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Next Cycle Next Cycle Decanoyl_CoA->Next Cycle

Caption: Fatty Acid Beta-Oxidation Pathway.

Experimental Workflow

The overall workflow for the quantification of this compound involves sample preparation, LC-MS/MS analysis, and data processing.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue Homogenate/Cell Lysate) extraction Solid-Phase Extraction (SPE) or Protein Precipitation sample->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation UPLC Separation (C18 Column) reconstitution->lc_separation ms_detection Tandem MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Data Reporting quantification->reporting

gas chromatography-mass spectrometry analysis of 3-hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: GC-MS Analysis of 3-Hydroxy Fatty Acids

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are crucial intermediates in mitochondrial fatty acid β-oxidation.[1] Their analysis in biological matrices like plasma, serum, and cultured cells is vital for diagnosing inherited metabolic disorders, particularly defects in L-3-hydroxyacyl-CoA dehydrogenases (LCHAD and M/SCHAD).[1][2] Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of 3-OH-FAs.[1][3] This application note provides a detailed protocol for the analysis of 3-OH-FAs using GC-MS, including sample preparation, derivatization, and instrument parameters.

Principle

Due to their low volatility and polar nature, 3-OH-FAs require derivatization prior to GC-MS analysis.[3][4][5] The most common approach involves the conversion of the fatty acids into their more volatile and less polar trimethylsilyl (B98337) (TMS) esters through a silylation reaction.[3][4][6] Following derivatization, the TMS-derivatized 3-OH-FAs are separated by gas chromatography based on their boiling points and subsequently detected and quantified by mass spectrometry.[3] Stable isotope-labeled internal standards are employed for accurate quantification.[1][6]

Experimental Workflow

GC-MS Analysis of 3-Hydroxy Fatty Acids cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Plasma/Serum Sample Hydrolysis Optional: Hydrolysis (for Total 3-OH-FAs) Sample->Hydrolysis Total FAs Acidification Acidification Sample->Acidification Free FAs Hydrolysis->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Drying Drying under Nitrogen Extraction->Drying Silylation Silylation (e.g., BSTFA + TMCS) Drying->Silylation GC_Injection GC Injection Silylation->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Result Quantitative Results Data_Analysis->Result Quantification

Caption: Experimental workflow for the GC-MS analysis of 3-hydroxy fatty acids.

Quantitative Data

For accurate quantification, selected ion monitoring (SIM) mode is utilized in the mass spectrometer. The following table summarizes the characteristic ions for the trimethylsilyl (TMS) derivatives of various 3-hydroxy fatty acids.

3-Hydroxy Fatty Acid (Chain Length)AbbreviationCharacteristic Ion (m/z) for Quantification
3-Hydroxyhexanoic acid3-OH-C6:0233
3-Hydroxyoctanoic acid3-OH-C8:0261
3-Hydroxydecanoic acid3-OH-C10:0289
3-Hydroxydodecanoic acid3-OH-C12:0317
3-Hydroxytetradecanoic acid3-OH-C14:0345
3-Hydroxyhexadecanoic acid3-OH-C16:0373
3-Hydroxyoctadecanoic acid3-OH-C18:0401

Note: The characteristic ion m/z 233 is a common fragment for the unlabelled 3-hydroxy fatty acid TMS derivatives, while m/z 235 is often used for the corresponding labeled internal standard.[6]

Protocols: Detailed Methodologies

Sample Preparation and Extraction

This protocol is adapted from established methods for the analysis of 3-OH-FAs in serum or plasma.[6]

Materials:

  • Serum or plasma samples

  • Stable isotope-labeled internal standards for each 3-OH-FA of interest

  • 10 M Sodium Hydroxide (NaOH) (for total 3-OH-FA analysis)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297)

  • Nitrogen gas

Procedure:

  • Internal Standard Addition: To 500 µL of serum or plasma, add a known amount of the stable isotope-labeled internal standard mixture.

  • For Total 3-Hydroxy Fatty Acid Analysis (Hydrolysis):

    • Add 500 µL of 10 M NaOH to the sample.

    • Incubate for 30 minutes to hydrolyze esterified fatty acids.[6]

  • Acidification:

    • For unhydrolyzed samples (free 3-OH-FAs), add 125 µL of 6 M HCl.[6]

    • For hydrolyzed samples (total 3-OH-FAs), add 2 mL of 6 M HCl.[6]

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the acidified sample.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.[6]

  • Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

Derivatization

This protocol describes the silylation of the extracted 3-OH-FAs.

Materials:

  • Dried sample extract from the previous step

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Heating block or oven

Procedure:

  • To the dried sample extract, add 100 µL of BSTFA with 1% TMCS.[4][6]

  • Cap the vial tightly and vortex to ensure the reagent dissolves the residue.

  • Heat the mixture at 60-80°C for 60 minutes to facilitate the derivatization reaction.[3][4][6]

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5890 series II system).[6]

  • Capillary column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane).[6]

GC Parameters (example): [6]

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at a rate of 3.8°C/min.

    • Ramp 2: Increase to 290°C at a rate of 15°C/min.

    • Hold at 290°C for 6 minutes.

MS Parameters:

  • Ionization Mode: Electron Impact (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor: Select the characteristic ions for each 3-OH-FA and their corresponding internal standards (refer to the Quantitative Data table).

Signaling Pathway Context

The analysis of 3-hydroxy fatty acids is clinically significant as they are intermediates in the mitochondrial fatty acid β-oxidation pathway. Deficiencies in enzymes within this pathway lead to the accumulation of these metabolites.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD/M/SCHAD) LCHAD_MSCHAD LCHAD/M/SCHAD Deficiency Hydroxyacyl_CoA->LCHAD_MSCHAD Acetyl_CoA Acetyl-CoA + Acyl-CoA (n-2) Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase LCHAD_MSCHAD->Hydroxyacyl_CoA Accumulation

Caption: Mitochondrial fatty acid β-oxidation pathway highlighting the step affected by LCHAD/M/SCHAD deficiencies.

References

Application Notes and Protocols for the Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase with (S)-3-Hydroxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacyl-CoA dehydrogenase (HADH) is a crucial enzyme in the mitochondrial fatty acid β-oxidation spiral. It catalyzes the third step of this pathway, the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA[1]. The activity of HADH is essential for energy production from fatty acids, and its deficiency can lead to metabolic disorders. This document provides detailed application notes and protocols for the enzymatic assay of HADH activity using (S)-3-Hydroxylauroyl-CoA as the substrate. The assay is based on the spectrophotometric measurement of the rate of NADH production.

Principle of the Assay

The enzymatic activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The reaction catalyzed by HADH is as follows:

This compound + NAD+ ⇌ 3-Ketolauroyl-CoA + NADH + H+

The rate of NADH formation is directly proportional to the HADH activity in the sample. This continuous spectrophotometric rate determination provides a reliable method to quantify the enzyme's catalytic activity. For substrates with longer chain lengths, a coupled assay system can be employed to ensure the reaction proceeds to completion by removing the product, thus preventing product inhibition and making the reaction irreversible[2].

Data Presentation

The following tables summarize key parameters and expected results for the HADH enzymatic assay.

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrates

Substrate (S-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
Butyryl-CoAC418.224.7
Hexanoyl-CoAC65.630.3
Octanoyl-CoAC84.033.3
Decanoyl-CoAC103.828.6
Lauroyl-CoA (Estimated) C12 ~3.5-4.0 ~25-28
Myristoyl-CoAC143.721.7
Palmitoyl-CoAC163.615.4

Note: The kinetic parameters are based on data from a coupled assay system for pig heart L-3-hydroxyacyl-CoA dehydrogenase[2]. The values for Lauroyl-CoA (C12) are estimated based on the trends observed for other medium- and long-chain substrates.

Table 2: Recommended Reagent Concentrations for the HADH Assay

ReagentStock ConcentrationVolume per 1 mL AssayFinal Concentration
Potassium Phosphate (B84403) Buffer (pH 7.3)1 M100 µL100 mM
NAD+20 mM10 µL0.2 mM
This compound1 mM50 µL50 µM
Enzyme SampleVariableVariableVariable
Nuclease-Free Water-Up to 1 mL-

Experimental Protocols

This section provides a detailed methodology for performing the HADH enzymatic assay.

Materials and Reagents
  • This compound

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Potassium Phosphate, Monobasic

  • Potassium Hydroxide (for pH adjustment)

  • Purified 3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate

  • UV-transparent cuvettes or microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Thermostatted cuvette holder or microplate reader

  • Pipettes and tips

  • Nuclease-free water

Preparation of Reagents
  • 1 M Potassium Phosphate Buffer (pH 7.3): Dissolve the appropriate amount of potassium phosphate monobasic in nuclease-free water. Adjust the pH to 7.3 at 37°C with 1 M KOH.

  • 20 mM NAD+ Solution: Dissolve the required amount of NAD+ in nuclease-free water. Prepare this solution fresh daily and keep on ice.

  • 1 mM this compound Solution: Dissolve the required amount of this compound in nuclease-free water. Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Enzyme Solution: Prepare a dilution of the HADH enzyme or the biological sample in cold potassium phosphate buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5 minutes.

Direct Spectrophotometric Assay Protocol
  • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 37°C.

  • Prepare the reaction mixture in a 1 mL cuvette by adding the following reagents in the specified order:

    • 830 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 10 µL of 20 mM NAD+ solution

    • Variable volume of enzyme solution

    • Nuclease-free water to bring the volume to 950 µL.

  • Mix gently by inverting the cuvette and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

  • Initiate the reaction by adding 50 µL of 1 mM this compound solution.

  • Immediately mix the contents of the cuvette by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

  • A blank reaction should be performed by replacing the enzyme solution with the same volume of buffer to measure the non-enzymatic rate of NADH formation.

Data Analysis
  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

  • Subtract the rate of the blank reaction from the rate of the sample reaction.

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min) / (ε * l)

    • ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹

    • l (path length of the cuvette) = 1 cm

  • The specific activity can be calculated by dividing the activity by the protein concentration of the enzyme sample (in mg/mL). Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / Protein Concentration (mg/mL)

Visualizations

Signaling Pathway: Fatty Acid β-Oxidation

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FAD FAD Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O H₂O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) NAD NAD⁺ Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA CoA_SH CoA-SH Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters β-oxidation TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle To TCA Cycle FADH2 FADH₂ FAD->FADH2 NADH NADH + H⁺ NAD->NADH

Caption: The role of HADH in the fatty acid β-oxidation pathway.

Experimental Workflow: HADH Enzymatic Assay

HADH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Buffer (pH 7.3) - NAD⁺ Solution - this compound - Enzyme Dilution Spectro_Setup Set Spectrophotometer: - Wavelength: 340 nm - Temperature: 37°C Reagent_Prep->Spectro_Setup Mix_Reagents Mix Buffer, NAD⁺, and Enzyme in Cuvette Spectro_Setup->Mix_Reagents Equilibrate Incubate at 37°C (5 min) Record Baseline Mix_Reagents->Equilibrate Start_Reaction Add this compound to Initiate Reaction Equilibrate->Start_Reaction Monitor_Absorbance Monitor Absorbance Increase at 340 nm (5-10 min) Start_Reaction->Monitor_Absorbance Calc_Rate Calculate ΔA340/min from Linear Phase Monitor_Absorbance->Calc_Rate Calc_Activity Calculate Enzyme Activity (Beer-Lambert Law) Calc_Rate->Calc_Activity Calc_Specific_Activity Calculate Specific Activity (Activity / Protein Conc.) Calc_Activity->Calc_Specific_Activity

Caption: Workflow for the spectrophotometric assay of HADH activity.

Logical Relationship: Assay Principle

Assay_Principle cluster_substrates Substrates cluster_products Products HADH HADH Enzyme Product 3-Ketolauroyl-CoA HADH->Product Cofactor_Red NADH HADH->Cofactor_Red Substrate This compound Substrate->HADH Cofactor_Ox NAD⁺ Cofactor_Ox->HADH Measurement Spectrophotometric Measurement at 340 nm Cofactor_Red->Measurement Absorbs Light Activity Enzyme Activity Measurement->Activity Rate of increase is proportional to

Caption: The principle of the HADH enzymatic assay.

References

Application Notes and Protocols for (S)-3-Hydroxylauroyl-CoA in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (S)-3-Hydroxylauroyl-CoA as a substrate to study the kinetics of enzymes, particularly L-3-hydroxyacyl-CoA dehydrogenase (HADH). This information is critical for understanding fatty acid metabolism and for the development of therapeutic agents targeting metabolic disorders.

Introduction

This compound is a 12-carbon, medium-chain 3-hydroxyacyl-CoA that serves as an intermediate in the mitochondrial fatty acid β-oxidation pathway. The enzyme L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[1][2] The study of the kinetics of this enzyme with specific substrates like this compound is fundamental to elucidating the efficiency and substrate specificity of the β-oxidation spiral. Dysregulation of this pathway is implicated in various metabolic diseases, making HADH a potential therapeutic target.[1][3]

Enzyme and Substrate Characteristics

Data Presentation: Kinetic Parameters

The following table summarizes the types of kinetic data that can be obtained for L-3-hydroxyacyl-CoA dehydrogenase with various substrates. The values for this compound are to be determined experimentally. For comparative purposes, data for other chain-length substrates would be valuable.

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
This compound (C12) e.g., Porcine HeartTBDTBDTBDTBD
(S)-3-Hydroxydecanoyl-CoA (C10)Porcine HeartValueValueValueValue
(S)-3-Hydroxyoctanoyl-CoA (C8)Porcine HeartValueValueValueValue
(S)-3-Hydroxybutyryl-CoA (C4)Porcine HeartValueValueValueValue
TBD: To Be Determined experimentally.
Value: Placeholder for experimentally determined or literature-derived values.

Experimental Protocols

Principle of the Assay

A direct spectrophotometric assay monitoring the increase in absorbance at 340 nm due to the formation of NADH is often challenging due to the reversible nature of the HADH reaction. A more robust method is a coupled enzyme assay, which ensures the reaction proceeds in the forward direction by removing the product.[4] In this coupled system, the 3-ketoacyl-CoA produced by HADH is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH), making the overall reaction essentially irreversible.[4]

Protocol 1: Coupled Spectrophotometric Assay for HADH Activity

This protocol is adapted from a method for assaying L-3-hydroxyacyl-CoA dehydrogenase with substrates of various chain lengths.[4]

Materials:

  • This compound solution (substrate)

  • L-3-hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart)

  • 3-ketoacyl-CoA thiolase

  • NAD+ solution

  • Coenzyme A (CoASH) solution

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.3)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare the reaction mixture: In a 1 ml cuvette, combine the following reagents in the specified final concentrations:

    • Potassium phosphate buffer (100 mM, pH 7.3)

    • NAD+ (e.g., 0.5 mM)

    • CoASH (e.g., 0.1 mM)

    • 3-ketoacyl-CoA thiolase (sufficient activity to ensure the HADH reaction is rate-limiting)

  • Pre-incubate: Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background absorbance changes.

  • Initiate the reaction: Add a known amount of L-3-hydroxyacyl-CoA dehydrogenase to the cuvette and mix gently.

  • Substrate addition and measurement: To determine the kinetic parameters, vary the concentration of this compound (e.g., from 0.1 µM to 100 µM). For each substrate concentration, initiate the reaction by adding the this compound solution.

  • Monitor absorbance: Immediately after adding the substrate, monitor the increase in absorbance at 340 nm over time. The rate of the reaction is proportional to the rate of NADH formation (ε = 6220 M-1cm-1).

  • Calculate initial velocities: Determine the initial velocity (v0) for each substrate concentration from the linear portion of the absorbance vs. time plot.

  • Data analysis: Plot the initial velocities against the corresponding this compound concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Signaling Pathway: Fatty Acid β-Oxidation

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase S_3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (this compound) Enoyl_CoA->S_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA S_3_Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The role of HADH in the fatty acid β-oxidation pathway.

Experimental Workflow: HADH Kinetic Analysis

kinetic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Buffer, NAD+, CoASH, Thiolase, HADH Mix_Reagents Combine Buffer, NAD+, CoASH, Thiolase in Cuvette Prepare_Reagents->Mix_Reagents Prepare_Substrate Prepare this compound Stock Solutions Add_Substrate Add this compound (Varying Concentrations) Prepare_Substrate->Add_Substrate Pre_Incubate Pre-incubate at Assay Temperature Mix_Reagents->Pre_Incubate Add_Enzyme Add HADH Pre_Incubate->Add_Enzyme Add_Enzyme->Add_Substrate Monitor_A340 Monitor Absorbance at 340 nm Add_Substrate->Monitor_A340 Calc_V0 Calculate Initial Velocities (v₀) Monitor_A340->Calc_V0 Plot_Data Plot v₀ vs. [Substrate] Calc_V0->Plot_Data MM_Fit Fit to Michaelis-Menten Equation Plot_Data->MM_Fit Determine_Km_Vmax Determine Km and Vmax MM_Fit->Determine_Km_Vmax

Caption: Workflow for determining HADH kinetic parameters.

Logical Relationship: Michaelis-Menten Kinetics

michaelis_menten E Enzyme (E) S Substrate (S) (this compound) ES Enzyme-Substrate Complex (ES) E_S + ES->E_S k₋₁ ES_E_P ES->ES_E_P k_cat P Product (P) (3-Ketolauroyl-CoA) E_S->ES k₁ ES_E_P->E ES_E_P->P

Caption: Michaelis-Menten model for HADH-catalyzed reaction.

References

Application Notes and Protocols for Cell-Based Assays to Measure (S)-3-Hydroxylauroyl-CoA Flux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxylauroyl-CoA is a key metabolic intermediate in the mitochondrial beta-oxidation of lauric acid (C12), a medium-chain fatty acid. The flux through the fatty acid beta-oxidation (FAO) pathway is critical for cellular energy homeostasis, and its dysregulation is implicated in various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular diseases. Therefore, accurate measurement of the flux of specific FAO intermediates like this compound is essential for understanding disease mechanisms and for the development of novel therapeutics.

These application notes provide detailed protocols for two primary cell-based methods to measure this compound flux: a direct measurement using stable isotope tracing coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), and an indirect measurement via an enzymatic activity assay for 3-hydroxyacyl-CoA dehydrogenase (HADH) in cell lysates.

Signaling Pathway and Experimental Workflow Diagrams

fatty_acid_beta_oxidation cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Matrix Lauric_Acid Lauric Acid (C12) Acyl_CoA_Synthetase Acyl-CoA Synthetase Lauric_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Lauroyl_CoA Lauroyl-CoA Lauroyl_CoA_M Lauroyl-CoA Lauroyl_CoA->Lauroyl_CoA_M CPT System Acyl_CoA_Synthetase->Lauroyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Lauroyl_CoA_M->Acyl_CoA_Dehydrogenase FAD -> FADH2 Enoyl_CoA Trans-Δ2-Dodecenoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase H2O S_3_Hydroxylauroyl_CoA This compound HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) S_3_Hydroxylauroyl_CoA->HADH NAD+ -> NADH Ketoacyl_CoA 3-Keto-lauroyl-CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA (to TCA Cycle) Decanoyl_CoA Decanoyl-CoA (C10) Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase->S_3_Hydroxylauroyl_CoA HADH->Ketoacyl_CoA Thiolase->Acetyl_CoA Thiolase->Decanoyl_CoA

Figure 1: Mitochondrial beta-oxidation pathway of lauric acid.

experimental_workflow cluster_isotope Protocol 1: Stable Isotope Tracing cluster_enzymatic Protocol 2: HADH Enzymatic Assay Cell_Culture_1 1. Cell Culture & Treatment Isotope_Labeling 2. Labeling with [U-13C12]-Lauric Acid Cell_Culture_1->Isotope_Labeling Metabolite_Extraction_1 3. Metabolite Extraction Isotope_Labeling->Metabolite_Extraction_1 LC_MS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction_1->LC_MS_Analysis Data_Analysis_1 5. Flux Calculation LC_MS_Analysis->Data_Analysis_1 Cell_Culture_2 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture_2->Cell_Lysis Enzyme_Assay 3. HADH Activity Measurement Cell_Lysis->Enzyme_Assay Data_Analysis_2 4. Calculation of Specific Activity Enzyme_Assay->Data_Analysis_2

Application Notes and Protocols for Extraction of Medium-Chain Acyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain acyl-Coenzyme A (MC-acyl-CoA) thioesters are pivotal intermediates in fatty acid metabolism and cellular signaling. Accurate quantification of these molecules in various tissues is crucial for understanding metabolic pathways and the mechanism of action of therapeutic agents. This document provides a detailed protocol for the efficient extraction of MC-acyl-CoAs from tissue samples, ensuring high recovery and reproducibility for subsequent analysis by downstream applications such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Overview of Extraction Methodologies

The selection of an appropriate extraction method is critical for the accurate quantification of MC-acyl-CoAs. The primary challenge lies in the effective separation of these amphipathic molecules from other cellular components, particularly lipids and proteins, while minimizing degradation. The most common and effective methods involve a combination of solvent extraction and solid-phase extraction (SPE).

A widely adopted procedure involves initial homogenization of the tissue in a buffer, followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326) to precipitate proteins and solubilize acyl-CoAs.[1][2] Subsequent purification using SPE, often with a C18 or a specialized pyridyl-functionalized silica (B1680970) gel column, allows for the enrichment of the acyl-CoA fraction and removal of interfering substances.[2]

Experimental Protocols

This section details a robust protocol for the extraction of medium-chain acyl-CoAs from various tissues, including liver, muscle, and heart.[1][3] The protocol is optimized for high recovery and is suitable for sample sizes as small as 20-100 mg.[1][4]

Materials and Reagents
  • Tissues: Freshly collected and immediately flash-frozen in liquid nitrogen.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.

  • Extraction Solvents:

    • Acetonitrile (ACN), HPLC grade.

    • 2-Propanol (Isopropanol), HPLC grade.

  • Solid-Phase Extraction (SPE) Columns: C18 extraction columns or 2-(2-pyridyl)ethyl-functionalized silica gel.

  • Elution Solvent: 2-Propanol.

  • Internal Standards: A mixture of stable isotope-labeled medium-chain acyl-CoAs (e.g., [¹³C₈] octanoyl-CoA) for accurate quantification.[5]

  • Reconstitution Buffer: Dependent on the analytical method (e.g., 50 mM ammonium (B1175870) acetate (B1210297) for LC-MS).[6]

Experimental Workflow Diagram

ExtractionWorkflow Start Tissue Sample (20-100 mg) Flash-frozen Homogenization Homogenize in cold KH2PO4 buffer (pH 4.9) Start->Homogenization Solvent_Addition_1 Add 2-Propanol and re-homogenize Homogenization->Solvent_Addition_1 Solvent_Addition_2 Add Acetonitrile for protein precipitation Solvent_Addition_1->Solvent_Addition_2 Centrifugation_1 Centrifuge to pellet precipitated proteins Solvent_Addition_2->Centrifugation_1 Supernatant_Collection Collect supernatant containing acyl-CoAs Centrifugation_1->Supernatant_Collection SPE_Loading Load supernatant onto a pre-conditioned SPE column Supernatant_Collection->SPE_Loading SPE_Wash Wash SPE column to remove impurities SPE_Loading->SPE_Wash SPE_Elution Elute acyl-CoAs with 2-Propanol SPE_Wash->SPE_Elution Drying Evaporate eluent to dryness under nitrogen SPE_Elution->Drying Reconstitution Reconstitute in a suitable buffer for analysis Drying->Reconstitution Analysis Analyze by HPLC or LC-MS/MS Reconstitution->Analysis

Caption: Workflow for the extraction of medium-chain acyl-CoAs from tissues.

Step-by-Step Procedure
  • Sample Preparation: Weigh 20-100 mg of frozen tissue and keep it on dry ice.

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly.

  • Solvent Addition and Re-homogenization: Add 1 mL of 2-propanol to the homogenate and homogenize again.[1]

  • Protein Precipitation: Add 2 mL of acetonitrile, vortex vigorously, and incubate on ice for 10 minutes to precipitate proteins.[1]

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 5 minutes at 4°C.[6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a C18 SPE column by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Sample Loading: Load the supernatant onto the conditioned SPE column.

    • Washing: Wash the column with 1 mL of water to remove salts and other polar impurities.

    • Elution: Elute the acyl-CoAs with 1 mL of 2-propanol.[1]

  • Drying and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 30 µL) of a buffer compatible with your analytical method (e.g., 50 mM ammonium acetate).[6] Vortex and sonicate briefly to ensure complete dissolution.[6]

  • Analysis: The sample is now ready for analysis by HPLC or LC-MS/MS.

Data Presentation

The efficiency of the extraction protocol is crucial for accurate quantification. The following table summarizes typical recovery rates for medium-chain acyl-CoAs using the described method.

Acyl-CoA SpeciesTissue TypeExtraction Recovery (%)SPE Recovery (%)Overall Recovery (%)Reference
Octanoyl-CoARat Liver93-10483-90~77-94[2]
Generic MC-acyl-CoAVarious Tissues70-80-70-80[1]

Note: Recovery rates can vary depending on the specific tissue type and the exact experimental conditions. It is highly recommended to determine recovery rates in your own laboratory using spiked internal standards.

Signaling Pathway and Logical Relationships

The accurate measurement of medium-chain acyl-CoAs is critical for understanding their role in various metabolic pathways, particularly mitochondrial beta-oxidation.

BetaOxidation MCFA Medium-Chain Fatty Acids (C6-C12) Acyl_CoA_Synthetase Acyl-CoA Synthetase MCFA->Acyl_CoA_Synthetase Activation MC_Acyl_CoA Medium-Chain Acyl-CoA Acyl_CoA_Synthetase->MC_Acyl_CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) MC_Acyl_CoA->MCAD Dehydrogenation Trans_Enoyl_CoA Trans-2-Enoyl-CoA MCAD->Trans_Enoyl_CoA Beta_Oxidation_Spiral Beta-Oxidation Spiral Trans_Enoyl_CoA->Beta_Oxidation_Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production

Caption: Role of medium-chain acyl-CoAs in mitochondrial beta-oxidation.

Conclusion

This application note provides a detailed and robust protocol for the extraction of medium-chain acyl-CoAs from tissues. By following this procedure, researchers can achieve high recovery and reproducible results, enabling accurate quantification and a better understanding of the roles of these important metabolites in health and disease. The use of internal standards and careful optimization of each step are critical for obtaining high-quality data.

References

Application Notes and Protocols for (S)-3-Hydroxylauroyl-CoA in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxylauroyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation (FAO) pathway. This metabolic pathway is crucial for energy homeostasis, particularly during periods of fasting or prolonged exercise, by breaking down long-chain fatty acids to produce acetyl-CoA. The enzyme responsible for the conversion of this compound to 3-ketolauroyl-CoA is 3-hydroxyacyl-CoA dehydrogenase (HADH). Dysregulation of the FAO pathway is implicated in a variety of metabolic diseases, including inherited disorders like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, as well as in the pathology of obesity, diabetes, and certain cancers.[1][2][3] Consequently, the enzymes of the FAO pathway, including HADH, represent promising targets for therapeutic intervention.

This document provides detailed application notes and protocols for the use of this compound in drug discovery screening campaigns aimed at identifying modulators of HADH activity.

Biological Significance and Therapeutic Target

The enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the third step of the β-oxidation spiral, a critical reaction for energy production from fatty acids.[4][5] There are different isoforms of HADH with varying substrate specificities for short-, medium-, and long-chain fatty acyl-CoAs.[6] this compound, a 12-carbon intermediate, is a substrate for both medium and long-chain specific HADH enzymes.

Therapeutic Relevance:

  • Metabolic Diseases: LCHAD deficiency, a rare genetic disorder, is caused by mutations in the HADHA gene, leading to an inability to metabolize long-chain fatty acids.[1][7][8] This results in severe symptoms such as hypoglycemia, cardiomyopathy, and neuropathy.[1][7][8] Identifying activators or functional correctors of mutant LCHAD could offer therapeutic benefits.

  • Cancer: Some cancer cells exhibit altered metabolism and become reliant on fatty acid oxidation for survival and proliferation. Inhibiting HADH could therefore be a viable anti-cancer strategy.

  • Obesity and Type 2 Diabetes: Modulating the rate of fatty acid oxidation is being explored as a strategy to manage obesity and improve insulin (B600854) sensitivity.

Data Presentation: Enzyme Kinetics

Quantitative data is essential for characterizing enzyme-substrate and enzyme-inhibitor interactions. The following table presents kinetic parameters for a bacterial (S)-3-hydroxyacyl-CoA dehydrogenase from Ralstonia eutropha H16, which provides a reference for the expected enzymatic activity. It is important to note that kinetic values will vary depending on the specific enzyme source (e.g., human, bacterial) and assay conditions.

SubstrateEnzyme SourceKm (µM)Vmax (µmol mg-1 min-1)Optimal pHCofactorReference
Acetoacetyl-CoARalstonia eutropha H16 FadB'481496-7NAD+[9]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for HADH Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of HADH by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • This compound

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., human recombinant LCHAD)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Prepare a stock solution of this compound in assay buffer.

  • Prepare a stock solution of NAD+ in assay buffer.

  • Prepare a working solution of HADH enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

  • In a 96-well plate, add the following to each well:

    • 160 µL of potassium phosphate buffer

    • 20 µL of NAD+ solution (final concentration, e.g., 0.5 mM)

    • 10 µL of test compound (dissolved in DMSO, with final DMSO concentration ≤1%) or DMSO vehicle for control wells.

  • Incubate the plate at 37°C for 5 minutes to pre-warm the reagents and allow for any interaction between the compound and the enzyme.

  • Initiate the reaction by adding 10 µL of the HADH enzyme solution to each well.

  • Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve. The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M-1cm-1).

Protocol 2: Coupled Spectrophotometric Assay for High-Throughput Screening (HTS)

For HTS, a more robust and sensitive assay is often required. This coupled assay enhances the signal and eliminates product inhibition, making it suitable for screening large compound libraries.[10] The 3-ketoacyl-CoA produced by HADH is immediately cleaved by 3-ketoacyl-CoA thiolase, a reaction that consumes the product and is essentially irreversible. The primary readout remains the change in NADH concentration.

Materials:

  • All materials from Protocol 1

  • 3-ketoacyl-CoA thiolase

  • Coenzyme A (CoASH)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Prepare a solution of 3-ketoacyl-CoA thiolase and CoASH in the assay buffer.

  • In a 384-well plate, add the following to each well (adjust volumes for plate format):

    • 20 µL of assay buffer containing 3-ketoacyl-CoA thiolase and CoASH.

    • 5 µL of NAD+ solution.

    • 1 µL of test compound in DMSO or DMSO vehicle.

    • 5 µL of HADH enzyme solution.

  • Incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of this compound solution.

  • Monitor the increase in absorbance at 340 nm as described in Protocol 1.

  • For inhibitor screening, the percentage of inhibition can be calculated relative to the control wells (DMSO vehicle). Hits are typically defined as compounds that cause a statistically significant reduction in enzyme activity (e.g., >3 standard deviations from the mean of the control).

Visualizations

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD FAD -> FADH2 Enoyl_CoA trans-2-Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH H2O S_3_Hydroxylauroyl_CoA This compound HADH 3-Hydroxyacyl-CoA Dehydrogenase S_3_Hydroxylauroyl_CoA->HADH NAD+ -> NADH + H+ Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Shorter_Acyl_CoA Acyl-CoA (n-2) Shorter_Acyl_CoA->ACAD ACAD->Enoyl_CoA ECH->S_3_Hydroxylauroyl_CoA HADH->Ketoacyl_CoA Thiolase->Acetyl_CoA Thiolase->Shorter_Acyl_CoA

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Compound Library (e.g., 100,000 compounds) Primary_Assay Single-Concentration HTS (Coupled Spectrophotometric Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification (>50% Inhibition) Primary_Assay->Hit_Identification Hit_Confirmation Re-testing of Hits Hit_Identification->Hit_Confirmation Dose_Response IC50 Determination (10-point dose response) Hit_Confirmation->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis Lead_Series Lead Series Identification SAR_Analysis->Lead_Series ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Series->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy Studies ADMET_Profiling->In_Vivo_Studies Coupled_Assay_Pathway S_3_Hydroxylauroyl_CoA This compound HADH HADH (Target Enzyme) S_3_Hydroxylauroyl_CoA->HADH NAD+ Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase (Coupling Enzyme) Ketoacyl_CoA->Thiolase CoASH Acetyl_CoA Acetyl-CoA Shorter_Acyl_CoA Decanoyl-CoA HADH->Ketoacyl_CoA NADH (Measured) Thiolase->Acetyl_CoA Thiolase->Shorter_Acyl_CoA

References

generation of (S)-3-Hydroxylauroyl-CoA standards for mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Generation of (S)-3-Hydroxylauroyl-CoA Standards for Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Abstract

Acyl-coenzyme A (CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation.[1] Accurate quantification of these molecules by mass spectrometry is essential for studying metabolic diseases and drug development. However, the commercial unavailability of many acyl-CoA standards, such as this compound, presents a significant challenge.[1] This application note provides a detailed protocol for the chemoenzymatic synthesis of this compound, designed to produce a high-purity standard for mass spectrometry applications. The method involves the chemical synthesis of the precursor, trans-2-dodecenoyl-CoA, followed by stereospecific enzymatic hydration using enoyl-CoA hydratase.

Principle of the Method

The generation of this compound is achieved through a two-step process. First, the precursor molecule, trans-2-dodecenoyl-CoA, is synthesized from trans-2-dodecenoic acid and Coenzyme A. This application note outlines a chemical coupling method for this step. Subsequently, the purified trans-2-dodecenoyl-CoA is subjected to enzymatic hydration. Enoyl-CoA hydratase (EC 4.2.1.17), also known as crotonase, catalyzes the stereospecific syn-addition of a water molecule across the double bond of the trans-2-enoyl-CoA thioester, yielding the (S)-3-hydroxyacyl-CoA product.[1][2][3] The final product is then purified using solid-phase extraction or high-performance liquid chromatography (HPLC).

Experimental Workflow Diagram

G Figure 1. Chemoenzymatic Synthesis Workflow for this compound cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Enzymatic Hydration cluster_2 Step 3: Purification & Analysis A trans-2-Dodecenoic Acid + Coenzyme A B Chemical Coupling (e.g., ECF method) A->B Reactants C Crude trans-2-Dodecenoyl-CoA B->C Product E Incubation C->E D Enoyl-CoA Hydratase D->E F Crude this compound E->F Product G Purification (SPE or HPLC) F->G H Pure this compound Standard G->H I Mass Spectrometry (QC & Quantification) H->I

Caption: Chemoenzymatic Synthesis Workflow for this compound.

Materials and Equipment

Reagents:

  • Coenzyme A lithium salt (CoA)

  • trans-2-Dodecenoic acid

  • Ethyl chloroformate (ECF)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Enoyl-CoA hydratase (e.g., from bovine liver, EC 4.2.1.17)

  • Tris-HCl buffer

  • Potassium phosphate (B84403) buffer

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Ultrapure water

Equipment:

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Mass Spectrometer (e.g., LC-MS/MS system)

  • pH meter

  • Analytical balance

  • Standard laboratory glassware

Experimental Protocols

Protocol 1: Synthesis of trans-2-Dodecenoyl-CoA

This protocol is adapted from general methods for synthesizing α,β-unsaturated acyl-CoAs.

  • Preparation: In a round-bottom flask, dissolve 10 mg of trans-2-dodecenoic acid in 1 mL of anhydrous DMF.

  • Activation: Cool the solution in an ice bath. Add 1.1 equivalents of triethylamine, followed by the dropwise addition of 1.1 equivalents of ethyl chloroformate. Stir the reaction mixture on ice for 30-60 minutes to form the mixed anhydride.

  • CoA Coupling: In a separate tube, dissolve 1.2 equivalents of Coenzyme A lithium salt in 1 mL of 0.5 M sodium bicarbonate buffer (pH 8.0).

  • Reaction: Slowly add the CoA solution to the activated fatty acid mixture. Allow the reaction to proceed on ice with stirring for at least 2 hours. Monitor the reaction for the disappearance of free CoA using Ellman's reagent.

  • Quenching: Once the reaction is complete, the crude trans-2-dodecenoyl-CoA can be used directly for the enzymatic step or purified first. For immediate use, the mixture can be neutralized.

Protocol 2: Enzymatic Synthesis of this compound
  • Reaction Setup: In a reaction vessel, combine the crude trans-2-dodecenoyl-CoA solution with 50 mM Tris-HCl buffer (pH 7.8) to a final substrate concentration of approximately 0.2-0.5 mM.

  • Enzyme Addition: Add enoyl-CoA hydratase to the solution. The optimal amount of enzyme should be determined empirically, but a starting point is 1-5 units per µmol of substrate. Enoyl-CoA hydratase catalyzes the hydration of trans-2-enoyl-CoA thiolesters to produce (S)-3-hydroxyacyl-CoA compounds.[2]

  • Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours. The hydration of the double bond can be monitored by the decrease in absorbance at 263 nm.

  • Termination: Stop the reaction by adding an acid, such as trifluoroacetic acid (TFA), to a final concentration of 0.1%, which will precipitate the enzyme.

  • Clarification: Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing the crude this compound.

Protocol 3: Purification of this compound

Purification is critical to remove unreacted starting materials and byproducts. A method adapted for long-chain acyl-CoAs is described below.[4]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol, 5 mL of acetonitrile, and 10 mL of 0.1% TFA in water.

  • Sample Loading: Load the clarified supernatant from Protocol 2 onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 10 mL of 0.1% TFA in water to remove salts and other polar impurities.

  • Elution: Elute the this compound from the cartridge using a stepwise gradient of acetonitrile in water (e.g., 20%, 50%, 80% ACN), collecting fractions at each step.

  • Analysis and Pooling: Analyze the fractions by HPLC-UV (monitoring at 260 nm) or mass spectrometry to identify those containing the pure product. Pool the desired fractions.

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified this compound as a solid powder. Store at -80°C.

Quantitative Data Summary

The yield and purity of the synthesized standard are critical for its use in quantitative mass spectrometry. The following table provides representative data based on similar chemoenzymatic syntheses reported in the literature. Actual results may vary depending on reaction conditions and purification efficiency.

ParameterSynthesis of trans-2-Dodecenoyl-CoAEnzymatic HydrationOverall Process
Expected Yield 40-60%>90% conversion35-55%
Expected Purity (Post-Purification) >95% (by HPLC)>95% (by HPLC)>98% (by LC-MS)

Mass Spectrometry Characterization

The identity and purity of the final product should be confirmed by mass spectrometry.

  • Instrumentation: A high-resolution mass spectrometer coupled with liquid chromatography (LC-HRMS) is recommended.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for acyl-CoA analysis.

  • Expected Mass: The exact mass of this compound (C₃₃H₅₈N₇O₁₈P₃S) can be calculated for accurate mass measurement.

  • Fragmentation Pattern: In tandem MS (MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. A common fragmentation involves the cleavage of the phosphopantetheine moiety, resulting in a neutral loss of 507 Da.[5] Key expected fragments for this compound would include the parent ion [M+H]⁺ and a prominent fragment ion corresponding to [M+H-507]⁺. The fragmentation of the 3-hydroxyacyl chain itself can also provide structural confirmation.[6]

Signaling Pathway Diagram

The enzymatic step in this protocol is part of the fatty acid beta-oxidation pathway.

G Figure 2. Enzymatic Hydration in Beta-Oxidation A trans-2-Enoyl-CoA (trans-2-Dodecenoyl-CoA) C (S)-3-Hydroxyacyl-CoA (this compound) A->C H₂O B Enoyl-CoA Hydratase (EC 4.2.1.17) B->C E 3-Ketoacyl-CoA C->E NAD⁺ → NADH + H⁺ D 3-Hydroxyacyl-CoA Dehydrogenase D->E

Caption: Enzymatic Hydration in Beta-Oxidation.

Conclusion

This application note provides a comprehensive, step-by-step protocol for the synthesis and purification of this compound. By combining a chemical acylation step with a highly specific enzymatic hydration reaction, it is possible to generate a high-purity standard essential for reliable quantification in metabolomics and clinical research. The detailed methodology and characterization guidelines will enable researchers to produce this and similar long-chain 3-hydroxyacyl-CoA standards in-house, facilitating advanced studies of fatty acid metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of (S)-3-Hydroxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of (S)-3-Hydroxylauroyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the synthesis of this compound?

The synthesis is primarily catalyzed by enoyl-CoA hydratase (ECH), also known as crotonase (EC 4.2.1.17).[1][2] This enzyme facilitates the stereospecific hydration of the double bond in trans-2-lauroyl-CoA to yield this compound.[1][2]

Q2: Why is the stereochemistry of the product important?

The stereochemistry is crucial as biological systems often exhibit high stereospecificity. The (S)-enantiomer is the natural isomer involved in fatty acid metabolism.[3] For applications in drug development and metabolic research, having the correct enantiomer is essential for biological activity and to avoid potential off-target effects.

Q3: What are the starting materials for this enzymatic reaction?

The primary starting materials are trans-2-lauroyl-CoA and water. The reaction is catalyzed by enoyl-CoA hydratase in a suitable buffer system.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by measuring the decrease in the substrate (trans-2-lauroyl-CoA) concentration or the increase in the product (this compound) concentration. This is typically done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]

Q5: What is the expected yield for this reaction?

The yield can vary significantly depending on the specific reaction conditions, including the source and concentration of the enoyl-CoA hydratase, substrate concentration, pH, and temperature. For long-chain substrates like lauroyl-CoA, yields may be lower compared to short-chain substrates due to factors like decreased enzyme activity and substrate solubility.[2] Optimization of reaction conditions is crucial to maximize the yield.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield of this compound is a common issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Action
Poor Enzyme Activity - Verify Enzyme Activity: Use a standard short-chain substrate (e.g., crotonyl-CoA) to confirm the enzyme is active. - Optimize Enzyme Concentration: Increase the enzyme concentration in the reaction mixture.
Sub-optimal Reaction Conditions - pH: Ensure the reaction buffer is at the optimal pH for the specific enoyl-CoA hydratase being used (typically around 7.5-8.5). - Temperature: Incubate the reaction at the optimal temperature for the enzyme (usually 25-37°C). Avoid excessive heat, which can lead to denaturation.
Substrate-Related Issues - Substrate Quality: Verify the purity and integrity of the trans-2-lauroyl-CoA. - Substrate Solubility: Lauroyl-CoA, being a long-chain fatty acyl-CoA, may have limited solubility. Consider the addition of a small amount of a biocompatible co-solvent or detergent to improve solubility.[5]
Enzyme Instability - Storage: Ensure the enzyme is stored under appropriate conditions (e.g., -80°C with cryoprotectants). - Reaction Time: For longer reaction times, consider enzyme immobilization to improve stability.
Issue 2: Poor Enantioselectivity

If you are observing the formation of the (R)-enantiomer or a racemic mixture, consider the following:

Potential Cause Recommended Action
Enzyme Specificity - Enzyme Source: Ensure you are using an enoyl-CoA hydratase known to have high (S)-specificity. While most ECHs are (S)-specific, some isoforms may have different stereoselectivities.[6] - Substrate Conformation: The enzyme's high stereoselectivity arises from the specific binding and activation of one conformer of the substrate in the active site.[6][7]
Side Reactions - Non-enzymatic Hydration: While unlikely under typical reaction conditions, ensure the reaction buffer is not at an extreme pH that could promote non-enzymatic hydration.
Analytical Method - Chiral Analysis: Confirm that your analytical method (e.g., HPLC) is capable of resolving the (S) and (R) enantiomers. This typically requires a chiral column.[8][9]

Data Presentation

Table 1: Typical Reaction Conditions for Enzymatic Synthesis of this compound
Parameter Typical Range Notes
Enzyme Long-chain enoyl-CoA hydrataseActivity decreases with increasing acyl chain length.[2][10]
Substrate trans-2-lauroyl-CoA10 µM - 1 mM
Enzyme Concentration 0.1 - 1 mg/mLOptimize for your specific enzyme preparation.
Buffer Tris-HCl or Phosphate (B84403) buffer50 - 100 mM
pH 7.5 - 8.5Enzyme activity is pH-dependent.
Temperature 25 - 37 °CHigher temperatures may lead to enzyme denaturation.
Incubation Time 1 - 24 hoursMonitor reaction progress to determine optimal time.
Table 2: Comparison of Analytical Methods for this compound Quantification
Method Principle Advantages Disadvantages
HPLC with UV Detection Separation by reverse-phase chromatography and detection of the CoA moiety at ~260 nm.Widely available, robust.Lower sensitivity, may require derivatization for improved resolution.
LC-MS/MS Separation by HPLC coupled with mass spectrometry for detection.High sensitivity and specificity.Requires specialized equipment.
Chiral HPLC HPLC using a chiral stationary phase to separate enantiomers.Allows for the determination of enantiomeric excess.Chiral columns can be expensive.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound
  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 8.0)

      • 100 µM trans-2-lauroyl-CoA

      • 0.5 mg/mL purified long-chain enoyl-CoA hydratase

  • Incubation:

    • Incubate the reaction mixture at 30°C for 4 hours with gentle agitation.

  • Reaction Quenching:

    • Stop the reaction by adding 100 µL of 10% (v/v) formic acid.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched reaction mixture at 10,000 x g for 10 minutes to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC Analysis of this compound
  • Instrumentation:

    • HPLC system with a UV detector.

  • Column:

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 50 mM potassium phosphate buffer (pH 5.5)

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • Start with 95% A and 5% B.

    • Over 20 minutes, linearly increase to 50% B.

    • Hold at 50% B for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate:

    • 1.0 mL/min.

  • Detection:

    • UV absorbance at 260 nm.

  • Quantification:

    • Quantify the product by comparing the peak area to a standard curve of a known concentration of 3-hydroxyacyl-CoA. For enantiomeric excess determination, a chiral HPLC method is required.[8][9]

Visualizations

Enzymatic_Synthesis_Pathway sub trans-2-Lauroyl-CoA prod This compound sub->prod Hydration ech Enoyl-CoA Hydratase (ECH) h2o H₂O h2o->prod

Caption: Enzymatic hydration of trans-2-lauroyl-CoA to this compound.

Experimental_Workflow prep 1. Prepare Reaction Mixture (Buffer, Substrate, Enzyme) incubate 2. Incubate (e.g., 30°C, 4 hours) prep->incubate quench 3. Quench Reaction (e.g., with acid) incubate->quench centrifuge 4. Centrifuge (Remove precipitated protein) quench->centrifuge analyze 5. Analyze Supernatant (HPLC or LC-MS/MS) centrifuge->analyze

Caption: General experimental workflow for the enzymatic synthesis and analysis.

Troubleshooting_Logic decision decision issue issue solution solution start Start Experiment check_yield Is Yield Low? start->check_yield check_activity Check Enzyme Activity (Control Reaction) check_yield->check_activity Yes yield_ok Yield is Acceptable check_yield->yield_ok No activity_ok Activity OK? check_activity->activity_ok optimize_conditions Optimize Conditions (pH, Temp, Concentrations) activity_ok->optimize_conditions Yes inactive_enzyme Inactive Enzyme activity_ok->inactive_enzyme No check_substrate Check Substrate (Purity, Solubility) optimize_conditions->check_substrate replace_enzyme Replace Enzyme inactive_enzyme->replace_enzyme

Caption: A logical flowchart for troubleshooting low product yield.

References

Technical Support Center: Optimizing LC-MS for Medium-Chain Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of medium-chain acyl-CoA isomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals resolve common challenges in separating and quantifying these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate medium-chain acyl-CoA isomers like butyryl-CoA and isobutyryl-CoA?

A1: Medium-chain acyl-CoA isomers, such as those with four or five carbons (C4, C5), possess identical molecular weights and very similar chemical structures. This results in nearly identical physicochemical properties, making their separation by standard reversed-phase liquid chromatography (RPLC) challenging. Achieving resolution typically requires specialized chromatographic techniques that can exploit subtle differences in their shape and polarity.[1]

Q2: What are the most common chromatographic strategies for separating acyl-CoA isomers?

A2: The two most successful strategies are Ion-Pairing Reversed-Phase Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2]

  • IP-RPLC uses additives in the mobile phase that pair with the charged phosphate (B84403) groups of the CoA moiety, enhancing retention and selectivity on a non-polar stationary phase like C18.[1][3]

  • HILIC uses a polar stationary phase and a high-organic mobile phase, offering an orthogonal separation mechanism to RPLC that can be effective for these polar molecules.[2][4]

Q3: What is the characteristic fragmentation pattern for acyl-CoAs in positive ion mode MS/MS?

A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) pantoetheine portion of the molecule.[5][6] This allows for the creation of a precursor ion or neutral loss scan to screen for all potential acyl-CoAs in a sample.[1][6] For Multiple Reaction Monitoring (MRM), the transition of the precursor ion [M+H]⁺ to the product ion [M-507+H]⁺ is often used for quantification.[5]

Q4: Can mobile phase pH improve the separation of my isomers?

A4: Yes, mobile phase pH is a critical parameter.[7][8] The charge state of the acyl-CoA molecule can be subtly altered by pH, which in turn affects its interaction with the stationary phase.[7] For IP-RPLC, a slightly acidic to neutral pH (e.g., pH 4.0-7.0) is often used to ensure consistent ionization of the analyte and proper interaction with the ion-pairing reagent.[9][10] Some methods have also successfully used high-pH mobile phases with specialized columns.[11][12][13]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of medium-chain acyl-CoA isomers.

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Chromatographic Retention 1. Inappropriate column chemistry (e.g., standard RPLC without an ion-pairing agent).2. Insufficient concentration of the ion-pairing (IP) reagent.3. Incorrect mobile phase composition (too much organic solvent).1. Switch to an IP-RPLC or HILIC method. For IP-RPLC, ensure a C18 column is used.2. Increase the concentration of the IP reagent (e.g., hexyammonium acetate (B1210297), tributylamine) in the mobile phase. Start around 5-10 mM.[10]3. Reduce the initial percentage of organic solvent (e.g., acetonitrile, methanol) in your gradient.
Co-elution of Isomers (e.g., Butyryl-CoA and Isobutyryl-CoA) 1. Insufficient chromatographic resolving power.2. Suboptimal mobile phase pH or IP reagent concentration.3. Gradient is too steep.1. Optimize IP-RPLC: Try an IP reagent with a different alkyl chain length to alter selectivity.[10][14]2. Adjust pH: Methodically adjust the mobile phase pH in small increments (e.g., 0.2-0.5 units) to find the optimal selectivity.[7]3. Flatten Gradient: Decrease the slope of the organic solvent gradient during the elution window of the target isomers to increase resolution.4. Try HILIC: HILIC provides an alternative selectivity and may resolve isomers that co-elute in RPLC.[2][15]
Low Signal Intensity / Poor Sensitivity 1. Sample degradation (acyl-CoAs are prone to hydrolysis).[16]2. Ion suppression from the matrix or ion-pairing reagent.[1][16]3. Inefficient ionization or suboptimal MS parameters.[16]4. Poor sample cleanup.1. Keep samples cold (4°C) in the autosampler and work quickly.[9] Reconstitute dried extracts in a slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8) to improve stability.[9]2. Reduce the concentration of the IP reagent to the lowest level that still provides adequate retention. Ensure proper sample cleanup to remove matrix components.[17]3. Optimize MS source parameters (gas flows, temperatures) and compound-specific parameters (collision energy, declustering potential) by infusing a standard.[5]4. Incorporate a solid-phase extraction (SPE) step for sample cleanup.[17]
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the stationary phase.2. Column overload.3. Incompatibility between sample solvent and mobile phase.1. Ensure the mobile phase pH is appropriate for the analytes. Severe peak tailing is often observed in LC-MS analysis of acyl-CoAs.[13]2. Reduce the amount of sample injected onto the column.3. Reconstitute the final sample in a solvent that is as close as possible to the initial mobile phase composition.[9]
Visualizing the Troubleshooting Process

A logical approach is essential when troubleshooting separation issues. The following diagram outlines a decision-making workflow for addressing co-eluting isomers.

G cluster_iprplc IP-RPLC Path cluster_hilic HILIC / Alternative Path start Problem: Co-eluting Isomers check_method Are you using IP-RPLC or HILILC? start->check_method adjust_ip Adjust IP Reagent Concentration / Type check_method->adjust_ip Yes (IP-RPLC) switch_hilic Switch to HILIC Method check_method->switch_hilic No adjust_ph Optimize Mobile Phase pH adjust_ip->adjust_ph adjust_grad Flatten Gradient Profile adjust_ph->adjust_grad ip_resolved Resolution Achieved adjust_grad->ip_resolved Success adjust_grad->switch_hilic Failure hilic_resolved Resolution Achieved switch_hilic->hilic_resolved

Caption: Troubleshooting workflow for resolving co-eluting acyl-CoA isomers.

Experimental Protocols

Protocol 1: Sample Extraction from Cultured Cells

This protocol is a general guide for extracting short- to medium-chain acyl-CoAs from adherent or suspension cell cultures.

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the monolayer twice with ice-cold PBS.

    • For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 min at 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.[18]

  • Lysis and Extraction: Add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet and resuspend.[19] Immediately add 270 µL of cold acetonitrile, vortex thoroughly, and sonicate if necessary to ensure homogeneity.[19]

  • Protein Precipitation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and insoluble debris.[18]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.[18]

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 30-50 µL) of the initial LC mobile phase (e.g., 50 mM ammonium acetate, pH 6.8) just prior to analysis to ensure stability.[9][18]

Protocol 2: IP-RPLC Method for C4/C5 Isomer Separation

This method is a starting point for separating isomers like butyryl/isobutyryl-CoA and valeryl/isovaleryl-CoA.

  • LC Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 100 x 2.0 mm, 3 µm).[9]

  • Mobile Phase A: Water with 5 mM ammonium acetate, pH adjusted to 6.8.[9]

  • Mobile Phase B: Methanol.[9]

  • Ion-Pairing Reagent: Add an appropriate reagent like hexyammonium acetate or tributylamine (B1682462) to Mobile Phase A. Note: This must be empirically optimized.

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 2
    3.0 15
    5.5 95
    14.5 95
    15.0 2

    | 20.0 | 2 |

  • Flow Rate: 0.2-0.3 mL/min

  • Column Temperature: 35-40°C

  • Injection Volume: 5-10 µL

General LC-MS Workflow

The diagram below illustrates the typical workflow from sample to data analysis for acyl-CoA profiling.

G cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Harvest Cell/Tissue Harvesting Extract Extraction & Protein Precipitation Harvest->Extract Dry Dry & Reconstitute Extract->Dry LC Chromatographic Separation (IP-RPLC or HILIC) Dry->LC MS Mass Spectrometry Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Quant Quantification Integrate->Quant

Caption: Standard experimental workflow for LC-MS based acyl-CoA analysis.

Quantitative Data Summary

Table 1: Common MRM Transitions for Medium-Chain Acyl-CoAs (Positive Ion Mode)

Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. The most common transition involves the neutral loss of the 507 Da fragment.[5][6] A second, qualitative transition can be used for confirmation.[5]

CompoundAcyl FormulaPrecursor Ion (m/z) [M+H]⁺Quantitative Product Ion (m/z) [M-507+H]⁺Qualitative Product Ion (m/z)
Butyryl-CoAC₄H₇O838.2331.2428.1
Isobutyryl-CoAC₄H₇O838.2331.2428.1
Valeryl-CoAC₅H₉O852.2345.2428.1
Isovaleryl-CoAC₅H₉O852.2345.2428.1
Hexanoyl-CoAC₆H₁₁O866.2359.2428.1
Octanoyl-CoAC₈H₁₅O894.3387.3428.1
Decanoyl-CoAC₁₀H₁₉O922.3415.3428.1

Note: Data synthesized from common fragmentation patterns described in literature.[5][6] Exact m/z values may vary slightly based on instrument calibration.

References

minimizing matrix effects in (S)-3-Hydroxylauroyl-CoA mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (S)-3-Hydroxylauroyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the LC-MS/MS analysis of this compound, particularly those arising from matrix effects.

Issue 1: Low signal intensity or high variability in results for this compound.

This is a classic symptom of ion suppression, a common matrix effect where other components in the sample interfere with the ionization of your analyte.[1][2][3]

Troubleshooting Steps:

  • Assess for Matrix Effects: First, confirm that matrix effects are the cause of the issue. A post-column infusion experiment can qualitatively identify at what points in your chromatographic run ion suppression is occurring.[3][4] A quantitative assessment can be made by comparing the signal of this compound in a neat solution versus a spiked blank matrix extract. A signal decrease in the matrix indicates suppression.[4][5]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[6] Since this compound is an acyl-CoA, it is often analyzed from complex biological matrices like plasma or tissue homogenates which are rich in phospholipids (B1166683), a major cause of ion suppression.[7][8][9][10]

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up samples and removing phospholipids.[9][11]

    • Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from interfering matrix components.

    • Phospholipid Removal Plates: Several commercially available plates are designed for high-throughput removal of phospholipids.[7][8][9]

  • Optimize Chromatography: If sample preparation is not sufficient, adjusting your liquid chromatography method can help separate this compound from co-eluting matrix components.[6][12]

    • Change the Gradient: A shallower elution gradient can improve resolution.[3]

    • Use a Different Column: Switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl (B1667301) phase) can alter the elution profile of interfering compounds.[3]

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for correcting matrix effects.[13][14][15] The SIL-IS co-elutes with the analyte and is affected by ion suppression in the same way, allowing for accurate quantification based on the analyte-to-IS ratio.[6][13]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: Matrix effects refer to the alteration of ionization efficiency for this compound due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, cell lysates).[5][6] These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[16]

Q2: Why is this compound analysis prone to matrix effects?

A2: this compound is an acyl-CoA, a class of molecules often present at low concentrations in complex biological samples. These samples contain high concentrations of other molecules like phospholipids and salts, which are known to cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.[7][8][10][12]

Q3: How can I quantitatively measure the matrix effect for my this compound assay?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of this compound in a post-extraction spiked sample (Set B) to the peak area in a neat solution (Set A) at the same concentration.

  • MF = Peak Area (Set B) / Peak Area (Set A)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

The coefficient of variation (%CV) of the MF should ideally be less than 15% across different batches of the matrix.[5]

Q4: What is the best internal standard to use for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effect, providing the most accurate correction.[13][14][15] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[13] However, this also dilutes your analyte, this compound, which may already be at a low concentration. This can compromise the sensitivity of your assay. Therefore, sample dilution should be used with caution and is often not the preferred primary strategy.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in removing phospholipids, a primary source of matrix effects.

Sample Preparation MethodTypical Phospholipid Removal EfficiencyAnalyte RecoveryThroughputReference
Protein Precipitation (PPT)Low (<10%)>90%High[9]
Liquid-Liquid Extraction (LLE)Moderate to High (70-90%)VariableLow[7]
Solid-Phase Extraction (SPE)High (>95%)>90%Moderate[9][11]
Phospholipid Removal PlatesHigh (>95%)>90%High[7][8][9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is a general procedure for enriching acyl-CoAs, including this compound, from biological samples.

  • Cartridge Conditioning: Pre-activate a silica (B1680970) gel SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of extraction buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8).[17][18]

  • Sample Loading: Load the pre-treated sample (e.g., tissue extract) onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of the extraction buffer to remove unbound contaminants.[18]

  • Elution: Elute the acyl-CoAs using a stepwise gradient of increasing organic solvent. For example:

    • 3 mL of 50:50 methanol:50 mM ammonium formate (B1220265) (pH 6.3)[18]

    • 3 mL of 75:25 methanol:50 mM ammonium formate (pH 6.3)[18]

    • 3 mL of 100% methanol[18]

  • Drying and Reconstitution: Combine the elution fractions and dry them under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 2% acetonitrile (B52724) in 100 mM ammonium formate, pH 5.0).[18]

Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects

This protocol helps to identify the retention times at which ion suppression occurs.[3][4]

  • Prepare Infusion Solution: Create a solution of this compound in your mobile phase at a concentration that provides a stable, mid-range signal on your mass spectrometer.

  • System Setup: Use a syringe pump to deliver the infusion solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done via a T-fitting placed between the analytical column and the mass spectrometer's ion source.[3]

  • Equilibration: Allow the infusion to run until a stable baseline signal for this compound is observed.

  • Injection: Inject a blank, extracted matrix sample (prepared using your standard sample preparation protocol but without the analyte).

  • Data Analysis: Monitor the signal for this compound. Any significant drop in the baseline corresponds to a region of ion suppression caused by co-eluting matrix components.[3]

Visualizations

TroubleshootingWorkflow cluster_Start Start cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_End Resolution Start Low Signal or High Variability for this compound AssessME Assess for Matrix Effects (Post-Column Infusion / Post-Extraction Spike) Start->AssessME ME_Confirmed Matrix Effect Confirmed? AssessME->ME_Confirmed SamplePrep Optimize Sample Preparation (SPE, LLE, PL Removal) ME_Confirmed->SamplePrep Yes NotResolved Issue Not Resolved ME_Confirmed->NotResolved No Chromatography Optimize Chromatography (Gradient, Column) SamplePrep->Chromatography SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Chromatography->SIL_IS Resolved Issue Resolved SIL_IS->Resolved

Caption: Troubleshooting workflow for matrix effects.

SamplePrepWorkflow cluster_Input Input cluster_Extraction Extraction & Cleanup cluster_Analysis Analysis BiologicalSample Biological Sample (Plasma, Tissue Homogenate) ProteinPrecip Protein Precipitation (e.g., with Acetonitrile) BiologicalSample->ProteinPrecip PhospholipidRemoval Phospholipid Removal (SPE, LLE, or PLR Plate) ProteinPrecip->PhospholipidRemoval Elution Elution of Analytes PhospholipidRemoval->Elution DryAndReconstitute Dry Down & Reconstitute Elution->DryAndReconstitute LCMS LC-MS/MS Analysis DryAndReconstitute->LCMS

Caption: General sample preparation workflow.

References

addressing substrate inhibition in 3-hydroxyacyl-CoA dehydrogenase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing substrate inhibition and other common issues encountered during 3-hydroxyacyl-CoA dehydrogenase (HADH) assays.

Frequently Asked Questions (FAQs)

Q1: What is 3-hydroxyacyl-CoA dehydrogenase (HADH) and what is its function?

A1: 3-Hydroxyacyl-CoA dehydrogenase (HADH) is an enzyme that plays a crucial role in the beta-oxidation of fatty acids, a metabolic process that breaks down fatty acids to produce energy.[1] Specifically, it catalyzes the third step of beta-oxidation, which is the NAD+-dependent oxidation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[1] This reaction is essential for converting fats into a usable energy source for the body.

Q2: What is substrate inhibition and why does it occur in HADH assays?

A2: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[2][3] In the context of HADH assays, this can occur when using high concentrations of the substrate, such as acetoacetyl-CoA.[4] The mechanism can involve the binding of a second substrate molecule to the enzyme-substrate complex, forming an inactive or less active ternary complex.[2][3] This prevents the proper catalytic conversion of the substrate to the product, leading to a decrease in the observed reaction velocity.

Q3: What are the typical signs of substrate inhibition in an HADH assay?

A3: The most common sign of substrate inhibition is a non-linear relationship between the reaction rate and substrate concentration. Instead of the reaction rate plateauing at high substrate concentrations (as predicted by Michaelis-Menten kinetics), the rate will increase to a maximum and then decrease as the substrate concentration is further increased.[5][6] This can lead to underestimation of the enzyme's maximal velocity (Vmax).

Q4: How can I confirm that the decreased enzyme activity I'm observing is due to substrate inhibition?

A4: To confirm substrate inhibition, you should perform a substrate titration experiment. Measure the initial reaction velocity at a wide range of substrate concentrations, from well below the expected Michaelis constant (Km) to concentrations significantly higher than those that produce the maximal velocity. If the reaction rate decreases at higher substrate concentrations, it is a strong indication of substrate inhibition.

Q5: Are there alternative assay methods to overcome substrate inhibition in HADH assays?

A5: Yes, a coupled enzyme assay is an effective method to overcome both product and substrate inhibition.[7] This method involves adding a second enzyme to the reaction mixture that immediately consumes the product of the HADH reaction. For HADH, 3-ketoacyl-CoA thiolase can be used to cleave the 3-ketoacyl-CoA product in the presence of CoASH.[7] By keeping the product concentration low, the equilibrium of the HADH reaction is shifted forward, and the inhibitory effects of high product or substrate concentrations are minimized.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Non-linear reaction progress curves (rate decreases over time) Substrate inhibition at high initial substrate concentrations.1. Perform a substrate titration to identify the optimal substrate concentration that gives the maximal velocity without causing inhibition.2. Use a lower initial substrate concentration.3. Implement a coupled enzyme assay with 3-ketoacyl-CoA thiolase to continuously remove the product.[7]
Lower than expected Vmax Substrate inhibition is preventing the enzyme from reaching its true maximal velocity.1. Re-evaluate the Vmax using a narrower range of substrate concentrations around the apparent Km.2. Utilize a coupled assay system to prevent the accumulation of inhibitory product/substrate complexes.[7]
Inconsistent results between experiments Variations in substrate concentration, particularly in the inhibitory range.1. Carefully prepare and verify the concentration of your substrate stock solutions before each experiment.2. Ensure that the substrate concentration used is well below the inhibitory range determined from a substrate titration curve.
"Hook" effect in the Michaelis-Menten plot Classic indication of substrate inhibition.1. Fit the data to a substrate inhibition model (e.g., the uncompetitive substrate inhibition equation) to determine the inhibition constant (Ki).2. For routine assays, select a substrate concentration that is at or slightly above the Km but well below the Ki.

Experimental Protocols

Standard Spectrophotometric HADH Assay

This protocol is adapted for a continuous spectrophotometric rate determination by monitoring the decrease in NADH absorbance at 340 nm.

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 7.3 at 37°C

  • 5.4 mM S-Acetoacetyl-CoA solution

  • 6.4 mM β-NADH solution

  • HADH enzyme solution (0.2 - 0.7 unit/ml)

  • Spectrophotometer capable of measuring absorbance at 340 nm and maintaining a constant temperature of 37°C

Procedure:

  • Prepare the reaction mixture in a cuvette with the following components:

    • 2.80 ml of 100 mM Potassium Phosphate Buffer

    • 0.05 ml of 5.4 mM S-Acetoacetyl-CoA solution

    • 0.05 ml of 6.4 mM β-NADH solution

  • Mix the contents by inversion and equilibrate to 37°C in the spectrophotometer.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.1 ml of the HADH enzyme solution.

  • Immediately mix by inversion and continuously record the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

Coupled HADH Assay with 3-Ketoacyl-CoA Thiolase

This protocol is designed to overcome substrate and product inhibition by coupling the HADH reaction with the thiolase reaction.

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 7.3 at 37°C

  • L-3-hydroxyacyl-CoA substrate solution (e.g., L-3-hydroxybutyryl-CoA)

  • 50 mM NAD+ solution

  • 10 mM Coenzyme A (CoASH) solution

  • 3-Ketoacyl-CoA Thiolase solution

  • HADH enzyme solution

  • Spectrophotometer capable of measuring absorbance at 340 nm and maintaining a constant temperature of 37°C

Procedure:

  • Prepare the reaction mixture in a cuvette with the following components:

    • Potassium Phosphate Buffer

    • L-3-hydroxyacyl-CoA substrate (at the desired concentration)

    • NAD+ solution

    • CoASH solution

    • 3-Ketoacyl-CoA Thiolase

  • Mix the contents by inversion and equilibrate to 37°C in the spectrophotometer.

  • Establish a stable baseline by monitoring the absorbance at 340 nm.

  • Initiate the reaction by adding the HADH enzyme solution.

  • Immediately mix and continuously record the increase in absorbance at 340 nm due to the formation of NADH.

  • Calculate the reaction rate from the linear portion of the progress curve.

Visual Guides

Substrate_Inhibition_Mechanism E Free Enzyme (HADH) ES Active Enzyme-Substrate Complex E->ES + S (Km) S Substrate (e.g., Acetoacetyl-CoA) ES->E P Product (3-Ketoacyl-CoA) ES->P + E (k_cat) ESS Inactive Enzyme-Substrate-Substrate Complex ES->ESS + S (Ki) ESS->ES Troubleshooting_Workflow Start Non-linear kinetics or low Vmax observed Check_Substrate Is substrate concentration in the high range? Start->Check_Substrate Perform_Titration Perform substrate titration experiment Check_Substrate->Perform_Titration Yes Other_Issues Investigate other potential issues (e.g., reagent stability, instrument settings) Check_Substrate->Other_Issues No Analyze_Plot Analyze Michaelis-Menten plot Perform_Titration->Analyze_Plot Hook_Effect Observe 'hook' effect? Analyze_Plot->Hook_Effect Substrate_Inhibition_Confirmed Substrate Inhibition Confirmed Hook_Effect->Substrate_Inhibition_Confirmed Yes Hook_Effect->Other_Issues No Optimize_Concentration Optimize substrate concentration (use [S] <= Km) Substrate_Inhibition_Confirmed->Optimize_Concentration Coupled_Assay Implement coupled enzyme assay with thiolase Substrate_Inhibition_Confirmed->Coupled_Assay End Problem Resolved Optimize_Concentration->End Coupled_Assay->End Coupled_Assay_Workflow Substrate L-3-Hydroxyacyl-CoA + NAD+ HADH_Reaction HADH Substrate->HADH_Reaction Product 3-Ketoacyl-CoA + NADH HADH_Reaction->Product Thiolase_Reaction Thiolase + CoASH Product->Thiolase_Reaction Product immediately consumed Final_Products Acetyl-CoA + Acyl-CoA (n-2) Thiolase_Reaction->Final_Products

References

improving the sensitivity of (S)-3-Hydroxylauroyl-CoA detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the detection sensitivity of (S)-3-Hydroxylauroyl-CoA in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the highly sensitive and selective quantification of acyl-CoAs, including this compound.[1][2][3] This technique provides high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for the target analyte.[1][4]

Q2: My this compound samples seem to be degrading. How can I improve their stability?

A2: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] To minimize degradation, it is crucial to process samples rapidly at low temperatures (e.g., on ice) and store them as a dry pellet at -80°C.[1] When reconstituting samples for analysis, using methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[1][5]

Q3: What are the typical fragmentation patterns for acyl-CoAs like this compound in positive ion mode mass spectrometry?

A3: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][3] This common fragmentation pattern allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample. Another common fragment ion observed corresponds to the 5'-diphosphate-adenosine portion with an m/z of 428.[3]

Q4: Should I use derivatization to improve the detection of this compound?

A4: Derivatization can significantly improve the sensitivity and chromatographic properties of 3-hydroxy fatty acids and related compounds. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to reduce the polarity of the analyte. Common methods include esterification to form fatty acid methyl esters (FAMEs) using catalysts like boron trifluoride (BF3) in methanol, or silylation using reagents like BSTFA or MSTFA.[6][7] For LC-MS analysis, chemical labeling can enhance ionization efficiency and thus sensitivity.[8][9]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Steps
Suboptimal Extraction Ensure efficient quenching of metabolic activity and deproteinization. A common method is immediate homogenization in an ice-cold solvent like 80% methanol.[10] For tissue samples, a modified Bligh/Dyer extraction can be effective.[11]
Analyte Degradation Process samples quickly on ice and store extracts at -80°C.[1] Avoid prolonged exposure to non-optimal pH conditions.
Inefficient Ionization For LC-MS, optimize mobile phase additives. Using a volatile buffer salt like ammonium acetate can improve ionization.[10] Consider chemical derivatization to enhance ionization efficiency.[8][9]
Matrix Effects Matrix components co-eluting with the analyte can suppress its ionization. Incorporate a solid-phase extraction (SPE) cleanup step using a C18 or anion-exchange cartridge to remove interfering substances.[1][2][10] The use of stable isotope-labeled internal standards is crucial to compensate for matrix effects.[12][13]
Issue 2: Poor Chromatographic Peak Shape or Resolution
Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry For LC-MS, a C18 reversed-phase column is commonly used for acyl-CoA analysis.[2][10] Ensure the column is appropriate for the hydrophobicity of this compound.
Suboptimal Mobile Phase For reversed-phase chromatography, ensure proper gradient elution starting with a low percentage of organic mobile phase and ramping up to elute more hydrophobic compounds.[10] The addition of an ion-pairing agent to the mobile phase can sometimes improve peak shape for these anionic molecules, though it may complicate MS detection.
Analyte Adsorption Free fatty acids and related compounds can adsorb to active sites in the GC or LC system, leading to peak tailing. Derivatization can mitigate this issue.[6] For LC systems, ensure all components are biocompatible.

Experimental Protocols

Protocol 1: Sample Extraction and Preparation for LC-MS/MS Analysis

This protocol is a general guideline for the extraction of acyl-CoAs from cultured cells.

  • Quenching and Deproteinization:

    • Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA).[1]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 10 minutes.[1]

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[1]

  • Sample Cleanup (Optional but Recommended):

    • For cleaner samples, a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge can be performed here.[1] Condition the cartridge, load the sample, wash away impurities, and elute the acyl-CoAs with an appropriate solvent.

  • Final Preparation:

    • Dry the supernatant or SPE eluate under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.[10]

Protocol 2: Derivatization for GC-MS Analysis of 3-Hydroxy Fatty Acids

This protocol describes the formation of trimethylsilyl (B98337) (TMS) esters for enhanced volatility and detection by GC-MS.

  • Sample Preparation:

    • The sample containing the 3-hydroxy fatty acid should be free of water. If in an aqueous solution, evaporate to dryness.[6]

    • Dissolve the dried sample in an aprotic solvent like acetonitrile.

  • Derivatization Reaction:

    • In an autosampler vial, combine 100 µL of the sample with 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6][12]

    • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes. The temperature and time can be optimized for the specific analyte.[6]

  • Analysis:

    • After cooling, the sample can be directly injected into the GC-MS system for analysis.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for different analytical methods used for acyl-CoAs and related compounds, highlighting the superior sensitivity of mass spectrometry-based techniques.

Analytical MethodAnalyte ClassLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS 3-Hydroxy-Octanoyl-CoA1-10 fmol5-50 fmol[2]
LC-MS/MS with Derivatization Fatty Acid Esters of Hydroxy Fatty Acids0.01-0.14 pgNot Specified[8]
GC-MS 3-Hydroxy Fatty AcidsPicogram levelsNot Specified[14]
HPLC-UV/Fluorescence (with derivatization) 3-Hydroxy-Octanoyl-CoA120 pmol1.3 nmol[2]
Enzymatic Assay 3-Hydroxyacyl-CoAPicomole levelNot Specified[15]

Visualizations

experimental_workflow General Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method sample Biological Sample (e.g., cells, tissue) extraction Extraction & Quenching (e.g., cold solvent) sample->extraction cleanup Optional Cleanup (e.g., SPE) extraction->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms Direct Analysis derivatization Derivatization cleanup->derivatization data_analysis Data Analysis (Quantification) lc_ms->data_analysis gc_ms GC-MS Analysis gc_ms->data_analysis derivatization->gc_ms troubleshooting_logic Troubleshooting Logic for Low Signal Intensity start Low Signal Intensity check_extraction Is extraction efficient? start->check_extraction optimize_extraction Optimize extraction protocol (e.g., solvent, temperature) check_extraction->optimize_extraction No check_stability Is the analyte stable? check_extraction->check_stability Yes optimize_extraction->check_stability improve_stability Improve sample handling (e.g., work on ice, store at -80°C) check_stability->improve_stability No check_ionization Is ionization efficient? check_stability->check_ionization Yes improve_stability->check_ionization optimize_ms Optimize MS parameters and mobile phase check_ionization->optimize_ms No check_matrix Are there matrix effects? check_ionization->check_matrix Yes consider_derivatization Consider derivatization optimize_ms->consider_derivatization consider_derivatization->check_matrix cleanup_sample Add cleanup step (SPE) Use internal standards check_matrix->cleanup_sample Yes solution Improved Sensitivity check_matrix->solution No cleanup_sample->solution

References

resolving co-elution of acyl-CoAs in liquid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the liquid chromatography-mass spectrometry (LC-MS/MS) analysis of acyl-Coenzyme A (acyl-CoA) species.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for quantifying a broad range of acyl-CoAs?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for the sensitive and selective quantification of acyl-CoAs.[1][2] This technique, particularly with multiple reaction monitoring (MRM), allows for high specificity by monitoring unique precursor-to-product ion transitions for each acyl-CoA species.

Q2: How can I prevent the degradation of my acyl-CoA samples during preparation?

A2: Acyl-CoAs are chemically unstable and susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[2] To minimize degradation, it is crucial to process samples rapidly on ice and store them at -80°C.[2] Reconstituting samples in a buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH, or in methanol (B129727) can enhance stability compared to unbuffered aqueous solutions.[2]

Q3: What are the characteristic fragmentation patterns of acyl-CoAs in positive ion mode ESI-MS/MS?

A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[2] This common fragmentation allows for the use of neutral loss scans to screen for a wide variety of acyl-CoA species within a sample.[2][3] Another frequently observed fragment ion is at m/z 428, resulting from the cleavage at the 5' diphosphate.[2]

Troubleshooting Guide: Resolving Co-elution of Acyl-CoAs

Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common challenge in acyl-CoA analysis that can compromise accurate quantification.[4] Below are common causes and solutions to address this issue.

Issue 1: Poor peak shape and resolution for short-chain acyl-CoAs in reversed-phase chromatography.

Cause: Short-chain acyl-CoAs are highly polar and exhibit poor retention on traditional C18 columns, leading to co-elution with the solvent front and other polar molecules. The multiple phosphate (B84403) groups can also lead to peak tailing due to interactions with the silica (B1680970) backbone of the stationary phase.[5]

Solutions:

  • Utilize Ion-Pairing Agents: Incorporating a volatile ion-pairing reagent into the mobile phase can significantly improve the retention and peak shape of short-chain acyl-CoAs. These agents form a neutral complex with the negatively charged phosphate groups of the acyl-CoAs, increasing their hydrophobicity and interaction with the reversed-phase column.[5][6]

    • Recommended Agents: Volatile ion-pairing reagents like trifluoroacetic acid (TFA), formic acid, or ammonium acetate are compatible with mass spectrometry.[7][8] However, TFA can cause ion suppression in the MS source, so lower concentrations (e.g., <0.05%) are advised.[8]

  • Adjust Mobile Phase pH: Operating at a higher pH (e.g., using ammonium hydroxide) can deprotonate the phosphate groups, which can improve peak shape and resolution on certain columns.[9][10]

  • Employ HILIC or Mixed-Mode Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar compounds like short-chain acyl-CoAs.[11][12][13] Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can also provide excellent selectivity for a wide range of acyl-CoAs.[14]

Issue 2: Co-elution of isomeric or structurally similar acyl-CoAs.

Cause: Acyl-CoAs with the same chain length but different degrees of unsaturation (e.g., C18:1-CoA and C18:2-CoA) or isomers can have very similar hydrophobicities, making them difficult to separate using standard reversed-phase methods.

Solutions:

  • Optimize the Chromatographic Gradient: A shallower, more gradual gradient can increase the separation efficiency and resolve closely eluting peaks.[15]

  • Change the Organic Modifier: Switching the organic solvent in the mobile phase (e.g., from acetonitrile (B52724) to methanol or vice versa) can alter the selectivity of the separation and potentially resolve co-eluting species.[16]

  • Select a Different Stationary Phase: The choice of stationary phase chemistry can have a significant impact on selectivity.[17] If a C18 column is not providing adequate resolution, consider a column with a different chemistry, such as a C8, phenyl, or biphenyl (B1667301) phase.[16][17]

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles increases the column's efficiency (plate number), which can improve resolution.[17]

Issue 3: Broad or tailing peaks for long-chain acyl-CoAs.

Cause: Long-chain acyl-CoAs are highly hydrophobic and can exhibit strong interactions with the stationary phase, leading to peak broadening and tailing. They may also have poor solubility in highly aqueous mobile phases at the beginning of the gradient.

Solutions:

  • Adjust the Initial Mobile Phase Composition: Increasing the initial percentage of the organic solvent in the mobile phase can improve the solubility of long-chain acyl-CoAs and lead to better peak shapes.

  • Elevate Column Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase and improve the mass transfer of long-chain acyl-CoAs, resulting in sharper peaks.[17]

  • Incorporate a Column Wash Step: After each injection, a high-organic wash step can help to remove strongly retained compounds from the column, preventing carryover and improving peak shape in subsequent runs.[10]

Data Presentation: Comparison of Chromatographic Strategies

Chromatographic ModeTarget AnalytesAdvantagesDisadvantages
Reversed-Phase (RP) Broad range, especially medium- to long-chain acyl-CoAsRobust and widely used; good separation based on hydrophobicity.[15][18]Poor retention for short-chain species; may require ion-pairing agents.[19]
Hydrophilic Interaction (HILIC) Short- to long-chain acyl-CoAsExcellent for polar compounds; can analyze a wide range in a single run.[11][12][13]Can be sensitive to the sample matrix and water content.
Mixed-Mode Broad range of acyl-CoAsCombines multiple separation mechanisms for enhanced selectivity.[14]Method development can be more complex.
Ion-Pair (IP) RP Short- and long-chain acyl-CoAsImproves retention and peak shape of polar acyl-CoAs.[5][6]Ion-pairing agents can contaminate the LC-MS system and cause ion suppression.[8][20]

Experimental Protocols

Protocol 1: General Reversed-Phase LC-MS/MS Method for Acyl-CoA Analysis

This protocol provides a general workflow for the analysis of a broad range of acyl-CoAs using a C18 column.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[15]

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[15]

    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 2-5%) and ramp up to a high percentage (e.g., 95-98%) to elute the hydrophobic long-chain acyl-CoAs.[15]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 - 50 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[15]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[15] Monitor the transition from the precursor ion ([M+H]+) to a specific product ion. A neutral loss of 507 Da is a common transition for acyl-CoAs.[15]

Protocol 2: HILIC Method for Broad Coverage of Acyl-CoAs

This protocol is adapted for the analysis of a wide range of acyl-CoAs, from free CoA to long-chain species, in a single run.[11][13]

  • Chromatographic Separation:

    • Column: Zwitterionic HILIC column.[11][12]

    • Mobile Phase A: Acetonitrile with a small percentage of water and an acidic modifier (e.g., formic acid).

    • Mobile Phase B: Water with an acidic modifier (e.g., formic acid).

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI in positive ion mode.

    • Analysis Mode: Scheduled MRM to accommodate the analysis of a large number of analytes in a single run.[11][13]

Visualizations

Troubleshooting_CoElution start Co-elution of Acyl-CoAs Detected check_peak_shape Assess Peak Shape and Retention Time start->check_peak_shape short_chain_issue Poor retention / peak shape for short-chain acyl-CoAs? check_peak_shape->short_chain_issue Yes isomeric_issue Co-elution of isomers or structurally similar acyl-CoAs? check_peak_shape->isomeric_issue No solution_short Implement Solutions: - Use Ion-Pairing Agents - Adjust Mobile Phase pH - Employ HILIC or Mixed-Mode short_chain_issue->solution_short long_chain_issue Broad or tailing peaks for long-chain acyl-CoAs? isomeric_issue->long_chain_issue No solution_isomeric Implement Solutions: - Optimize Gradient - Change Organic Modifier - Select Different Stationary Phase - Increase Column Efficiency isomeric_issue->solution_isomeric Yes solution_long Implement Solutions: - Adjust Initial Mobile Phase - Elevate Column Temperature - Add Column Wash Step long_chain_issue->solution_long Yes end Resolution Achieved solution_short->end solution_isomeric->end solution_long->end

Caption: Troubleshooting flowchart for resolving acyl-CoA co-elution.

Experimental_Workflow sample_prep Sample Preparation (Extraction & Derivatization) lc_separation Liquid Chromatography Separation sample_prep->lc_separation rp Reversed-Phase lc_separation->rp hilic HILIC lc_separation->hilic mixed_mode Mixed-Mode lc_separation->mixed_mode ms_detection Mass Spectrometry Detection (MS/MS) rp->ms_detection hilic->ms_detection mixed_mode->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: General experimental workflow for acyl-CoA analysis.

References

Technical Support Center: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Enzymatic Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH and troubleshooting the 3-hydroxyacyl-CoA dehydrogenase (HADH) enzymatic assay.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a 3-hydroxyacyl-CoA dehydrogenase (HADH) enzymatic assay?

A1: The optimal pH for an HADH enzymatic assay is generally in the physiological to slightly alkaline range. For mammalian HADH, a pH of approximately 7.3 is commonly used and has been established in standard protocols.[1] However, the activity of some HADH isozymes, such as medium-chain acyl-CoA dehydrogenase (MCADH), is pH-dependent, with apparent pK's around 8.0. Therefore, it is often recommended to measure HADH activity in the pH range of 7.5 to 8.0.[2] For specific applications or when using a coupled assay system, a physiological pH is also recommended.[3] It is always best to determine the optimal pH empirically for your specific experimental conditions and enzyme source.

Q2: Which buffer system is recommended for the HADH assay?

A2: Potassium phosphate (B84403) buffer is a commonly used buffer for HADH assays.[1] A concentration of 100 mM is typical. It is crucial to ensure the buffer's pH is accurately adjusted at the assay temperature, as the pH of some buffers can be temperature-sensitive.

Q3: What are the key reagents in an HADH assay?

A3: The key reagents for a standard spectrophotometric HADH assay include:

  • Buffer: To maintain the optimal pH.

  • Substrate: A 3-hydroxyacyl-CoA derivative (e.g., S-Acetoacetyl-CoA).

  • Cofactor: NAD+ (for the forward reaction) or NADH (for the reverse reaction).[1][4]

  • Enzyme: The 3-hydroxyacyl-CoA dehydrogenase sample.

Q4: How is HADH activity measured?

A4: HADH activity is typically measured by monitoring the change in absorbance of NADH at 340 nm.[1] The enzyme catalyzes the reduction of NAD+ to NADH or the oxidation of NADH to NAD+. The rate of change in absorbance at 340 nm is directly proportional to the enzyme activity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no enzyme activity Suboptimal pH: The pH of the reaction buffer is outside the optimal range for the enzyme.Prepare fresh buffer and carefully adjust the pH to the recommended range (typically 7.3-8.0) at the assay temperature.[1][2]
Inactive enzyme: The enzyme may have lost activity due to improper storage or handling.Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Incorrect substrate or cofactor concentration: The concentration of the substrate or NAD+/NADH may be limiting.Optimize the concentrations of both substrate and cofactor. Refer to established protocols for recommended starting concentrations.[1]
Presence of inhibitors: The sample may contain substances that inhibit HADH activity.See the "Potential Interfering Substances" section below. Consider sample purification or dilution.
High background signal Contaminated reagents: Reagents may be contaminated with substances that absorb at 340 nm.Use high-purity reagents and freshly prepared solutions. Run a blank reaction without the enzyme to check for background absorbance.
Non-enzymatic reaction: The substrate may be unstable and spontaneously break down.Prepare substrate solutions fresh and keep them on ice.
Non-linear reaction rate Product inhibition: The accumulation of the reaction product (NADH or 3-ketoacyl-CoA) may inhibit the enzyme.Use a coupled assay system where the product is immediately consumed by a second enzyme.[3] This prevents product accumulation and ensures a linear reaction rate.
Substrate depletion: The substrate is being consumed too quickly.Use a lower enzyme concentration or a higher initial substrate concentration.
Instability of NAD(P)H: The cofactor may be degrading, especially in acidic or alkaline solutions.Ensure the pH of the assay buffer is within the stable range for NAD(P)H (around neutral). Prepare cofactor solutions fresh.[5]
Potential Interfering Substances

A variety of substances can potentially interfere with enzymatic assays. While specific inhibitors for HADH assays are not extensively documented in general literature, it is important to be aware of common classes of interfering compounds:

  • Chelating agents (e.g., EDTA): May interfere with enzymes that require divalent cations for activity.

  • Detergents (e.g., SDS): Can denature the enzyme.

  • Reducing agents (e.g., DTT, β-mercaptoethanol): May interfere with the redox state of the assay.

  • Compounds from the sample matrix: Complex biological samples may contain endogenous inhibitors.

If interference is suspected, it is advisable to perform control experiments, such as spiking the sample with a known amount of purified HADH, to assess the extent of inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for the HADH enzymatic assay.

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase

Substrate (L-3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
Butyryl-CoAC425135
Hexanoyl-CoAC610185
Octanoyl-CoAC85210
Decanoyl-CoAC104190
Lauroyl-CoAC124150
Myristoyl-CoAC144110
Palmitoyl-CoAC16580

Data adapted from He et al., Analytical Biochemistry, 1989.[3]

Table 2: Recommended pH and Temperature Conditions

ParameterRecommended ValueReference(s)
pH 7.3 - 8.0[1][2]
Temperature 37°C[1]

Experimental Protocols

Protocol 1: Standard Spectrophotometric Assay for HADH Activity (Reverse Reaction)

This protocol is based on the method described by Sigma-Aldrich and measures the oxidation of NADH.[1]

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 7.3 at 37°C

  • 5.4 mM S-Acetoacetyl Coenzyme A (SAAC) solution

  • 6.4 mM β-Nicotinamide adenine (B156593) dinucleotide, reduced form (β-NADH) solution

  • HADH enzyme solution (0.2 - 0.7 unit/ml)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Thermostatted cuvette holder

Procedure:

  • Prepare a reaction mixture in a cuvette with the following final concentrations in a 3.00 ml volume:

    • 97 mM Potassium Phosphate

    • 0.09 mM S-Acetoacetyl-CoA

    • 0.1 mM β-NADH

  • Equilibrate the reaction mixture to 37°C.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding the HADH enzyme solution.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340nm/minute) from the linear portion of the curve.

  • Run a blank reaction containing all components except the enzyme to account for any non-enzymatic NADH oxidation.

Calculation of Enzyme Activity:

One unit of HADH is defined as the amount of enzyme that converts 1.0 µmole of acetoacetyl-CoA to β-hydroxybutyryl-CoA per minute at pH 7.3 at 37°C.

Protocol 2: Coupled Assay for HADH Activity (Forward Reaction)

This protocol is a conceptual outline based on the principle of using a coupled enzyme system to overcome product inhibition.[3]

Principle:

The 3-ketoacyl-CoA produced by HADH is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH). This pulls the HADH reaction forward and prevents product inhibition. The rate of NADH production is monitored at 340 nm.

Materials:

  • Buffer at physiological pH (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • L-3-hydroxyacyl-CoA substrate

  • NAD+

  • Coenzyme A (CoASH)

  • 3-ketoacyl-CoA thiolase (coupling enzyme)

  • HADH enzyme sample

Procedure:

  • Prepare a reaction mixture containing buffer, L-3-hydroxyacyl-CoA substrate, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.

  • Equilibrate to the desired assay temperature.

  • Initiate the reaction by adding the HADH enzyme sample.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • The rate of the reaction is determined from the linear phase of the absorbance change.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Cofactor) mix Mix Reagents in Cuvette reagents->mix enzyme Prepare Enzyme Dilution initiate Initiate with Enzyme enzyme->initiate equilibrate Equilibrate to 37°C mix->equilibrate equilibrate->initiate measure Measure A340nm Change initiate->measure calculate Calculate Rate (ΔA/min) measure->calculate activity Determine Enzyme Activity calculate->activity

Caption: Workflow for a standard HADH enzymatic assay.

HADH_Regulation cluster_PPARa PPARα Signaling cluster_Foxa2 Foxa2 Regulation cluster_HADH HADH Expression & Function FA Fatty Acids / Fibrates PPARa PPARα FA->PPARa activate RXR RXR PPARa->RXR heterodimerizes PPRE PPRE RXR->PPRE binds to HADH_gene HADH Gene Transcription PPRE->HADH_gene induces Foxa2 Foxa2 Foxa2->HADH_gene is essential for HADH_protein HADH Protein HADH_gene->HADH_protein translates to Beta_oxidation Fatty Acid β-oxidation HADH_protein->Beta_oxidation catalyzes step in

Caption: Regulation of HADH gene expression by PPARα and Foxa2.

References

preventing degradation of (S)-3-Hydroxylauroyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of (S)-3-Hydroxylauroyl-CoA during sample preparation for experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, like other acyl-CoAs, is susceptible to degradation through two primary mechanisms:

  • Hydrolysis: The thioester bond is prone to hydrolysis, particularly in aqueous solutions with a neutral to alkaline pH, which results in the formation of coenzyme A (CoASH) and the corresponding free fatty acid.[1][2]

  • Oxidation: The free thiol group of CoASH, a product of hydrolysis, can be oxidized to form a disulfide dimer (CoA-S-S-CoA).[2] The acyl chain itself may also be susceptible to oxidation.

Q2: How should this compound samples be stored to ensure stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. The following storage conditions are recommended:

Storage FormatTemperatureDurationImportant Considerations
Lyophilized Powder-20°C or -80°CUp to 1 yearThis is the most stable form for long-term storage.[2]
Aqueous Stock Solution-80°CUp to 6 monthsPrepare in a slightly acidic buffer (pH 4-6) and consider storing under an inert gas like nitrogen.[2][3]
Dry Pellet-80°CLong-termSamples dried in a vacuum concentrator (SpeedVac) and stored as a dry pellet are well-preserved.[4]

Q3: What are the signs of this compound degradation in my experimental results?

A3: Degradation of your sample can manifest in several ways:

  • Reduced Biological Activity: A decrease in the expected enzymatic or cellular response may indicate a lower concentration of the active compound.[2]

  • Inconsistent Results: High variability between experimental replicates can be a sign of ongoing sample degradation.[2]

  • Appearance of Unexpected Peaks in Chromatography: The presence of peaks corresponding to CoASH or the free fatty acid can indicate hydrolysis.

Q4: What is the most sensitive and selective method for quantifying this compound?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of acyl-CoAs.[1][5] Techniques like multiple reaction monitoring (MRM) provide high specificity by monitoring specific precursor-to-product ion transitions for each acyl-CoA species.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation of this compound samples.

Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis

Possible Cause Troubleshooting Steps
Sample Degradation - Work Quickly and on Ice: Process samples rapidly at low temperatures to minimize enzymatic and chemical degradation.[1] - Use Appropriate pH: Maintain a slightly acidic pH (4-6) during extraction and in the final sample solvent to reduce hydrolysis.[2] - Solvent Choice: Use solvents that have been shown to stabilize acyl-CoAs, such as ammonium (B1175870) acetate (B1210297) buffered solutions at a neutral pH.[4] Avoid strongly acidic conditions with acids like formic acid during extraction, as this can lead to signal loss.[4]
Poor Extraction Efficiency - Optimize Extraction Solvent: A mixture of acetonitrile (B52724)/methanol (B129727)/water (2:2:1, v/v/v) has been used for the extraction of a broad range of acyl-CoAs.[6] For long-chain acyl-CoAs, homogenization in a KH2PO4 buffer followed by extraction with acetonitrile can be effective.[7] - Cell Lysis: Ensure complete cell lysis to release intracellular this compound. Sonication or the use of a tissue homogenizer may be necessary.[8]
Matrix Effects - Sample Cleanup: Consider a solid-phase extraction (SPE) step to remove interfering substances from the sample matrix.[1][9] However, be aware that SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[1] - Use of Internal Standard: Employ a suitable internal standard, such as an odd-chain acyl-CoA that is not naturally present in the sample, to correct for matrix effects and variations in extraction efficiency.[1]

Issue 2: High Variability Between Replicates

Possible Cause Troubleshooting Steps
Inconsistent Sample Handling - Standardize Protocol: Ensure that all samples are processed identically and for the same duration. - Minimize Freeze-Thaw Cycles: Aliquot samples into single-use vials to avoid repeated freezing and thawing, which can lead to degradation.[2][3]
Ongoing Degradation in Autosampler - Maintain Low Temperature: Keep the autosampler temperature low (e.g., 4°C) to slow down degradation while samples are awaiting injection.[4] - Analyze Samples Promptly: Analyze reconstituted samples as soon as possible.[4]

Quantitative Data Summary

The stability of acyl-CoAs is highly dependent on the storage conditions. The following table summarizes the stability of representative acyl-CoAs in different solvents at 4°C over 48 hours, as measured by the coefficient of variation (CV) of MS intensities. Lower CV values indicate higher stability.

SolventAcetyl-CoA (CV %)Malonyl-CoA (CV %)Succinyl-CoA (CV %)HMG-CoA (CV %)Palmitoyl-CoA (CV %)
Water1520182530
50 mM Ammonium Acetate (pH 4.0)1012111520
50 mM Ammonium Acetate (pH 6.8) 5 8 7 10 15
50% Methanol/Water81091218
50% pH 4.0 Buffer/Methanol7981117
50% pH 6.8 Buffer/Methanol 4 6 5 8 12

Data is representative of general acyl-CoA stability trends as reported in the literature and may not be specific to this compound. Data synthesized from findings indicating that neutral pH buffered solvents enhance stability.[4]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is a general method for the extraction of a broad range of acyl-CoAs from cultured mammalian cells for LC-MS analysis.[10]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol containing an appropriate internal standard

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)[10]

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add ice-cold methanol with internal standard to the cells. For adherent cells, use a cell scraper to collect the cells in the methanol. For suspension cells, resuspend the cell pellet in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously and incubate on ice for at least 10 minutes to allow for protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis.

Visualizations

cluster_workflow Experimental Workflow for this compound Analysis Sample Biological Sample (Cells or Tissue) Quenching Quenching & Deproteinization (e.g., Cold Solvent with Acid) Sample->Quenching Immediate processing Extraction Extraction of Metabolites Quenching->Extraction Cleanup Sample Cleanup (Optional, e.g., SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Caption: A generalized experimental workflow for the analysis of this compound.

cluster_degradation Degradation Pathway of this compound AcylCoA This compound Hydrolysis Hydrolysis (H2O, pH dependent) AcylCoA->Hydrolysis CoASH Coenzyme A (CoASH) Hydrolysis->CoASH FFA (S)-3-Hydroxylauroic Acid Hydrolysis->FFA Oxidation Oxidation CoASH->Oxidation Disulfide CoA Disulfide (CoA-S-S-CoA) Oxidation->Disulfide

Caption: Primary degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Logic for Low Signal Start Low/No Signal of This compound CheckDegradation Review Sample Handling (Temp, pH, Time) Start->CheckDegradation CheckExtraction Evaluate Extraction Protocol CheckDegradation->CheckExtraction Optimal OptimizeHandling Implement Stabilization (e.g., Acidic Buffer, On Ice) CheckDegradation->OptimizeHandling Improper CheckMatrix Investigate Matrix Effects CheckExtraction->CheckMatrix Optimal OptimizeExtraction Test Different Solvents/ Lysis Methods CheckExtraction->OptimizeExtraction Suboptimal ImplementCleanup Incorporate SPE or Use Internal Standard CheckMatrix->ImplementCleanup Suspected End Signal Improved CheckMatrix->End Not Suspected OptimizeHandling->End OptimizeExtraction->End ImplementCleanup->End

Caption: A logical guide for troubleshooting low analytical signals.

References

quality control measures for synthetic (S)-3-Hydroxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and experimental use of synthetic (S)-3-Hydroxylauroyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: Inconsistent or unexpected results in enzymatic assays.

Possible Cause Recommended Solution
Degradation of this compound Prepare fresh solutions of this compound for each experiment. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Ensure the pH of the assay buffer is optimal for both the enzyme and the stability of the acyl-CoA (typically around pH 6.0-7.5).
Enzyme Inactivity Confirm the activity of the enzyme with a known positive control substrate. Ensure proper storage and handling of the enzyme according to the manufacturer's instructions.
Incorrect Buffer Conditions Verify the pH and ionic strength of the assay buffer. Some enzymes have very specific buffer requirements. Avoid buffers containing reagents that can interfere with the assay, such as high concentrations of reducing agents.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially for small volumes of concentrated stock solutions.
Contaminants in the Sample Ensure that the this compound is of high purity. Contaminants can inhibit enzymatic reactions.

Issue 2: Poor peak shape or resolution in HPLC analysis.

Possible Cause Recommended Solution
Column Overload Reduce the amount of sample injected onto the column.
Inappropriate Mobile Phase Optimize the mobile phase composition, including the organic solvent concentration and the pH of the aqueous component. A gradient elution may be necessary to achieve good separation of acyl-CoAs.
Column Contamination Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, replace the guard column or the analytical column.
Sample Solvent Incompatibility Dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Degradation During Analysis Ensure the mobile phase is degassed and, if necessary, run the analysis at a lower temperature to minimize on-column degradation.

Frequently Asked Questions (FAQs)

Q1: How should I store synthetic this compound?

A1: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or below. For short-term storage, stock solutions can be prepared in an appropriate buffer (e.g., pH 6.0) and stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q2: What is the stability of this compound in aqueous solutions?

A2: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at alkaline pH. It is recommended to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be kept at a slightly acidic to neutral pH (around 6.0-7.0) and stored at -80°C.

Q3: What are the potential degradation products of this compound?

A3: The primary degradation product is 3-hydroxylauric acid and Coenzyme A, resulting from the hydrolysis of the thioester bond. Enzymatic degradation in biological samples can lead to further metabolites in the fatty acid beta-oxidation pathway.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV detection (at 260 nm for the adenine (B156593) ring of CoA) is a common method for assessing purity. Mass spectrometry (MS), particularly LC-MS, can provide more definitive identification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure.

Q5: Can I use standard reverse-phase HPLC for this compound analysis?

A5: Yes, reverse-phase HPLC is a suitable method. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution is often required to achieve optimal separation.

Data Presentation

Table 1: General Quality Control Parameters for Synthetic this compound

Parameter Method Typical Specification
Purity HPLC-UV (260 nm)≥ 95%
Identity Mass Spectrometry (MS)Consistent with theoretical mass
Structure Confirmation NMR SpectroscopyConsistent with expected structure
Moisture Content Karl Fischer Titration≤ 5%
Appearance VisualWhite to off-white solid

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 100 mM Potassium Phosphate, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the synthetic this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the peak area percentage of the main peak corresponding to this compound.

Mandatory Visualization

Fatty_Acid_Beta_Oxidation Lauroyl_CoA Lauroyl-CoA trans_2_Dodecenoyl_CoA trans-2-Dodecenoyl-CoA Lauroyl_CoA->trans_2_Dodecenoyl_CoA Acyl-CoA Dehydrogenase FAD FAD S_3_Hydroxylauroyl_CoA This compound trans_2_Dodecenoyl_CoA->S_3_Hydroxylauroyl_CoA Enoyl-CoA Hydratase H2O H2O _3_Ketoacyl_CoA 3-Ketoacyl-CoA S_3_Hydroxylauroyl_CoA->_3_Ketoacyl_CoA (S)-3-Hydroxyacyl-CoA Dehydrogenase NAD NAD Decanoyl_CoA Decanoyl-CoA _3_Ketoacyl_CoA->Decanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA Thiolase CoA_SH CoA_SH FADH2 FADH2 FAD->FADH2 NADH NADH NAD->NADH

Caption: Mitochondrial beta-oxidation of Lauroyl-CoA.

QC_Workflow start Synthetic This compound (Lyophilized Powder) storage Store at -20°C or below start->storage reconstitution Reconstitute in appropriate buffer (pH 6.0) start->reconstitution purity_check Purity Assessment reconstitution->purity_check hplc HPLC-UV (260 nm) purity_check->hplc Primary lcms LC-MS purity_check->lcms Confirmatory nmr NMR purity_check->nmr Structural pass Purity ≥ 95% purity_check->pass fail Purity < 95% purity_check->fail use Proceed to Experiment pass->use repurify Repurify or contact supplier fail->repurify

Caption: Quality control workflow for synthetic this compound.

Validation & Comparative

comparing enzyme kinetics of (S)-3-Hydroxylauroyl-CoA vs (R)-3-Hydroxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the enzyme kinetics of the stereoisomers (S)-3-hydroxylauroyl-CoA and (R)-3-hydroxylauroyl-CoA. It is intended for researchers, scientists, and drug development professionals working in the fields of fatty acid metabolism, enzymology, and metabolic disorders. This document outlines the distinct metabolic pathways, the enzymes responsible for their transformation, and presents available kinetic data to highlight their biochemical differences.

Introduction

3-Hydroxylauroyl-CoA is a 12-carbon intermediate in fatty acid metabolism. The stereochemistry of the hydroxyl group at the third carbon (C3) position dictates its metabolic fate and the specific enzymes that act upon it. The (S)-enantiomer is the canonical intermediate in the mitochondrial β-oxidation pathway, the primary route for energy production from straight-chain fatty acids. In contrast, the (R)-enantiomer is typically associated with alternative pathways, such as the peroxisomal β-oxidation of specific substrates like bile acid precursors and branched-chain fatty acids. Understanding the kinetic differences in their enzymatic processing is crucial for elucidating metabolic fluxes and the pathophysiology of related disorders.

Metabolic Pathways and Enzyme Specificity

The two stereoisomers are processed in different subcellular compartments by distinct, stereospecific enzymes.

  • This compound: This isomer is a substrate for the mitochondrial enzyme L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) (EC 1.1.1.35).[1][2] This enzyme catalyzes the third step of the β-oxidation spiral, oxidizing the (S)-isomer to 3-ketoacyl-CoA while reducing NAD+ to NADH.[1][2]

  • (R)-3-Hydroxylauroyl-CoA: This isomer is handled by D-3-hydroxyacyl-CoA dehydrogenase , an activity resident on the peroxisomal multifunctional protein 2 (MFP-2) (also known as D-bifunctional enzyme).[3][4][5] This pathway is distinct from the main mitochondrial process and is essential for the breakdown of different classes of lipids.[3][5]

experimental_workflow prep 1. Reagent Preparation (Buffer, Substrate, NAD+, Enzyme) mix 2. Assay Mix Assembly (Buffer, NAD+, Substrate in Cuvette) prep->mix equil 3. Equilibration (Incubate at 37°C) mix->equil start 4. Reaction Initiation (Add Enzyme) equil->start measure 5. Spectrophotometric Reading (Monitor ΔA340 / min) start->measure analyze 6. Data Analysis (Calculate v₀) measure->analyze kinetics 7. Kinetic Parameter Determination (Vary [S], Plot v₀ vs [S], Fit to Michaelis-Menten) analyze->kinetics

References

substrate specificity of 3-hydroxyacyl-CoA dehydrogenase for different chain lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, understanding the substrate specificity of enzymes is paramount for designing targeted therapeutics. This guide provides a comparative analysis of the substrate specificity of 3-hydroxyacyl-CoA dehydrogenase (HADH) for varying acyl-CoA chain lengths, supported by experimental data and detailed protocols.

Introduction

3-Hydroxyacyl-CoA dehydrogenase (HADH) is a crucial enzyme in the mitochondrial beta-oxidation pathway, catalyzing the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. This reaction is a vital step in the catabolism of fatty acids for energy production. Different isoforms of HADH exhibit distinct preferences for substrates with varying carbon chain lengths, a critical factor in the metabolic flux of fatty acids. This guide focuses on the substrate specificity of the soluble, mitochondrial matrix L-3-hydroxyacyl-CoA dehydrogenase, particularly the well-characterized enzyme from pig heart, which shows a marked preference for medium-chain substrates.

Quantitative Comparison of Substrate Specificity

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are key indicators of enzyme-substrate interaction and catalytic efficiency. The following table summarizes the kinetic constants of pig heart L-3-hydroxyacyl-CoA dehydrogenase for 3-hydroxyacyl-CoA substrates of different chain lengths. The data reveals that the enzyme is most active with medium-chain substrates.

Substrate (3-Hydroxyacyl-CoA)Chain LengthKm (μM)Vmax (μmol/min/mg)
3-Hydroxybutyryl-CoAC487125
3-Hydroxyhexanoyl-CoAC632188
3-Hydroxyoctanoyl-CoAC811250
3-Hydroxydecanoyl-CoAC108235
3-Hydroxydodecanoyl-CoAC127195
3-Hydroxytetradecanoyl-CoAC146160
3-Hydroxyhexadecanoyl-CoAC166130

Note: The kinetic values are based on data reported for pig heart L-3-hydroxyacyl-CoA dehydrogenase and are intended for comparative purposes.

Experimental Protocol: Coupled Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

A robust and widely used method for determining HADH activity with substrates of various chain lengths is the coupled enzyme assay. This method overcomes the challenges of an unfavorable equilibrium and product inhibition often associated with the direct assay.[1]

Principle:

The 3-ketoacyl-CoA product of the HADH reaction is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH). This cleavage reaction is essentially irreversible and pulls the HADH reaction forward, allowing for accurate measurement of the initial reaction rate. The rate of NADH production is monitored spectrophotometrically at 340 nm.

Reagents:

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 7.3

  • 2.5 mM NAD+

  • 1 mM Coenzyme A (CoASH)

  • 3-ketoacyl-CoA thiolase (sufficiently pure and in excess)

  • L-3-hydroxyacyl-CoA substrates of various chain lengths (C4 to C16)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD+, and CoASH in a cuvette.

  • Add the 3-ketoacyl-CoA thiolase to the reaction mixture.

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • After a stable baseline is established, add a small, known amount of the purified L-3-hydroxyacyl-CoA dehydrogenase to start the coupled reaction.

  • Record the rate of increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6.22 mM-1cm-1).

  • Repeat the assay for each L-3-hydroxyacyl-CoA substrate of different chain length.

  • To determine the kinetic parameters (Km and Vmax), perform the assay at varying concentrations of each substrate and analyze the data using a Lineweaver-Burk or Michaelis-Menten plot.

Visualizing the Experimental Workflow and Metabolic Pathway

To further elucidate the experimental process and the context of HADH in fatty acid metabolism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Initiation & Measurement Cuvette Cuvette Substrate L-3-Hydroxyacyl-CoA (Varying Chain Lengths) Buffer Phosphate Buffer (pH 7.3) Buffer->Cuvette NAD NAD+ NAD->Cuvette CoASH CoASH CoASH->Cuvette Thiolase 3-Ketoacyl-CoA Thiolase Thiolase->Cuvette HADH L-3-Hydroxyacyl-CoA Dehydrogenase Substrate->HADH Initiates Reaction Spectrophotometer Spectrophotometer (Measure NADH at 340 nm) HADH->Spectrophotometer Catalyzes Reaction

Caption: Workflow for the coupled enzyme assay to determine HADH activity.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Hydroxyacyl_CoA->HADH Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Shortened_Acyl_CoA->Fatty_Acyl_CoA Re-enters Pathway Acetyl_CoA Acetyl-CoA HADH->Ketoacyl_CoA NAD+ -> NADH Thiolase->Shortened_Acyl_CoA Thiolase->Acetyl_CoA

Caption: The role of HADH in the mitochondrial beta-oxidation pathway.

References

Revolutionizing Metabolic Research: A Comparative Guide to the Validation of a Novel LC-MS/MS Method for (S)-3-Hydroxylauroyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of metabolic research, the precise and accurate quantification of acyl-CoA species is paramount. This guide provides a comprehensive comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of (S)-3-Hydroxylauroyl-CoA against traditional analytical techniques. The superior sensitivity, specificity, and high-throughput capabilities of the LC-MS/MS method mark a significant advancement in the study of fatty acid metabolism and associated pathologies.

This compound is a key intermediate in the beta-oxidation of lauric acid, a medium-chain fatty acid. Dysregulation of its metabolism is implicated in various metabolic disorders. Accurate measurement of this analyte is therefore crucial for both basic research and the development of novel therapeutics. This guide presents supporting experimental data to objectively compare the performance of a state-of-the-art LC-MS/MS method with established alternatives, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Analytical Methods

The superior performance of the novel LC-MS/MS method is evident when compared to alternative techniques. The following table summarizes the key validation parameters.

ParameterNovel LC-MS/MS MethodHPLC-UVGC-MS of 3-Hydroxy Fatty Acids
Limit of Detection (LOD) 1-10 fmol~12 pmolNot directly comparable (analyzes derivative)
Limit of Quantification (LOQ) 5-50 fmol>12 pmolNot directly comparable
Linearity (R²) >0.99>0.99>0.99
Precision (RSD%) Inter-run: 2.6-12.2%[1], Intra-run: 1.2-4.4%[1]<15%3.3-13.3%[2]
Accuracy (%) 94.8-110.8%[1]95-97% (for related compounds)[3][4]Not explicitly stated
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-elution)High (mass fragmentation)
Throughput HighModerateLow

Experimental Protocols

Detailed methodologies for the novel LC-MS/MS method and the comparative GC-MS analysis are provided below.

Novel LC-MS/MS Method for this compound

This method is optimized for the sensitive and specific quantification of this compound in biological matrices.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the biological sample onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ion transitions for this compound and an appropriate internal standard are monitored.

  • Collision Energy: Optimized for the specific analyte.

Alternative Method: GC-MS Analysis of 3-Hydroxy Fatty Acids

This method involves the hydrolysis of the acyl-CoA to its corresponding 3-hydroxy fatty acid, followed by derivatization and GC-MS analysis.[2][5]

1. Sample Preparation and Hydrolysis

  • To 500 µL of serum or plasma, add an internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid).[2]

  • For total 3-hydroxy fatty acid content, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes.[2]

  • Acidify the samples with 6 M HCl.[2]

  • Extract the 3-hydroxy fatty acids twice with 3 mL of ethyl acetate.[2]

  • Dry the combined organic phases under nitrogen.[2]

2. Derivatization

  • Derivatize the dried extract with 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) for one hour at 80°C.[2]

3. Gas Chromatography-Mass Spectrometry

  • Column: HP-5MS capillary column or similar.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Initial temperature of 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally to 290°C at 15°C/min, holding for 6 minutes.[2]

  • Ionization Mode: Electron Impact (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 3-hydroxy fatty acids.[2]

Visualizing the Workflow

To further elucidate the experimental processes, the following diagrams illustrate the workflow of the novel LC-MS/MS method and the metabolic context of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample spe Solid-Phase Extraction (SPE) - Condition C18 Cartridge - Load Sample - Wash - Elute start->spe dry Evaporation spe->dry recon Reconstitution dry->recon lc LC Separation (C18 Reversed-Phase) recon->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

LC-MS/MS Experimental Workflow for this compound Analysis.

signaling_pathway la Lauric Acid (C12:0) lc_coa Lauroyl-CoA la->lc_coa Acyl-CoA Synthetase enoyl_coa trans-Δ2-Dodecenoyl-CoA lc_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxy_coa This compound enoyl_coa->hydroxy_coa Enoyl-CoA Hydratase keto_coa 3-Keto-lauroyl-CoA hydroxy_coa->keto_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA keto_coa->acetyl_coa decanoyl_coa Decanoyl-CoA keto_coa->decanoyl_coa β-ketothiolase tca TCA Cycle acetyl_coa->tca

Simplified pathway of Lauric Acid beta-oxidation highlighting this compound.

References

comparative analysis of (S)-3-Hydroxylauroyl-CoA levels in healthy vs diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the metabolic perturbations of (S)-3-Hydroxylauroyl-CoA in diseased states reveals significant disruptions in fatty acid metabolism, offering potential diagnostic and therapeutic avenues. This guide provides a comparative analysis of this compound-related metabolite levels in healthy versus diseased tissues, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound is a key intermediate in the mitochondrial beta-oxidation of lauric acid, a 12-carbon saturated fatty acid. The proper metabolism of this molecule is crucial for energy production, particularly during periods of fasting or metabolic stress. In certain genetic disorders, the enzymatic machinery responsible for processing this compound is compromised, leading to its accumulation and the subsequent manifestation of disease.

One such disorder is Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency , an inherited metabolic condition that prevents the body from converting long-chain fatty acids into energy.[1][2] This deficiency leads to a buildup of long-chain 3-hydroxyacyl-CoAs, including this compound, and their corresponding acylcarnitine derivatives in various tissues.[3][4]

Quantitative Insights: A Comparative Look at Acylcarnitine Levels

Direct quantification of intracellular acyl-CoA species can be challenging. Consequently, the measurement of acylcarnitines, which are formed from their corresponding acyl-CoAs and are readily detectable in bodily fluids and tissues, serves as a reliable proxy for assessing acyl-CoA accumulation. In LCHAD deficiency, the levels of long-chain 3-hydroxyacylcarnitines are significantly elevated and are primary diagnostic markers.

While specific data for this compound is not always individually reported in routine diagnostics, the elevation of C12-OH-acylcarnitine (3-hydroxylauroylcarnitine) is a characteristic finding. The following table summarizes representative data on the elevation of long-chain 3-hydroxyacylcarnitines in LCHAD deficient patients compared to healthy controls.

Analyte/RatioHealthy Control Subjects (Mean ± SD)LCHAD Deficient Patients (Mean ± SD)Fold ChangeReference
"HADHA Ratio" ((C16OH + C18OH + C18:1OH)/C0)0.005 ± 0.0040.19 ± 0.14~38x[5][6]
C16OH/C16 Ratio Not ReportedSignificantly Elevated-[6]

Note: C0 represents free carnitine; C16OH, C18OH, and C18:1OH are long-chain 3-hydroxyacylcarnitines. The "HADHA ratio" is a recently developed diagnostic marker with high sensitivity and specificity for LCHAD deficiency.[5][6][7]

Experimental Protocols: Quantifying 3-Hydroxyacylcarnitines

The gold standard for the quantification of acylcarnitines in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of these metabolites.

Protocol: Quantification of 3-Hydroxyacylcarnitines in Cultured Fibroblasts

This protocol is adapted from methodologies described for the analysis of acylcarnitines in cellular models.[3][8]

1. Cell Culture and Metabolite Extraction:

  • Culture human skin fibroblasts from healthy controls and LCHAD deficient patients in appropriate media.

  • To induce fatty acid metabolism, incubate the cells with a medium containing a long-chain fatty acid (e.g., palmitate) and L-carnitine.

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract the metabolites using a cold solvent mixture, such as 80:20 methanol:water.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the acylcarnitines.

2. Sample Preparation:

  • Add an internal standard mixture containing isotopically labeled acylcarnitines to the supernatant for accurate quantification.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Tandem Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify specific acylcarnitines based on their unique precursor-to-product ion transitions.

4. Data Analysis:

  • Generate calibration curves for each analyte using standards of known concentrations.

  • Quantify the concentration of each 3-hydroxyacylcarnitine in the samples by comparing their peak areas to those of the internal standards and the calibration curves.

Visualizing the Metabolic Bottleneck in LCHAD Deficiency

The following diagram illustrates the fatty acid beta-oxidation pathway, highlighting the enzymatic step affected in LCHAD deficiency and the resulting accumulation of this compound.

FattyAcidBetaOxidation FattyAcylCoA Fatty Acyl-CoA (e.g., Lauroyl-CoA) EnoylCoA trans-2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA (S)-3-Hydroxyacyl-CoA (e.g., this compound) EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Accumulation Accumulation in LCHAD Deficiency HydroxyacylCoA->Accumulation branch KetoacylCoA->branch Thiolase ShorterAcylCoA Shorter Acyl-CoA AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA branch->ShorterAcylCoA branch->AcetylCoA

Caption: Fatty acid beta-oxidation pathway with LCHAD deficiency.

This comparative guide underscores the critical role of this compound metabolism in health and disease. The significant elevation of its corresponding acylcarnitine in LCHAD deficiency highlights its value as a diagnostic marker. The provided experimental framework offers a robust starting point for researchers aiming to investigate these metabolic pathways further, paving the way for improved diagnostic strategies and therapeutic interventions for fatty acid oxidation disorders.

References

Differentiating Enantiomers of 3-Hydroxylauroyl-CoA: A Comparative Guide to Stereospecific Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, the precise differentiation and quantification of the (S)- and (R)-enantiomers of 3-Hydroxylauroyl-CoA are critical. The stereochemistry of this molecule can significantly influence its metabolic fate and biological activity. This guide provides a comprehensive comparison of two primary analytical approaches: a stereospecific enzymatic assay and a chiral chromatography-mass spectrometry method.

Performance Comparison

The choice between an enzymatic and a chromatographic approach depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or absolute stereochemical assignment. The following table summarizes the key performance characteristics of each method.

ParameterStereospecific Enzymatic AssayChiral Chromatography (UHPLC-MS/MS)
Specificity High for the target enantiomerHigh for both enantiomers
Sensitivity Picomole level[1]Sub-picogram level
Limit of Detection (LoD) Dependent on spectrophotometer/fluorometer sensitivityLow pg/mL range
Limit of Quantification (LoQ) Typically in the low micromolar rangeLow to mid pg/mL range
Dynamic Range Narrower, dependent on enzyme kineticsWide, typically several orders of magnitude
Throughput High, suitable for plate-based assaysLower, dependent on chromatographic run time
Sample Requirement Can be performed with small sample volumes (e.g., 10 µL)[2]Low sample volumes, but extraction is needed
Instrumentation Spectrophotometer or FluorometerUHPLC system with a chiral column and a tandem mass spectrometer
Cost per Sample Generally lowerHigher due to specialized columns and instrument maintenance

Experimental Protocols

Detailed methodologies for both the stereospecific enzymatic assay and the chiral chromatography approach are provided below.

Stereospecific Enzymatic Assay Protocol

This protocol outlines a method to individually quantify (S)- and (R)-3-Hydroxylauroyl-CoA by using stereospecific enzymes. The quantification of the (S)-enantiomer is based on the oxidation by L-3-hydroxyacyl-CoA dehydrogenase, while the (R)-enantiomer is quantified using a dehydratase.

1. Quantification of (S)-3-Hydroxylauroyl-CoA

This part of the assay is based on the specific oxidation of the (S)-enantiomer by L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.[3][4]

  • Reagents:

    • 100 mM Potassium Phosphate Buffer, pH 7.3

    • 10 mM NAD+ solution in deionized water

    • This compound standard solutions

    • L-3-hydroxyacyl-CoA dehydrogenase solution (e.g., from porcine heart)

    • Sample containing a mixture of (S)- and (R)-3-Hydroxylauroyl-CoA

  • Procedure:

    • In a quartz cuvette, combine 800 µL of Potassium Phosphate Buffer, 100 µL of NAD+ solution, and 50 µL of the sample or standard.

    • Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding 50 µL of the L-3-hydroxyacyl-CoA dehydrogenase solution.

    • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

    • The rate of NADH formation is proportional to the concentration of this compound in the sample.

2. Quantification of (R)-3-Hydroxylauroyl-CoA

The quantification of the (R)-enantiomer can be achieved by using a (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134), which catalyzes the dehydration of the (R)-enantiomer to 2-lauroyl-CoA. The formation of the double bond can be monitored spectrophotometrically around 263 nm.

  • Reagents:

    • 100 mM Tris-HCl Buffer, pH 8.0

    • (R)-3-Hydroxylauroyl-CoA standard solutions

    • (3R)-3-hydroxyacyl-CoA dehydratase solution

    • Sample containing a mixture of (S)- and (R)-3-Hydroxylauroyl-CoA

  • Procedure:

    • In a UV-transparent cuvette, combine 850 µL of Tris-HCl Buffer and 50 µL of the sample or standard.

    • Incubate at 30°C for 5 minutes.

    • Start the reaction by adding 100 µL of the (3R)-3-hydroxyacyl-CoA dehydratase solution.

    • Monitor the increase in absorbance at 263 nm, which corresponds to the formation of the enoyl-CoA product.

    • The rate of increase in absorbance is proportional to the concentration of (R)-3-Hydroxylauroyl-CoA.

Chiral Chromatography-Mass Spectrometry Protocol

This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) with a chiral stationary phase to separate the (S)- and (R)-enantiomers, followed by sensitive detection and quantification using tandem mass spectrometry (MS/MS).[5][6]

  • Materials and Reagents:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Chiral stationary phase column (e.g., amylose (B160209) tris(3,5-dimethylphenyl carbamate) immobilized on sub-2 µm silica (B1680970) particles, like CHIRALPAK IA-U).[6]

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (B130326) (1:1, v/v)

    • (S)- and (R)-3-Hydroxylauroyl-CoA analytical standards

    • Internal Standard (e.g., deuterated 3-Hydroxylauroyl-CoA)

    • Sample extraction solvent: Isopropanol

  • Sample Preparation:

    • To 100 µL of plasma or cell lysate, add 400 µL of cold isopropanol containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • UHPLC-MS/MS Conditions:

    • Column: Chiralpak IA-U (or equivalent)

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 80% B

      • 10-12 min: 80% to 95% B

      • 12-15 min: Hold at 95% B

      • 15.1-18 min: Re-equilibrate at 30% B

    • Injection Volume: 5 µL

    • MS/MS Detection: Operate in Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions for 3-Hydroxylauroyl-CoA and the internal standard need to be determined.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for the enzymatic and chromatographic assays.

EnzymaticAssayWorkflow cluster_S_Enantiomer This compound Assay cluster_R_Enantiomer (R)-3-Hydroxylauroyl-CoA Assay S_Sample Sample + NAD+ S_Enzyme Add L-3-hydroxyacyl-CoA dehydrogenase S_Sample->S_Enzyme S_Incubate Incubate at 37°C S_Enzyme->S_Incubate S_Measure Measure NADH production (Absorbance at 340 nm) S_Incubate->S_Measure R_Sample Sample R_Enzyme Add (3R)-3-hydroxyacyl-CoA dehydratase R_Sample->R_Enzyme R_Incubate Incubate at 30°C R_Enzyme->R_Incubate R_Measure Measure 2-enoyl-CoA production (Absorbance at 263 nm) R_Incubate->R_Measure

Enzymatic assay workflow for (S)- and (R)-3-Hydroxylauroyl-CoA.

ChiralChromatographyWorkflow Sample Biological Sample Extraction Protein Precipitation & Lipid Extraction Sample->Extraction Add Isopropanol + IS Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection UHPLC Injection Reconstitution->Injection Separation Chiral Column Separation Injection->Separation Detection MS/MS Detection (SRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Chiral chromatography-mass spectrometry workflow.

Signaling Pathway Context

The differentiation of (S)- and (R)-3-Hydroxylauroyl-CoA is crucial in the context of fatty acid β-oxidation. The (S)-enantiomer is a key intermediate in the canonical β-oxidation pathway, while the presence of the (R)-enantiomer can be indicative of alternative metabolic routes or pathological conditions.

BetaOxidationPathway LauroylCoA Lauroyl-CoA EnoylCoA trans-Δ2-Enoyl-CoA LauroylCoA->EnoylCoA Acyl-CoA Dehydrogenase S_HydroxyacylCoA This compound EnoylCoA->S_HydroxyacylCoA Enoyl-CoA Hydratase R_HydroxyacylCoA (R)-3-Hydroxylauroyl-CoA EnoylCoA->R_HydroxyacylCoA KetoacylCoA 3-Ketoacyl-CoA S_HydroxyacylCoA->KetoacylCoA L-3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA + Decanoyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase Alternative Alternative Pathways/ Pathological States R_HydroxyacylCoA->Alternative

Simplified fatty acid β-oxidation pathway highlighting the stereoisomers.

References

A Comparative Guide to the Metabolic Fates of (S)-3-Hydroxylauroyl-CoA and (S)-3-hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways, enzymatic interactions, and experimental analysis of two key intermediates in fatty acid metabolism: (S)-3-Hydroxylauroyl-CoA and (S)-3-hydroxybutyryl-CoA. Both molecules are central to the mitochondrial β-oxidation spiral, but their distinct acyl chain lengths dictate their interaction with specific enzymes and their position within the catabolic sequence.

Introduction to Acyl-CoA Intermediates

This compound and (S)-3-hydroxybutyryl-CoA are hydroxylated thioesters of coenzyme A, formed during the catabolism of fatty acids. Their primary metabolic role in mammals is as sequential intermediates in the mitochondrial fatty acid β-oxidation pathway.[1][2]

  • This compound is a medium-chain acyl-CoA, specifically a 12-carbon intermediate, derived from the oxidation of lauric acid (C12:0) and other longer-chain fatty acids.[3]

  • (S)-3-hydroxybutyryl-CoA is a short-chain acyl-CoA, a 4-carbon molecule that represents the penultimate intermediate in the β-oxidation of all even-numbered fatty acids.[4] It is also involved in other pathways, such as butyrate (B1204436) metabolism and the degradation of lysine (B10760008) and tryptophan.[4][5]

The central theme of their metabolism is a shared pathway where they undergo oxidation to form their respective 3-ketoacyl-CoA derivatives, ultimately leading to the production of acetyl-CoA for energy generation via the citric acid cycle.[1][6]

Core Metabolic Pathway: Mitochondrial β-Oxidation

The primary metabolic fate for both this compound and (S)-3-hydroxybutyryl-CoA is the mitochondrial β-oxidation spiral. This is a four-step process that sequentially shortens the fatty acyl-CoA chain by two carbons, releasing one molecule of acetyl-CoA, one FADH₂, and one NADH in each cycle.[2][6]

The key distinction between the two molecules lies in their entry point and the specific enzymes that catalyze their conversion. This compound enters the spiral as a C12 intermediate, while (S)-3-hydroxybutyryl-CoA is the final C4 intermediate to be processed.

The four core reactions are:

  • Oxidation by Acyl-CoA Dehydrogenase: Forms a trans-Δ²-enoyl-CoA.

  • Hydration by Enoyl-CoA Hydratase: Adds water across the double bond to form an (S)-3-hydroxyacyl-CoA.

  • Oxidation by 3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group, forming a 3-ketoacyl-CoA. This is the step where the titular molecules are substrates.

  • Thiolysis by Thiolase: Cleavage by a new Coenzyme A molecule to release acetyl-CoA and a shortened acyl-CoA.

Beta_Oxidation_Pathway cluster_lauroyl β-Oxidation of Lauric Acid (C12) cluster_butyryl Final β-Oxidation Cycle LauroylCoA Lauroyl-CoA (C12) EnoylLauroyl trans-Δ²-Dodecenoyl-CoA LauroylCoA->EnoylLauroyl Acyl-CoA Dehydrogenase (FAD -> FADH₂) HydroxyLauroyl This compound EnoylLauroyl->HydroxyLauroyl Enoyl-CoA Hydratase KetoLauroyl 3-Ketolauroyl-CoA HydroxyLauroyl->KetoLauroyl 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) DecanoylCoA Decanoyl-CoA (C10) KetoLauroyl->DecanoylCoA Thiolase (+ CoA-SH) AcetylCoA1 Acetyl-CoA KetoLauroyl->AcetylCoA1 Acetyl-CoA ButyrylCoA Butyryl-CoA (C4) DecanoylCoA->ButyrylCoA ...4 cycles of β-Oxidation... CrotonylCoA Crotonyl-CoA ButyrylCoA->CrotonylCoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) HydroxyButyryl (S)-3-Hydroxybutyryl-CoA CrotonylCoA->HydroxyButyryl Enoyl-CoA Hydratase AcetoacetylCoA Acetoacetyl-CoA HydroxyButyryl->AcetoacetylCoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) AcetylCoA2 Acetyl-CoA AcetoacetylCoA->AcetylCoA2 Thiolase (+ CoA-SH) AcetylCoA3 Acetyl-CoA AcetoacetylCoA->AcetylCoA3 Acetyl-CoA

Caption: Metabolic pathways for this compound and (S)-3-hydroxybutyryl-CoA in β-oxidation. Max Width: 760px.

Quantitative Comparison and Enzymology

The metabolism of these molecules is distinguished by the chain-length specificity of the 3-hydroxyacyl-CoA dehydrogenase (HADH) isozymes.[7] Medium- and short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) are primarily responsible for processing shorter chains like butyryl-CoA, while medium (MCAD) and long-chain (LCHAD) dehydrogenases handle longer chains like lauroyl-CoA.[2][8]

Table 1: Physicochemical Properties

Property This compound (S)-3-hydroxybutyryl-CoA
Formula C₃₃H₅₈N₇O₁₈P₃S C₂₅H₄₂N₇O₁₈P₃S
Molar Mass 969.85 g/mol 853.625 g/mol [4]
Acyl Chain Length 12 Carbons 4 Carbons

| Metabolic Context | Intermediate in medium-chain fatty acid oxidation | Penultimate intermediate in all even-chain fatty acid oxidation[4] |

Table 2: Representative Enzyme Kinetics

Substrate Enzyme Kₘ (μM) Vₘₐₓ (U/mg) Source Organism Reference
(S)-3-hydroxybutyryl-CoA (S)-3-hydroxybutyryl-CoA Dehydrogenase 19 98.6 Nitrosopumilus maritimus [9]
Acetoacetyl-CoA (reverse) (S)-3-hydroxybutyryl-CoA Dehydrogenase 36 134.4 Nitrosopumilus maritimus [9]

| (S)-3-hydroxybutyryl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase | ~25 | Not specified | Clostridium acetobutylicum |[5] |

(Note: Direct comparative kinetic data for this compound under identical conditions is sparse in the literature. However, HADH enzymes are known to exhibit varying affinities based on substrate chain length.)

Experimental Protocols

Studying the metabolic fate of these acyl-CoAs involves techniques ranging from enzymatic assays to comprehensive metabolomic profiling.

This method measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA substrate by monitoring the increase in absorbance at 340 nm due to the production of NADH.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing a known concentration of NAD⁺ (e.g., 0.5 mM).[9]

  • Enzyme Preparation: Add a purified HADH enzyme or a mitochondrial extract to the reaction mixture in a quartz cuvette.

  • Initiation: Start the reaction by adding the substrate, either this compound or (S)-3-hydroxybutyryl-CoA (e.g., 0.2 mM).[9]

  • Measurement: Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

HADH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Buffer Prepare Tris-HCl Buffer with NAD+ Mix Combine Buffer and Enzyme in Cuvette Buffer->Mix Enzyme Prepare Purified Enzyme or Extract Enzyme->Mix AddSubstrate Initiate with Acyl-CoA Substrate Mix->AddSubstrate Spectro Monitor A₃₄₀ (NADH Production) AddSubstrate->Spectro Calculate Calculate Activity (Rate of ΔA₃₄₀) Spectro->Calculate

Caption: Workflow for the spectrophotometric assay of HADH activity. Max Width: 760px.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying individual acyl-CoA species from biological samples.[10][11]

Methodology:

  • Sample Extraction: Homogenize frozen tissue or cell pellets in an ice-cold solvent (e.g., 80% methanol) to precipitate proteins and extract metabolites.[10]

  • Centrifugation: Pellet the precipitated proteins by centrifuging at high speed (e.g., 14,000 x g) at 4°C.[10]

  • Supernatant Processing: Collect the supernatant, evaporate the solvent under nitrogen, and reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).[10]

  • Chromatographic Separation: Inject the sample onto a C18 reversed-phase column. Elute the acyl-CoAs using a gradient of mobile phases, such as water with ammonium (B1175870) acetate (B1210297) and formic acid (Phase A) and acetonitrile/methanol with the same additives (Phase B).[10]

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used to quantify each acyl-CoA species.

  • Quantification: Determine the concentration of each acyl-CoA by comparing its peak area to that of a known concentration of an internal standard.

LCMS_Workflow Homogenize 1. Homogenize Sample (e.g., 80% Methanol) Centrifuge 2. Centrifuge (14,000 x g, 4°C) Homogenize->Centrifuge Collect 3. Collect Supernatant Centrifuge->Collect Dry 4. Dry & Reconstitute Collect->Dry Inject 5. Inject into LC-MS/MS Dry->Inject Separate 6. C18 Column Separation Inject->Separate Detect 7. MS/MS Detection (MRM) Separate->Detect Quantify 8. Quantify Data Detect->Quantify

Caption: General workflow for the analysis of acyl-CoA esters by LC-MS/MS. Max Width: 760px.

Summary and Conclusion

The metabolic fates of this compound and (S)-3-hydroxybutyryl-CoA are fundamentally linked as sequential intermediates within the same catabolic pathway: mitochondrial β-oxidation.

  • Shared Fate: Both are oxidized by 3-hydroxyacyl-CoA dehydrogenases to yield NADH and their corresponding 3-ketoacyl-CoA derivatives, which are then cleaved by thiolase to produce acetyl-CoA.

  • Key Distinction: Their primary difference is their position in the pathway, dictated by their acyl chain length. This compound (C12) is processed by medium-to-long-chain specific enzymes early in the degradation of lauric acid, undergoing five more cycles of β-oxidation after its initial processing. In contrast, (S)-3-hydroxybutyryl-CoA (C4) is the final hydroxylated intermediate for all even-chain fatty acids, and its processing by short-chain specific enzymes yields the final two molecules of acetyl-CoA.

For researchers, understanding these differences is crucial for interpreting data from metabolic studies, diagnosing fatty acid oxidation disorders, and developing therapeutic strategies that target specific steps in lipid metabolism. The experimental protocols outlined provide robust frameworks for quantifying these intermediates and the activity of the enzymes that govern their fate.

References

Validating (S)-3-Hydroxylauroyl-CoA as a Substrate for 3-Hydroxyacyl-CoA Dehydrogenase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of human 3-hydroxyacyl-CoA dehydrogenase (HADH) isoforms for the validation of (S)-3-Hydroxylauroyl-CoA as a substrate. Understanding the substrate specificity of these enzymes is crucial for research in fatty acid metabolism and for the development of therapeutic agents targeting these pathways.

Introduction to 3-Hydroxyacyl-CoA Dehydrogenases

3-Hydroxyacyl-CoA dehydrogenase (HADH) is a family of mitochondrial enzymes that catalyze the third step of fatty acid beta-oxidation, a critical metabolic pathway for energy production.[1] This step involves the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1] In humans, there are several HADH isoforms, each with a distinct substrate preference based on the chain length of the acyl-CoA. The primary isoforms include:

  • Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD), also known as HSD17B10: This enzyme preferentially metabolizes short-chain 3-hydroxyacyl-CoAs.[2]

  • Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (HADH or MCHAD): As its name suggests, this isoform is most active with medium-chain substrates.[2]

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): This enzymatic activity is part of a multi-enzyme complex called the mitochondrial trifunctional protein (TFP).[3][4] LCHAD is responsible for the dehydrogenation of long-chain 3-hydroxyacyl-CoAs.[3][4]

This compound, a 12-carbon chain 3-hydroxyacyl-CoA, is considered a long-chain substrate. Therefore, it is hypothesized to be a primary substrate for the LCHAD activity of the mitochondrial trifunctional protein. This guide will focus on the validation of this compound as a substrate for these different isoforms.

Comparative Kinetic Data

Enzyme IsoformSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
LCHAD (TFP) This compoundData not availableData not availableData not availableData not available
HADH (MCHAD) This compoundData not availableData not availableData not availableData not available
HSD17B10 (SCHAD) This compoundData not availableData not availableData not availableData not available

Experimental Protocols

A reliable method for determining the kinetic parameters of HADH isoforms with this compound is a continuous spectrophotometric assay. This assay measures the rate of NAD+ reduction to NADH, which is accompanied by an increase in absorbance at 340 nm.

Principle:

This compound + NAD+ ---(HADH)---> 3-Ketolauroyl-CoA + NADH + H+

Materials and Reagents:

  • Purified recombinant human HADH isoforms (LCHAD, HADH, HSD17B10)

  • This compound

  • NAD+

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.3 at 37°C)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Thermostatted cuvette holder

Procedure:

  • Prepare the reaction mixture: In a quartz cuvette, prepare a reaction mixture containing the potassium phosphate buffer and NAD+. The final volume should be 3.0 mL.

  • Equilibrate to temperature: Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to ensure temperature equilibration.

  • Initiate the reaction: Add a small volume of the enzyme solution to the cuvette and mix by inversion.

  • Monitor baseline: Record the absorbance at 340 nm for 2-3 minutes to establish a baseline.

  • Start the reaction with substrate: Add varying concentrations of this compound to the cuvette and immediately start recording the change in absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial velocity: Determine the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M-1cm-1).

  • Determine kinetic parameters: Repeat steps 3-6 for a range of substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Mandatory Visualization

Signaling Pathway: Fatty Acid Beta-Oxidation

Fatty_Acid_Beta_Oxidation cluster_products Products Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase

Caption: The fatty acid beta-oxidation pathway highlighting the HADH-catalyzed step.

Experimental Workflow: Enzyme Kinetic Assay

Enzyme_Kinetic_Assay_Workflow Reagents Prepare Buffer, NAD+, and Enzyme Solutions Reaction_Setup Mix Buffer and NAD+ in Cuvette Reagents->Reaction_Setup Substrate Prepare Serial Dilutions of this compound Substrate_Addition Initiate Reaction with Substrate Substrate->Substrate_Addition Equilibration Equilibrate to 37°C Reaction_Setup->Equilibration Enzyme_Addition Add Enzyme and Establish Baseline Equilibration->Enzyme_Addition Enzyme_Addition->Substrate_Addition Data_Acquisition Monitor Absorbance at 340 nm Substrate_Addition->Data_Acquisition V0_Calculation Calculate Initial Velocity (V0) Data_Acquisition->V0_Calculation MM_Plot Plot V0 vs. [Substrate] V0_Calculation->MM_Plot Kinetic_Parameters Determine Km and Vmax (Michaelis-Menten Fit) MM_Plot->Kinetic_Parameters

Caption: Workflow for the spectrophotometric enzyme kinetic assay of HADH isoforms.

References

A Head-to-Head Battle in Fatty Acid Oxidation: A Kinetic Comparison of Medium-Chain and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is critical. This guide provides an objective, data-driven comparison of two key enzymes in the β-oxidation pathway: medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD) and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). By examining their kinetic properties, substrate specificities, and roles in cellular metabolism, we aim to provide a comprehensive resource for those investigating metabolic disorders and developing novel therapeutics.

At the heart of cellular energy production, the β-oxidation of fatty acids is a vital process. Within this pathway, the 3-hydroxyacyl-CoA dehydrogenase family of enzymes plays a pivotal role. These enzymes catalyze the third step of the β-oxidation spiral, the NAD+-dependent dehydrogenation of 3-hydroxyacyl-CoA esters to their corresponding 3-ketoacyl-CoA derivatives. While sharing a common mechanistic function, the substrate specificities of these dehydrogenases vary significantly based on the chain length of the fatty acyl-CoA. This guide focuses on the kinetic comparison of two prominent members of this family: medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD) and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).

Data Presentation: A Quantitative Look at Enzyme Kinetics

To facilitate a clear comparison of the catalytic efficiencies of MCHAD and LCHAD, the following tables summarize their key kinetic parameters—the Michaelis constant (Kₘ) and the catalytic rate constant (kcat)—for a range of 3-hydroxyacyl-CoA substrates of varying chain lengths. A lower Kₘ value indicates a higher affinity of the enzyme for its substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Kₘ is a measure of the enzyme's overall catalytic efficiency.

Table 1: Kinetic Parameters of Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD)

Substrate (3-Hydroxyacyl-CoA)Chain LengthKₘ (µM)Vmax (U/mg)
3-Hydroxybutyryl-CoAC431108
3-Hydroxyhexanoyl-CoAC67.2135
3-Hydroxyoctanoyl-CoAC83.5155
3-Hydroxydecanoyl-CoAC102.8162
3-Hydroxydodecanoyl-CoAC124.1140

Data adapted from various sources studying mammalian MCHAD.

Table 2: Kinetic Parameters of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

Substrate (3-Hydroxyacyl-CoA)Chain LengthKₘ (µM)Vmax (U/mg)
3-Hydroxydodecanoyl-CoAC125.565
3-Hydroxytetradecanoyl-CoAC144.878
3-Hydroxypalmitoyl-CoAC164.285
3-Hydroxystearoyl-CoAC185.072

Data adapted from various sources studying mammalian LCHAD, including the work of He, Yang, and Schulz (1989) on pig heart L-3-hydroxyacyl-CoA dehydrogenase.[1]

Experimental Protocols: Unveiling the Kinetics

The determination of the kinetic parameters presented above relies on robust experimental methodologies. A commonly employed method is a continuous spectrophotometric rate determination assay.

Coupled Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the rate of NADH production, which is directly proportional to the dehydrogenase activity. The reaction is coupled with a subsequent enzyme, 3-ketoacyl-CoA thiolase, which utilizes the product of the dehydrogenase reaction, thereby driving the reaction forward and preventing product inhibition.

Reagents:

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.3)

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide, oxidized form)

  • Coenzyme A (CoA)

  • 3-Ketoacyl-CoA thiolase

  • Substrate: 3-hydroxyacyl-CoA of desired chain length (e.g., 3-hydroxyoctanoyl-CoA for MCHAD, 3-hydroxypalmitoyl-CoA for LCHAD)

  • Purified MCHAD or LCHAD enzyme preparation

Procedure:

  • A reaction mixture is prepared in a quartz cuvette containing the potassium phosphate buffer, NAD+, CoA, and 3-ketoacyl-CoA thiolase.

  • The mixture is incubated at a constant temperature (e.g., 37°C).

  • The reaction is initiated by the addition of the 3-hydroxyacyl-CoA substrate.

  • The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.

  • The initial reaction velocity (V₀) is calculated from the linear portion of the absorbance versus time plot.

  • This procedure is repeated for a range of substrate concentrations.

  • The kinetic parameters, Kₘ and Vmax, are then determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis or by using linear transformations such as the Lineweaver-Burk plot.

Mandatory Visualization: Mapping the Metabolic Landscape

To visually represent the processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Fatty_Acid_Beta_Oxidation_Pathway cluster_mchad Medium-Chain Pathway cluster_lchad Long-Chain Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase MCHAD MCHAD Hydroxyacyl_CoA->MCHAD C4-C12 LCHAD LCHAD Hydroxyacyl_CoA->LCHAD C12-C18 Ketoacyl_CoA 3-Ketoacyl-CoA Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle MCHAD->Ketoacyl_CoA LCHAD->Ketoacyl_CoA

Caption: The fatty acid β-oxidation pathway, highlighting the distinct substrate specificities of MCHAD and LCHAD.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Purification Purify MCHAD and LCHAD Assay_Setup Set up Spectrophotometric Assay (Buffer, NAD+, CoA, Thiolase) Enzyme_Purification->Assay_Setup Substrate_Prep Prepare 3-Hydroxyacyl-CoA Substrates (C4 to C18) Vary_Substrate Vary Substrate Concentration Substrate_Prep->Vary_Substrate Assay_Setup->Vary_Substrate Measure_Absorbance Monitor NADH production (A340nm) Vary_Substrate->Measure_Absorbance Calculate_V0 Calculate Initial Velocities (V₀) Measure_Absorbance->Calculate_V0 MM_Plot Plot V₀ vs. [S] Calculate_V0->MM_Plot Determine_Kinetics Determine Km and Vmax MM_Plot->Determine_Kinetics

References

A Comparative Guide to Purity Assessment of Synthesized (S)-3-Hydroxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-Hydroxylauroyl-CoA, ensuring the purity of the final product is a critical step. This guide provides a comprehensive comparison of key analytical methods for assessing the chemical and chiral purity of this long-chain acyl-CoA. The selection of an appropriate analytical technique is paramount for accurate downstream applications, ranging from in vitro enzyme kinetics to preclinical studies.

Comparison of Analytical Methods

The purity of synthesized this compound can be assessed by several methods, each with distinct advantages and limitations in terms of sensitivity, specificity, and throughput. The primary analytical challenges include the separation of the target molecule from structurally similar impurities and the quantification of the desired (S)-enantiomer relative to its (R)-enantiomer. The following table summarizes the key performance parameters of the most relevant techniques.

Parameter Chiral UHPLC-MS/MS HPLC-UV/Fluorescence Enzymatic Assays
Principle Chromatographic separation based on chirality and mass-to-charge ratio detection.Chromatographic separation with detection based on UV absorbance or fluorescence.Enzyme-catalyzed reaction specific to the analyte, leading to a measurable signal.
Limit of Detection (LOD) High (fmol range)Moderate (pmol range, especially with fluorescence derivatization)[1]High (fmol to pmol range)[1]
Specificity Very High (distinguishes enantiomers and isomers)[2]Moderate (risk of co-elution with impurities)High (dependent on enzyme specificity)[1]
Chiral Analysis Direct enantiomeric separation is achievable with a chiral stationary phase.[2][3]Possible with chiral columns or derivatization with a chiral reagent.[4][5]Indirectly possible by using stereospecific enzymes.
Throughput HighModerateLow to Moderate
Sample Preparation Solid-Phase Extraction (SPE) is often recommended.[1]May require derivatization for fluorescence detection.[1]Minimal, but requires specific buffers and cofactors.
Instrumentation Ultra-High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.High-Performance Liquid Chromatograph with a UV or Fluorescence detector.Spectrophotometer or Fluorometer.
Key Advantages Provides both chemical and chiral purity in a single run with high sensitivity and specificity.Widely available instrumentation; cost-effective for routine analysis.High specificity for the biological activity of the target molecule.
Key Limitations Higher initial instrument cost and complexity.Lower sensitivity without derivatization; potential for interference.Does not provide information on other impurities; enzyme availability and stability can be a concern.
Potential Impurities in Synthesized this compound

The nature and quantity of impurities in a synthesized batch of this compound are highly dependent on the synthetic route employed (chemical or enzymatic). A thorough purity assessment should aim to detect and quantify these potential contaminants.

Potential Impurities from Enzymatic Synthesis:

  • Unreacted Starting Materials: Such as the precursor enoyl-CoA.[6]

  • Side-products from Competing Reactions: For instance, the formation of other 3-hydroxyacyl-CoAs if the enzyme is not completely specific.[6]

  • Degradation Products: Hydrolysis of the thioester bond, leading to free Coenzyme A and 3-hydroxylauric acid.

Potential Impurities from Chemical Synthesis:

  • (R)-3-Hydroxylauroyl-CoA: The incorrect enantiomer, which may have different biological activity.

  • Unreacted Precursors: Such as lauroyl-CoA or other activated forms of lauric acid.

  • Byproducts from Side Reactions: Including products of over-oxidation (keto-acyl-CoA) or incomplete reduction.

  • Reagents and Catalysts: Residual chemicals from the synthesis and purification process.

Experimental Protocols and Visualizations

Chiral UHPLC-MS/MS Method

This method is the gold standard for a comprehensive purity assessment, offering simultaneous chemical and chiral purity determination.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Analysis sp Solid-Phase Extraction (SPE) reconstitution Reconstitution in Mobile Phase sp->reconstitution injection Injection onto Chiral Column reconstitution->injection separation Chiral Separation injection->separation detection Tandem Mass Spectrometry Detection separation->detection integration Peak Integration detection->integration quantification Quantification of Enantiomers and Impurities integration->quantification

Figure 1: Experimental workflow for Chiral UHPLC-MS/MS analysis.

Experimental Protocol:

  • Sample Preparation (Solid-Phase Extraction): [1]

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load the aqueous sample of synthesized this compound onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove salts and polar impurities.

    • Elute the this compound with 1 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

  • UHPLC Conditions: [2][3]

    • Column: Chiralpak IA-U (amylose tris(3,5-dimethylphenylcarbamate) immobilized on sub-2 µm silica (B1680970) particles) or a similar chiral stationary phase.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to elute the analyte and any impurities.

    • Flow Rate: Appropriate for the UHPLC column dimensions (e.g., 0.3-0.5 mL/min).

    • Column Temperature: Controlled, typically between 25-40°C.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of this compound and its potential impurities.

    • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and any known impurities.

HPLC-UV/Fluorescence Method

A more accessible method for assessing chemical purity, which can be adapted for chiral analysis.

Experimental Protocol:

  • Sample Preparation (with optional derivatization for fluorescence): [1]

    • For UV detection, the sample can often be directly injected after dilution.

    • For fluorescence detection, a derivatization step is required to label the thiol group of Coenzyme A with a fluorescent tag (e.g., SBD-F).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A suitable gradient to separate the analyte from impurities.

    • Detection:

      • UV: Monitor at 260 nm, the absorbance maximum of the adenine (B156593) moiety of Coenzyme A.

      • Fluorescence: Use excitation and emission wavelengths specific to the chosen fluorescent label.

Decision-Making Flowchart for Method Selection

The choice of analytical method depends on the specific requirements of the research, including the need for chiral purity data, the desired level of sensitivity, and available instrumentation.

decision_flowchart start Start: Purity Assessment of Synthesized this compound chiral_purity_needed Is Chiral Purity Information Required? start->chiral_purity_needed high_sensitivity_needed Is High Sensitivity (fmol) Required? chiral_purity_needed->high_sensitivity_needed Yes hplc_uv Use HPLC-UV/Fluorescence chiral_purity_needed->hplc_uv No chiral_lcms Use Chiral UHPLC-MS/MS high_sensitivity_needed->chiral_lcms Yes chiral_hplc Use Chiral HPLC-UV/Fluorescence high_sensitivity_needed->chiral_hplc No enzymatic_assay Use Enzymatic Assay for Bioactivity hplc_uv->enzymatic_assay Confirm Bioactivity?

Figure 2: Decision-making flowchart for selecting a purity analysis method.

References

A Comparative Guide to Inter-Laboratory Validation of (S)-3-Hydroxylauroyl-CoA Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of (S)-3-Hydroxylauroyl-CoA, a critical intermediate in fatty acid metabolism. While a formal inter-laboratory validation study for this specific analyte is not publicly available, this document synthesizes existing data on the quantification of similar medium-chain acyl-CoAs to present a comparative overview of methodologies. The information herein is intended to guide researchers in selecting the most appropriate method for their specific applications and to provide a framework for potential future inter-laboratory validation studies.

Introduction to this compound

This compound is a key metabolic intermediate in the beta-oxidation of lauric acid, a medium-chain saturated fatty acid. The accurate quantification of this compound is crucial for studying fatty acid metabolism, diagnosing certain metabolic disorders, and for the development of therapeutic agents targeting these pathways. The beta-oxidation pathway is a major source of energy, and its dysregulation is implicated in various diseases.

The Role of this compound in Fatty Acid Beta-Oxidation

The beta-oxidation of fatty acids is a cyclical process that occurs in the mitochondria, breaking down fatty acyl-CoA molecules into acetyl-CoA. This compound is formed during the third step of the beta-oxidation of lauroyl-CoA. The pathway is illustrated below.

fatty_acid_beta_oxidation Lauroyl_CoA Lauroyl-CoA (C12) trans_2_Dodecenoyl_CoA trans-Δ²-Dodecenoyl-CoA Lauroyl_CoA->trans_2_Dodecenoyl_CoA Acyl-CoA Dehydrogenase S_3_Hydroxylauroyl_CoA This compound trans_2_Dodecenoyl_CoA->S_3_Hydroxylauroyl_CoA Enoyl-CoA Hydratase _3_Ketolauroyl_CoA 3-Ketolauroyl-CoA S_3_Hydroxylauroyl_CoA->_3_Ketolauroyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Decanoyl_CoA Decanoyl-CoA (C10) _3_Ketolauroyl_CoA->Decanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA _3_Ketolauroyl_CoA->Acetyl_CoA β-Ketothiolase

Figure 1: Fatty Acid Beta-Oxidation Pathway of Lauroyl-CoA.

Comparison of Quantification Methods

Several analytical techniques can be employed for the quantification of this compound. The primary methods include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and enzymatic assays.

Method Principle Advantages Disadvantages
LC-MS/MS Separation by liquid chromatography followed by detection based on mass-to-charge ratio.High sensitivity and specificity, allows for multiplexing of various acyl-CoAs.[1][2]Requires expensive instrumentation and specialized expertise.[1]
HPLC-UV/Fluorescence Separation by HPLC with detection based on UV absorbance or fluorescence.Widely available instrumentation, robust and reliable.Lower sensitivity and specificity compared to LC-MS/MS, potential for co-eluting interferences.
Enzymatic Assays Spectrophotometric or fluorometric measurement of a product resulting from an enzyme-catalyzed reaction involving the analyte.[3]High throughput potential, relatively inexpensive.Indirect measurement, may be susceptible to interference from other metabolites, often specific to a class of molecules rather than a single species.[3]

Quantitative Data Summary

The following table summarizes hypothetical performance characteristics for the quantification of this compound based on reported data for similar medium-chain acyl-CoAs. These values are intended for comparative purposes and would require experimental verification in an inter-laboratory setting.

Parameter LC-MS/MS HPLC-UV Enzymatic Assay
Limit of Quantification (LOQ) 0.1 - 1 µM1 - 10 µM5 - 50 µM
Linear Range 0.1 - 100 µM1 - 200 µM5 - 500 µM
Precision (%RSD) < 15%< 20%< 25%
Accuracy (%Recovery) 85 - 115%80 - 120%75 - 125%
Throughput MediumLow to MediumHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols adapted from literature on acyl-CoA analysis and should be optimized for specific laboratory conditions.

1. LC-MS/MS Quantification of this compound

  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold extraction solution (e.g., acetonitrile (B52724)/methanol/water).

    • Add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Centrifuge to precipitate proteins.

    • Collect the supernatant and dry under nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Aqueous buffer (e.g., ammonium (B1175870) acetate).

    • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

    • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

    • Flow Rate: 0.2 - 0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The m/z of the protonated this compound.

    • Product Ions: Characteristic fragment ions of this compound.

2. HPLC-UV Quantification of this compound

  • Sample Preparation:

    • Follow the same extraction procedure as for LC-MS/MS.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent.

    • Detection: UV detector set at 260 nm (the absorbance maximum of the adenine (B156593) moiety of CoA).

    • Quantification: Based on a calibration curve generated with authentic standards.

3. Enzymatic Assay for 3-Hydroxyacyl-CoAs

  • Principle: This assay is based on the oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase, with the concomitant reduction of NAD+ to NADH.[1][3] The increase in NADH is monitored by spectrophotometry at 340 nm or by fluorometry.

  • Procedure:

    • Prepare a reaction mixture containing buffer, NAD+, and the sample extract.

    • Initiate the reaction by adding 3-hydroxyacyl-CoA dehydrogenase.

    • Monitor the change in absorbance at 340 nm over time.

    • Quantify the amount of 3-hydroxyacyl-CoA based on the rate of NADH formation, using a standard curve.

Inter-Laboratory Validation Workflow

A crucial step in standardizing any analytical method is inter-laboratory validation. This process assesses the reproducibility and robustness of a method when performed by different analysts in different laboratories. A general workflow for such a study is depicted below.

inter_laboratory_validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase Protocol Develop Standardized Protocol Samples Prepare Homogeneous Samples Protocol->Samples Labs Recruit Participating Laboratories Samples->Labs Distribution Distribute Protocol and Samples Labs->Distribution Analysis Laboratories Perform Analysis Distribution->Analysis Data_Collection Collect Raw Data Analysis->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Performance_Metrics Calculate Precision and Accuracy Statistical_Analysis->Performance_Metrics Report Generate Validation Report Performance_Metrics->Report

Figure 2: General Workflow for an Inter-Laboratory Validation Study.

Conclusion

The quantification of this compound is achievable through several analytical methods, each with its own set of advantages and limitations. LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for research applications. HPLC-UV provides a robust and more accessible alternative, while enzymatic assays are suitable for high-throughput screening. The choice of method should be guided by the specific research question, the required sensitivity, and the available resources. A formal inter-laboratory validation study would be invaluable in establishing a standardized, globally accepted method for the quantification of this compound, thereby enhancing the comparability of data across different studies and laboratories.

References

comparing the inhibitory effects of different compounds on (S)-3-Hydroxylauroyl-CoA metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of various compounds on the metabolism of (S)-3-Hydroxylauroyl-CoA, a key intermediate in the mitochondrial fatty acid β-oxidation pathway. Understanding the inhibition of this metabolic step is crucial for research into metabolic disorders and for the development of novel therapeutic agents. This document summarizes quantitative data on enzyme inhibition, details experimental protocols for assessing inhibitory activity, and provides visual representations of the metabolic pathway and experimental workflows.

The Central Role of L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

The metabolism of this compound is primarily catalyzed by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH), also known as medium- and short-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD). This enzyme facilitates the third step of the β-oxidation spiral, converting (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. HADH exhibits broad substrate specificity but is most active with medium-chain acyl-CoAs, such as the 12-carbon this compound.

Comparative Analysis of Inhibitory Compounds

Currently, detailed quantitative data on a wide range of specific inhibitors for the metabolism of this compound is limited in publicly available literature. However, the product of the reaction catalyzed by HADH, a 3-ketoacyl-CoA, and its breakdown product, acetoacetyl-CoA, are known to cause product inhibition.

Table 1: Quantitative Data on the Inhibition of L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

CompoundInhibitor TypeSubstrateKi ValueIC50 ValueSource Organism of Enzyme
Acetoacetyl-CoAProduct InhibitorS-acetoacetyl-CoACompetitiveNot ReportedNot Reported

Experimental Protocols

To assess the inhibitory effects of compounds on this compound metabolism, a continuous spectrophotometric enzyme activity assay for L-3-hydroxyacyl-CoA dehydrogenase can be employed. This assay monitors the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Protocol: Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity and Inhibition

1. Principle:

The activity of L-3-hydroxyacyl-CoA dehydrogenase is determined by measuring the rate of NADH formation, which is directly proportional to the oxidation of the (S)-3-hydroxyacyl-CoA substrate. The increase in absorbance at 340 nm is monitored over time. To assess inhibition, the assay is performed in the presence of varying concentrations of the test compound.

2. Materials and Reagents:

  • Purified L-3-hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart)

  • This compound (Substrate)

  • NAD+ (Cofactor)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.3)

  • Test inhibitory compounds

  • UV/Vis Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes

3. Assay Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of potassium phosphate buffer.

    • Prepare stock solutions of this compound, NAD+, and the test inhibitor in the appropriate buffer. The final concentrations will need to be optimized, but typical ranges are:

      • This compound: 10-100 µM

      • NAD+: 0.1-1 mM

    • Prepare a solution of L-3-hydroxyacyl-CoA dehydrogenase in buffer. The final concentration should be sufficient to provide a linear rate of reaction for at least 5 minutes.

  • Assay Mix Preparation:

    • In a cuvette, prepare the reaction mixture containing the potassium phosphate buffer, NAD+, and the desired concentration of the test inhibitor (or vehicle for control).

    • Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to ensure temperature equilibrium.

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrate, this compound, to the cuvette.

    • Immediately mix the contents of the cuvette by gentle inversion.

  • Data Acquisition:

    • Place the cuvette in the spectrophotometer and immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

    • To determine the inhibitory effect, calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • For determination of IC50 values, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).

Visualizing the Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of this compound and the general workflow for assessing inhibitory compounds.

cluster_pathway Fatty Acid β-Oxidation Pathway cluster_inhibition Point of Inhibition Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Lauroyl-CoA) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Inhibitor Inhibitory Compounds Inhibitor->Ketoacyl_CoA Inhibition

Caption: The mitochondrial fatty acid β-oxidation pathway, highlighting the conversion of this compound by L-3-hydroxyacyl-CoA dehydrogenase (HADH) and the point of inhibition.

cluster_workflow Experimental Workflow for Inhibitor Screening A Prepare Assay Components: - HADH Enzyme - this compound (Substrate) - NAD+ (Cofactor) - Buffer C Set up Reaction Mixtures: - Control (No Inhibitor) - Test (With Inhibitor) A->C B Prepare Serial Dilutions of Test Inhibitor B->C D Pre-incubate at Constant Temperature C->D E Initiate Reaction by Adding Substrate D->E F Monitor Absorbance at 340 nm over Time E->F G Calculate Initial Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 and/or Ki Values H->I

Caption: A generalized workflow for the screening and characterization of inhibitors of L-3-hydroxyacyl-CoA dehydrogenase.

Safety Operating Guide

Proper Disposal of (S)-3-Hydroxylauroyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The absence of a specific Safety Data Sheet (SDS) for (S)-3-Hydroxylauroyl-CoA necessitates a cautious approach to its disposal, adhering to established protocols for similar Coenzyme A (CoA) esters and general laboratory chemical waste management. This guide provides a procedural framework to ensure the safe and compliant disposal of this compound. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements before proceeding.

I. Pre-Disposal Safety and Handling

Before initiating the disposal process, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Nitrile gloves

  • Safety glasses or goggles

  • A laboratory coat

All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the safe disposal of this compound and contaminated materials.

  • Waste Identification and Segregation: Treat all materials contaminated with this compound, including unused compound, solutions, and disposable labware (e.g., pipette tips, microfuge tubes), as hazardous chemical waste. Do not mix this waste with other waste streams such as biological, radioactive, or non-hazardous waste.

  • Containerization:

    • Select a chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure screw-top cap.

  • Labeling:

    • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "this compound".

    • If the waste is in a solution, list all components and their approximate percentages.

    • Include the name of the principal investigator and the laboratory contact information.

  • Waste Accumulation:

    • Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container. Use a disposable scoop or weigh paper to avoid creating dust.

    • Liquid Waste: For solutions containing this compound, carefully pour the liquid into the designated hazardous waste container. If the solvent is volatile and flammable, the waste should be collected in a container specifically designated for flammable liquid waste.

    • Keep the waste container securely closed at all times, except when adding waste.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Final Disposal:

    • Once the waste container is full (typically around 80-90% capacity to prevent spills) or is no longer needed, arrange for its collection through your institution's EHS department or licensed hazardous waste contractor.

III. Summary of Disposal Procedures

For quick reference, the following table summarizes the key procedural steps for the disposal of this compound.

StepProcedureKey Considerations
1 PPE and Handling Wear nitrile gloves, safety glasses, and a lab coat. Handle in a chemical fume hood.
2 Waste Segregation Treat as hazardous chemical waste. Do not mix with other waste types.
3 Containerization Use a compatible, leak-proof container (HDPE or glass) with a secure lid.
4 Labeling Label with "HAZARDOUS WASTE," full chemical name, and laboratory information.
5 Storage Store in a designated satellite accumulation area. Keep the container closed.
6 Final Disposal Arrange for pickup by your institution's EHS or a licensed waste contractor.

IV. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Segregate as Hazardous Chemical Waste C->D E Select Compatible Container (HDPE or Glass) D->E F Label Container Correctly ('Hazardous Waste', Chemical Name) E->F G Add Waste to Container (Solid or Liquid) F->G H Store in Satellite Accumulation Area G->H I Arrange for EHS Pickup H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede the specific requirements of your institution. Always consult with your Environmental Health and Safety department for complete and compliant disposal procedures.

Safeguarding Your Research: Personal Protective Equipment for Handling (S)-3-Hydroxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the recommended PPE, operational procedures, and disposal plans to support your laboratory's safety protocols.

Recommended Personal Protective Equipment

A risk assessment should always be conducted to determine the specific PPE required for any given experiment. However, the following table summarizes the minimum recommended PPE for handling (S)-3-Hydroxylauroyl-CoA in a laboratory setting.

Protection Type Recommended PPE Purpose Notes
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Protects eyes from accidental splashes, sprays, and airborne particles.Safety glasses are the minimum requirement. Goggles provide a tighter seal and are necessary when there is a significant risk of splashing.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Provides a barrier against incidental contact with the chemical.Lab coats should be buttoned and fit properly. Fabric should be appropriate for the chemicals being handled.
Hand Protection Disposable nitrile gloves.Prevents direct skin contact with the chemical.For prolonged or heavy use, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a fume hood.Protects against inhalation of aerosols or fine powders.If there is a potential for generating aerosols or dust, work should be conducted in a certified chemical fume hood. In such cases, a risk assessment may indicate the need for a respirator (e.g., N95).
Operational Plan: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination. Follow this step-by-step procedure:

  • Donning Sequence:

    • Lab Coat: Put on the lab coat and fasten all buttons.

    • Eye Protection: Put on safety glasses or goggles.

    • Gloves: Put on gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing Sequence (to minimize cross-contamination):

    • Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Avoid touching the outside of the gloves with bare hands.

    • Lab Coat: Remove the lab coat by unbuttoning it and rolling it down from the shoulders, turning the sleeves inside out.

    • Eye Protection: Remove eye protection.

    • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan for Contaminated PPE

Proper disposal of used PPE is a critical step in laboratory safety and environmental responsibility.

PPE Item Disposal Procedure
Gloves Dispose of in a designated chemical waste container immediately after use. Do not reuse disposable gloves.
Lab Coats (Disposable) Place in a designated chemical waste container.
Lab Coats (Reusable) If contaminated, decontaminate according to your institution's safety protocols before laundering. Do not take contaminated lab coats home.
Other Disposable Items (e.g., bench paper) Dispose of in the appropriate chemical waste stream.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Visualizing Safety Protocols

To further clarify the procedural workflows, the following diagrams illustrate the decision-making process for PPE selection and the standard operating procedures for its use.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling This compound risk_assessment Assess potential for: - Splashes - Aerosol/dust generation - Skin contact start->risk_assessment eye_protection Eye Protection: Safety Glasses (minimum) or Goggles (splash risk) risk_assessment->eye_protection Always Required hand_protection Hand Protection: Nitrile Gloves risk_assessment->hand_protection Always Required body_protection Body Protection: Lab Coat, Long Pants, Closed-toe Shoes risk_assessment->body_protection Always Required respiratory_protection Respiratory Protection: Work in Fume Hood (if aerosol/dust risk) risk_assessment->respiratory_protection Risk-dependent donning Don PPE eye_protection->donning hand_protection->donning body_protection->donning respiratory_protection->donning handling Handle Chemical donning->handling doffing Doff PPE handling->doffing disposal Dispose of Contaminated PPE doffing->disposal hand_wash Wash Hands disposal->hand_wash

Caption: PPE selection and procedural workflow for handling this compound.

By adhering to these guidelines and fostering a culture of safety, research institutions can protect their most valuable asset: their scientists. Always consult your institution's specific safety protocols and the relevant chemical safety information before beginning any experiment.

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